molecular formula C8H6BrNO2 B118747 1-bromo-2-[(E)-2-nitroethenyl]benzene CAS No. 155988-33-3

1-bromo-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B118747
CAS No.: 155988-33-3
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-AATRIKPKSA-N
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Description

1-Bromo-2-[(E)-2-nitroethenyl]benzene, also known as trans-2-Bromo-β-nitrostyrene, is a high-purity halogenated nitroalkene supplied for research applications. This compound is characterized as a crystalline solid with a molecular weight of 228.05 g/mol . It features a bromine substituent on the aromatic ring and an electron-deficient nitroethenyl group, which defines its reactivity. The crystal structure of this E-isomer reveals a dihedral angle of approximately 23° between the benzene ring and the nitro group, and the packing is stabilized by short intermolecular Br···O contacts . In scientific research, this compound serves as a versatile synthetic intermediate and a subject of biological evaluation. Its core value lies in its role as a Michael acceptor due to the electron-withdrawing nitro group, making it highly reactive in conjugate addition reactions for forming carbon-carbon and carbon-heteroatom bonds . Furthermore, halogenated β-nitrostyrenes are investigated for their significant antimicrobial properties . Structure-Activity Relationship (SAR) studies indicate that the presence of a bromine substituent, both on the aromatic ring and at the β-position of the alkene side chain, can markedly enhance antibacterial activity against a panel of microorganisms . Related bromo-nitroethenyl compounds have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria by acting as electrophiles that undergo Michael addition with biological thiols, disrupting cellular redox balance . The synthesis is typically achieved via a base-catalyzed Henry reaction between 2-bromobenzaldehyde and nitromethane, followed by purification to yield the final product . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDNZXJABSGIO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38815-55-3, 65185-68-4, 155988-33-3
Record name Benzene, ethenyl-, monobromo mononitro deriv.
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Bromo-β-nitrostyrene
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Foundational & Exploratory

"1-bromo-2-[(E)-2-nitroethenyl]benzene" synthesis via Henry condensation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene via Henry Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable synthetic intermediate, through the Henry (nitroaldol) condensation reaction. The document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses critical process parameters, including catalyst and solvent selection. Furthermore, it covers the characterization of the final product, safety considerations, and the synthetic utility of β-nitrostyrenes. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development who require a deep, practical understanding of this fundamental carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of β-Nitrostyrenes

This compound belongs to the β-nitrostyrene class of compounds. These molecules are powerful and versatile building blocks in organic synthesis.[1] The electron-withdrawing nature of the nitro group renders the double bond highly susceptible to nucleophilic addition, making them excellent Michael acceptors. This reactivity opens pathways to a diverse array of functionalized molecules.[1]

The products of the Henry reaction can be readily transformed into other crucial functional groups, including β-amino alcohols, α-nitro ketones, and, significantly, phenethylamines through reduction of both the nitro group and the double bond.[2][3] Many substituted phenethylamines form the core of various pharmaceuticals and biologically active compounds.[3][4] The presence of the bromine atom on the aromatic ring of the target molecule provides an additional synthetic handle for further elaboration through cross-coupling reactions, enhancing its value as an intermediate.

The Henry Condensation: Mechanism and Rationale

The Henry reaction, also known as the nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone.[2][5] The synthesis of this compound is a two-stage process that begins with the Henry condensation followed by a dehydration step.

Stage 1: Nitroaldol Addition The reaction is initiated by the deprotonation of the nitroalkane (nitromethane) at the α-carbon by a base. The pKa of nitromethane is approximately 17 in DMSO, making its α-protons sufficiently acidic to be removed by a suitable base.[2] This generates a nucleophilic nitronate anion. The nitronate then attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol intermediate. All steps in this initial phase are reversible.[2]

Stage 2: Dehydration to the Alkene The β-nitro alcohol intermediate is often not isolated. The reaction conditions, typically involving heat or the presence of an acid, promote the elimination of a water molecule to form the conjugated nitroalkene.[5][6] This dehydration step is what drives the reaction towards the final, stable product. The resulting product is predominantly the (E)-isomer, which is thermodynamically more stable due to reduced steric hindrance.

Henry_Mechanism Figure 1: Generalized Mechanism of the Henry Condensation and Dehydration cluster_1 cluster_2 RCHO 2-Bromobenzaldehyde (Electrophile) Alkoxide β-Nitro Alkoxide Intermediate RCHO->Alkoxide CH3NO2 Nitromethane Nitronate Nitronate Anion (Nucleophile) CH3NO2->Nitronate Base Base (e.g., R-NH2) Base->Nitronate H_Base H-Base+ Nitroalcohol β-Nitro Alcohol Intermediate H_Base->Nitroalcohol Nitronate->Alkoxide Alkoxide->Nitroalcohol Product This compound (Final Product) Nitroalcohol->Product r1 + r2 + r3 + step1 Step 1: Deprotonation step2 Step 2: Nucleophilic Attack step3 Step 3: Protonation step4 Step 4: Dehydration (-H2O)

Caption: Figure 1: Generalized Mechanism of the Henry Condensation and Dehydration

Experimental Protocol: Synthesis of this compound

This protocol is a robust method adapted from established procedures for synthesizing β-nitrostyrenes.[7][8] It emphasizes procedural clarity and safety.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
2-Bromobenzaldehyde185.029.25 g0.05Ensure purity; distill if necessary.
Nitromethane61.0415.3 g (13.5 mL)0.25Acts as both reactant and solvent.
Ammonium Acetate77.081.54 g0.02Catalyst.
Isopropanol-~50 mL-For recrystallization.
Deionized Water-~200 mL-For workup.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromobenzaldehyde (9.25 g, 0.05 mol) and ammonium acetate (1.54 g, 0.02 mol).

  • Solvent and Reagent Addition: Add nitromethane (13.5 mL, 0.25 mol) to the flask. The large excess of nitromethane serves as the solvent for the reaction.

  • Reflux: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hot plate. Heat the mixture to a gentle reflux (the boiling point of nitromethane is ~101 °C) with continuous stirring.

  • Reaction Monitoring: The reaction progress can be monitored using TLC (e.g., using a 4:1 petroleum ether/ethyl acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Workup - Precipitation: After completion, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 200 mL of cold water while stirring. A yellow precipitate of the crude product should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove any residual catalyst and nitromethane.

  • Purification - Recrystallization: Transfer the crude yellow solid to a beaker and recrystallize from hot isopropanol.[8] Dissolve the solid in a minimal amount of boiling isopropanol, then allow the solution to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified bright yellow crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven. The expected yield is typically in the range of 75-85%.

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Combine Reactants (2-Bromobenzaldehyde, NH4OAc, Nitromethane) B 2. Heat to Reflux (2-4 hours) A->B Reaction C 3. Cool to Room Temperature B->C D 4. Precipitate Product (Pour into cold water) C->D Workup E 5. Isolate Crude Solid (Vacuum Filtration) D->E F 6. Purify by Recrystallization (Hot Isopropanol) E->F Purification G 7. Isolate Pure Crystals (Vacuum Filtration & Drying) F->G H Final Product This compound G->H

Caption: Figure 2: Experimental Workflow for Synthesis

Product Characterization

The identity and purity of the synthesized this compound (Molar Mass: 228.05 g/mol ) can be confirmed through various analytical techniques.[1]

  • Appearance: Yellow crystalline solid.

  • Melting Point: Literature melting points for similar β-nitrostyrenes are typically in the range of 50-70 °C. The melting point of β-nitrostyrene itself is 57-58 °C.[4][7]

  • Spectroscopic Data:

    • ¹H NMR: The spectrum should show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J ≈ 13-16 Hz), confirming the (E)-configuration. The aromatic protons will appear as a complex multiplet in the aromatic region.

    • ¹³C NMR: The spectrum will show distinct signals for the two vinyl carbons and the six aromatic carbons, with the carbon bearing the bromine atom shifted accordingly.

    • IR Spectroscopy: Key absorption bands are expected for the nitro group (asymmetric stretch ~1520 cm⁻¹ and symmetric stretch ~1340 cm⁻¹), the C=C double bond (~1640 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Crystallography: The crystal structure of this compound has been reported, confirming its molecular geometry. The dihedral angle between the benzene ring and the nitro group is noted as 22.99 (12)°.[1]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Bromobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

  • Nitromethane: Is flammable and toxic. It is also a suspected carcinogen. Handle with care and avoid inhalation of vapors.

  • β-Nitrostyrenes: This class of compounds, including the product, are known to be lachrymators and skin irritants.[7] Handle the final product with caution.

Conclusion

The Henry condensation provides an efficient and reliable pathway for the synthesis of this compound from readily available starting materials. The reaction is straightforward to perform and purify, making it an excellent example of a fundamental C-C bond-forming reaction. The resulting product is a highly functionalized and synthetically versatile intermediate, poised for use in the development of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

References

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Available at: [Link]

  • Scirp.org. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available at: [Link]

  • Indian Journal of Chemistry. (2013). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Available at: [Link]

  • YouTube. (2022). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Available at: [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]

  • PubChem. (n.d.). beta-nitrostyrene, (E)-. Available at: [Link]

  • National Institutes of Health. (n.d.). This compound. Available at: [Link]

  • NIST WebBook. (n.d.). Benzene, 1-bromo-2-nitro-. Available at: [Link]

  • National Institutes of Health. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]

  • Taylor & Francis Group. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available at: [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • ResearchGate. (2025). Research Progress on Reactions Involving β -Nitrostyrene. Available at: [Link]

  • Semantic Scholar. (n.d.). THE SYNTHESIS OF -NITROSTYRENES. Available at: [Link]

  • NIST WebBook. (n.d.). Benzene, 1-bromo-2-nitro- (IR Spectrum). Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1-bromo-2-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-bromo-2-[(E)-2-nitroethenyl]benzene is a substituted nitrostyrene, a class of organic compounds that have garnered significant interest in the field of synthetic chemistry. The presence of the electron-withdrawing nitro group and the bromine atom on the phenyl ring, conjugated with a vinyl group, imparts unique reactivity to this molecule, making it a versatile building block for the synthesis of a variety of more complex structures. Substituted nitrostyrenes are known to be precursors for various pharmaceuticals and other biologically active molecules. This technical guide aims to provide a detailed account of the physicochemical properties of this compound, including its synthesis, spectral characterization, and reactivity, to support its application in research and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom and a trans-nitrovinyl group at the ortho position.

IUPAC Name: this compound CAS Number: 155988-33-3[1][2] Molecular Formula: C₈H₆BrNO₂[1][2] Molecular Weight: 228.04 g/mol [1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Henry reaction (nitroaldol condensation) between 2-bromobenzaldehyde and nitromethane, followed by dehydration.

Experimental Protocol:

A general and efficient procedure for the synthesis of β-nitrostyrenes, including the title compound, has been reported and is detailed below. This method utilizes sulfated zirconia as a solid acid catalyst in conjunction with a secondary amine.

Materials:

  • 2-bromobenzaldehyde

  • Nitromethane

  • Sulfated Zirconia

  • Secondary amine (e.g., pyrrolidine)

  • Solvent (e.g., toluene)

Step-by-Step Procedure:

  • To a solution of 2-bromobenzaldehyde (1 mmol) in the chosen solvent, add nitromethane (3 mmol).

  • Add the sulfated zirconia catalyst and the secondary amine to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter off the solid catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a light yellow solid.

A reported yield for this synthesis is 84%.

SynthesisWorkflow reagents 2-Bromobenzaldehyde + Nitromethane reaction Henry Condensation (Sulfated Zirconia, Secondary Amine) reagents->reaction 1 workup Work-up (Filtration, Washing, Drying) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product This compound purification->product 4

Caption: Synthesis workflow for this compound.

Physicochemical Properties

PropertyValueReference
Appearance Light yellow solid[3]
Melting Point 75-77 °C
Boiling Point Not available[1]
Molecular Weight 228.04 g/mol [1][2]
Solubility Insoluble in water. Expected to be soluble in common organic solvents such as acetone, benzene, toluene, and chloroform.[4][5]

Spectroscopic Characterization

Detailed spectroscopic data for this compound is limited. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and vinylic protons. The two vinylic protons should appear as doublets with a large coupling constant (typically >12 Hz) indicative of a trans configuration. The aromatic protons will exhibit a complex splitting pattern due to their ortho, meta, and para relationships.

For comparison, the ¹H NMR spectrum of the parent compound, (E)-β-nitrostyrene, in DMSO-d₆ shows vinylic protons as doublets at approximately 8.13 and 8.22 ppm with a coupling constant of 13.6 Hz.[3] The aromatic protons appear as multiplets between 7.46 and 7.88 ppm.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the nitrovinyl group will resonate at lower field compared to the aromatic carbons, with the β-carbon being more deshielded due to the electron-withdrawing effect of the nitro group.

For (E)-β-nitrostyrene in DMSO-d₆, the vinylic carbons appear at approximately 138.5 and 139.7 ppm.[3] The aromatic carbons resonate in the range of 129.6 to 132.5 ppm, with the ipso-carbon at 130.8 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group, typically around 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[6] The C=C stretching vibration of the vinyl group is expected around 1640 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-Br stretching frequency will appear in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 227 and 229 with an intensity ratio of approximately 1:1, which is characteristic for the presence of a single bromine atom.[7] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) to give a fragment at [M-46]⁺, and other cleavages of the nitrovinyl side chain.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the electron-deficient nature of the carbon-carbon double bond, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, a key transformation in the synthesis of more complex molecules.

Michael Addition

Nucleophiles such as amines, thiols, and carbanions readily add to the β-carbon of the nitrovinyl group. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

MichaelAddition start This compound intermediate Resonance-stabilized carbanion intermediate start->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Michael Adduct intermediate->product Protonation

Caption: General reaction pathway for the Michael addition to this compound.

Cycloaddition Reactions

The electron-poor double bond of this compound can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a dienophile. This provides a route to cyclic and bicyclic structures.

Potential Applications and Biological Activity

This compound is primarily a synthetic intermediate. The versatile reactivity of the nitrostyrene scaffold allows for its elaboration into a wide array of functionalized molecules. The broader class of nitro compounds is known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[2] The nitro group can undergo reduction in biological systems to produce reactive nitrogen species that can be cytotoxic.[2]

Toxicology and Safety

Specific toxicological data for this compound is not available. However, based on the known hazards of related compounds, it should be handled with care. It is classified as harmful if swallowed and may cause skin and eye irritation.[8][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

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  • DNDMH-Mediated Direct Nitration of Aryl Alkenes. The Royal Society of Chemistry. [Link]

  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. [Link]

  • (E)-(2-NITROVINYL)BENZENE | CAS#:5153-67-3. Chemsrc. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]

  • NMR Data of Β-nitrostyrene. Scribd. [Link]

  • Table of content. The Royal Society of Chemistry. [Link]

  • (E)-1-Bromo-2-(2-nitrovinyl)benzene. Oakwood Chemical. [Link]

  • De Novo Endo-functionalized Organic Cages as Cooperative multi Hydorgen-bond-donating Catalysts - Supporting Information. [Link]

  • Benzene, 1-bromo-2-nitro-. NIST WebBook. [Link]

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Brieflands. [Link]

  • Bromo- -nitrostyrene. National Toxicology Program. [Link]

  • m-BROMONITROBENZENE. Organic Syntheses. [Link]

  • Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). Cheméo. [Link]

  • Benzene, 1-bromo-2-nitro-. NIST WebBook. [Link]

  • 6.2: Fragmentation. Chemistry LibreTexts. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • 1-Bromo-2-nitrobenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • (E)-1-Bromo-4-(2-nitrovinyl)benzene. Oakwood Chemical. [Link]

  • beta-nitrostyrene, (E)-. PubChem. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-bromo-2-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-bromo-2-[(E)-2-nitroethenyl]benzene , a substituted β-nitrostyrene. β-Nitrostyrenes are valuable intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals and specialty chemicals, including phenethylamines.[1] Given the importance of structural integrity in drug development and chemical synthesis, definitive spectroscopic analysis is paramount. This document outlines the synthesis and the detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for the title compound. By integrating established spectroscopic principles with data from closely related analogues, this guide serves as an essential resource for researchers in synthetic chemistry, quality control, and materials science, ensuring accurate compound identification and validation.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a clear understanding of the molecule's structure and fundamental properties. This compound is characterized by a benzene ring substituted at the ortho positions with a bromine atom and a trans-configured nitroethenyl group.

PropertyValueSource
Molecular Formula C₈H₆BrNO₂[2]
Molecular Weight 228.04 g/mol [2]
CAS Number 155988-33-3[2]
Appearance Pale yellow solid (predicted)[3][4]

Synthesis via Henry Condensation

The most direct and reliable method for synthesizing this compound is through a base-catalyzed Henry "nitroaldol" condensation.[5][6] This reaction involves the C-C bond formation between an aldehyde and a nitroalkane.[5][6] In this specific case, 2-bromobenzaldehyde is reacted with nitromethane, followed by dehydration to yield the target nitroalkene.[7]

Experimental Protocol: Synthesis
  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel is charged with 2-bromobenzaldehyde (1.0 eq), nitromethane (2.5 eq), and methanol. The flask is cooled to 0°C in an ice bath.[7]

  • Base Addition: An aqueous solution of 1M sodium hydroxide (NaOH) is added dropwise via the addition funnel, ensuring the internal reaction temperature is maintained between 0 and 10°C. The mixture is stirred for 15 minutes post-addition.[7]

  • Quenching and Precipitation: An ice-water mixture is added, and the reaction is stirred for an additional 30 minutes at 0°C. The entire mixture is then slowly poured into a beaker containing 8M hydrochloric acid (HCl) with vigorous stirring to precipitate the product.[7]

  • Isolation and Purification: The resulting solid is collected by vacuum filtration. Recrystallization from ethanol yields the purified this compound.[7] Progress and completion should be monitored by Thin-Layer Chromatography (TLC).[7]

The causality for this experimental design lies in the mechanism of the Henry reaction. The NaOH base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde.[6] The subsequent acidic workup with HCl neutralizes the base and promotes the dehydration of the intermediate β-nitro alcohol to form the stable, conjugated nitroalkene product.[5][8]

G cluster_reactants Reactants cluster_reagents Reagents r1 2-Bromobenzaldehyde p1 Crude Product (Solid Precipitate) r1->p1 Henry Condensation r2 Nitromethane r2->p1 re1 1. NaOH (aq), MeOH 0-10°C re1->p1 re2 2. 8M HCl (aq) re2->p1 p2 Purified this compound p1->p2 Recrystallization (Ethanol)

Caption: High-level workflow for the synthesis of the target compound.

Spectroscopic Analysis: A Validating System

The following sections detail the expected spectroscopic data for this compound. This predicted data, grounded in the analysis of structural analogues, provides a benchmark against which experimentally obtained spectra can be compared for definitive structural validation.

G cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation start Synthesized & Purified Sample nmr NMR (¹H, ¹³C) start->nmr ir Infrared (IR) start->ir ms Mass Spec (MS) start->ms d_nmr Chemical Shifts, Coupling, Integration nmr->d_nmr d_ir Functional Group Frequencies ir->d_ir d_ms Molecular Ion, Fragmentation ms->d_ms final Structural Confirmation of This compound d_nmr->final d_ir->final d_ms->final

Caption: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the vinylic and aromatic protons. The strong electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom will cause the protons on the benzene ring and the ethenyl bridge to be deshielded, shifting them downfield.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-α (vinyl)~7.6 - 7.8Doublet (d)Jαβ ≈ 13-14 HzTrans coupling to H-β. Deshielded by adjacent nitro group.
H-β (vinyl)~8.0 - 8.2Doublet (d)Jαβ ≈ 13-14 HzTrans coupling to H-α. Deshielded by nitro group and adjacent aromatic ring.
Aromatic (H3-H6)~7.4 - 8.0Multiplet (m)VariousComplex splitting pattern due to ortho, meta, and para couplings. Protons ortho to the nitrovinyl group will be most deshielded.[9]

Rationale: The large coupling constant (~13-14 Hz) between the two vinylic protons is characteristic of a trans (E) configuration.[10] The chemical shifts of the aromatic protons are predicted based on data for 1-bromo-2-nitrobenzene, which shows signals between 7.4 and 7.8 ppm, and will be further influenced by the conjugated nitroethenyl substituent.[11][12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C-1 (C-Br)~120 - 125The C-Br bond typically shifts the ipso-carbon to this region.[13]
C-2 (C-vinyl)~135 - 140Aromatic carbon attached to the electron-withdrawing vinyl group.
C-3 to C-6~125 - 135Aromatic carbons influenced by both substituents. The para carbon to the nitrovinyl group (C-5) is expected to be significantly deshielded.[9]
C-α (vinyl)~138 - 142Vinylic carbon adjacent to the nitro group.
C-β (vinyl)~130 - 135Vinylic carbon adjacent to the aromatic ring.

Rationale: The chemical shifts are estimated based on substituent effects. In substituted nitrostyrenes, the chemical shifts of the vinylic and aromatic carbons are highly dependent on the electronic nature of the substituents.[14] The electron-withdrawing nitro group strongly influences the electronic environment of the entire conjugated system.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Record ¹H spectra with a spectral width of 0-12 ppm. Record ¹³C spectra with a spectral width of 0-200 ppm. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Rationale / Reference
Nitro (NO₂)Asymmetric Stretch~1520 - 1550Strong and characteristic for conjugated nitro groups.
Nitro (NO₂)Symmetric Stretch~1340 - 1360Strong and characteristic for conjugated nitro groups.
Alkene (C=C)Stretch~1630 - 1645Conjugation with the aromatic ring and nitro group affects this frequency.
Aromatic (C=C)Stretch~1450 - 1600Multiple bands are expected in this region.
Vinylic (=C-H)Out-of-plane bend~960 - 975A strong, sharp peak in this region is highly diagnostic of a trans-disubstituted alkene.
C-BrStretch~550 - 650Found in the fingerprint region.

Rationale: The most diagnostic peaks will be the strong stretches from the nitro group and the sharp out-of-plane bend for the trans-alkene. Spectroscopic data for 1-bromo-2-nitrobenzene and other substituted nitrobenzenes confirm the positions of the NO₂ and C-Br stretches.[15][16][17]

Experimental Protocol: IR
  • Method: Attenuated Total Reflectance (ATR) is preferred for its simplicity. Alternatively, a potassium bromide (KBr) pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan the range from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which acts as a molecular fingerprint.

Predicted Mass Spectrum (Electron Ionization)
m/z ValueIon IdentityRationale
227 / 229 [M]⁺ Molecular Ion Peak. The presence of two peaks of nearly equal intensity is the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
181 / 183[M - NO₂]⁺Loss of a nitro group (mass 46). The bromine isotope pattern will be retained.
148[M - Br]⁺Loss of a bromine radical (mass 79/81). This will be a single peak.
102[C₈H₆]⁺ or [C₆H₄C₂H₂]⁺Loss of both Br and NO₂.
76[C₆H₄]⁺Benzene ring fragment.

Rationale: The most crucial observation in the mass spectrum is the M/M+2 isotopic pattern for the molecular ion, which confirms the presence of one bromine atom. The fragmentation pattern is predicted based on the cleavage of the weakest bonds and the formation of stable fragments. Data from 1-bromo-2-nitrobenzene shows characteristic fragments at m/z 201/203 ([M]⁺) and the prominent fragment [M-NO₂]⁺.[3][18]

Experimental Protocol: MS
  • Technique: Electron Ionization (EI) at 70 eV is a standard method for generating reproducible fragmentation patterns.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Analysis: Analyze the resulting spectrum for the molecular ion peak with the correct bromine isotope pattern and the predicted fragmentation ions.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthesis and multi-technique spectroscopic analysis. The Henry condensation provides a reliable route to the material, while the collective data from NMR, IR, and MS serves as a robust, self-validating system for its identification. Key identifying features include the trans-vinylic coupling constant in ¹H NMR, the strong nitro group stretches in the IR spectrum, and the characteristic M/M+2 molecular ion pattern in the mass spectrum. This guide provides the necessary framework and benchmark data for researchers to confidently synthesize and characterize this valuable chemical intermediate.

References

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The Structural Architecture of 1-Bromo-2-[(E)-2-nitroethenyl]benzene: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 1-bromo-2-[(E)-2-nitroethenyl]benzene, C₈H₆BrNO₂. The determination of its three-dimensional atomic arrangement is crucial for understanding its chemical reactivity, physical properties, and potential applications in organic synthesis and materials science. This document details the experimental procedures for synthesis and crystallization, presents a thorough analysis of the crystallographic data, and discusses the key structural features, including molecular geometry and intermolecular interactions. The content is intended for researchers, scientists, and professionals in drug development and chemical sciences who require a deep understanding of the structure-property relationships in functionalized nitroolefins.

Introduction: The Significance of Nitro-Olefins

Nitro-olefins, such as the title compound this compound, are highly valuable building blocks in the field of organic synthesis.[1] Their electron-deficient nature makes them susceptible to a variety of nucleophilic addition reactions, particularly 1,4-addition (Michael addition), which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity profile opens pathways for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The presence of a bromine atom and a nitro group on the benzene ring further functionalizes the molecule, offering sites for subsequent chemical transformations.

A precise understanding of the molecule's three-dimensional structure is paramount. The crystal structure provides definitive information on conformation, bond lengths, bond angles, and the subtle interplay of non-covalent interactions that govern the packing of molecules in the solid state. These parameters directly influence the material's bulk properties, such as melting point, solubility, and stability, and can offer insights into its reactivity.

Synthesis and Crystallization

The synthesis of this compound is achieved through a Henry reaction, a classic method for forming β-nitro alcohols, which are then dehydrated to the corresponding nitroalkene.

Experimental Protocol: Synthesis

The following protocol is adapted from the established synthesis of the title compound.[1]

  • Reaction Setup : A three-neck round-bottomed flask is charged with 2-bromobenzaldehyde (39.8 mmol), nitromethane (99.2 mmol), and methanol (16.80 ml).[1] The flask is equipped with a mechanical stirrer and an addition funnel and is cooled to 0°C in an ice bath.

  • Base Addition : Aqueous 1M sodium hydroxide (100.2 mmol) is added dropwise via the addition funnel, ensuring the internal reaction temperature is maintained between 0 and 10°C.[1] The mixture is stirred for an additional 15 minutes.

  • Quenching : An ice-water mixture (70.00 ml) is added, and the reaction is stirred at 0°C for 30 minutes.[1]

  • Acidification and Precipitation : The reaction mixture is slowly poured into aqueous 8M hydrochloric acid (536.0 mmol), leading to the precipitation of the crude product.[1] The mixture is stirred until thin-layer chromatography (TLC) confirms the completion of the reaction.

  • Purification : The solid product is collected by filtration and recrystallized from ethanol to yield the purified this compound.[1]

Experimental Protocol: Crystallization for X-ray Analysis

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination.

  • Solvent Selection : The purified product is dissolved in a minimal amount of dichloromethane.

  • Slow Evaporation : n-Hexane is slowly added as an anti-solvent. The solution is then allowed to evaporate slowly at room temperature.[1]

  • Crystal Formation : This process yields colorless prisms of this compound suitable for single-crystal X-ray diffraction analysis.[1]

G cluster_synthesis Synthesis Workflow cluster_crystal Crystallization Workflow Reactants 2-Bromobenzaldehyde + Nitromethane Base Add 1M NaOH (aq) 0-10°C Reactants->Base Quench Add Ice Water 0°C Base->Quench Acidify Add 8M HCl (aq) Quench->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Product Recrystallize->Product Dissolve Dissolve in Dichloromethane Product->Dissolve Evaporate Slow Evaporation with n-Hexane Dissolve->Evaporate Crystals Single Crystals Evaporate->Crystals

Caption: Synthetic and crystallization workflow for this compound.

Crystallographic Data and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction. The data collection was performed at a low temperature (113 K) to minimize thermal vibrations and obtain a more precise electron density map.

Crystal Data and Refinement Parameters

The key crystallographic information is summarized in the table below, providing a quantitative overview of the crystal system and the quality of the structural refinement.[1]

ParameterValue
Empirical Formula C₈H₆BrNO₂
Formula Weight 228.05
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.9570 (18)
b (Å) 15.646 (2)
c (Å) 7.9470 (13)
β (°) 109.336 (5)
Volume (ų) 816.2 (3)
Z 4
Temperature (K) 113
Radiation Mo Kα (λ = 0.71073 Å)
μ (mm⁻¹) 4.99
Crystal Size (mm) 0.20 × 0.18 × 0.16
Reflections Collected 1945
R[F² > 2σ(F²)] 0.024
wR(F²) 0.056
Goodness-of-fit (S) 1.08
Δρ_max, Δρ_min (e Å⁻³) 0.33, -0.78

The R-factor (R[F² > 2σ(F²)]) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of 0.024 indicates an excellent refinement.

Analysis of the Molecular and Crystal Structure

The asymmetric unit of the crystal contains one molecule of this compound. The overall molecular structure confirms the (E)-configuration of the double bond.

Molecular Geometry

A key feature of the molecular structure is its non-planar conformation.[1]

  • Benzene Ring and Nitro Group : The dihedral angle between the plane of the benzene ring and the plane of the nitro group is 22.99 (12)°.[1] This twisting is likely due to steric hindrance between the nitro group and the adjacent hydrogen atom on the vinyl group.

  • Benzene Ring and Ethenyl Group : The dihedral angle between the benzene ring and the C=C double bond is 12.2 (2)°.[1] This deviation from planarity suggests a compromise between electronic conjugation, which favors planarity, and steric repulsion.

These torsional angles are critical as they influence the extent of π-conjugation across the molecule, which in turn affects its electronic properties, such as its UV-Vis absorption spectrum and reactivity.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are not isolated but interact with their neighbors to form a stable three-dimensional lattice. The crystal packing of this compound is primarily governed by weak intermolecular interactions.

A significant interaction is the formation of inversion dimers through short bromine-oxygen contacts.[1] Specifically, a pair of short Br···O contacts, with a distance of 3.2319 (17) Å, links two molecules related by an inversion center.[1] This distance is shorter than the sum of the van der Waals radii of bromine and oxygen (~3.37 Å), indicating a significant, attractive halogen bonding interaction.

G cluster_dimer Inversion Dimer Formation mol1 Molecule A (C8H6BrNO2) mol2 Molecule B (Inversion of A) mol1_Br Br mol2_O O mol1_Br->mol2_O 3.2319 Å mol1_O O mol2_Br Br mol2_Br->mol1_O 3.2319 Å

Caption: Schematic of the Br···O halogen bond interaction forming an inversion dimer.

This self-validating system, where molecules recognize and pair up in a highly specific orientation, is a testament to the directing influence of these weak interactions in crystal engineering. The presence of such defined supramolecular synthons is a key factor in predicting and designing crystal structures.

Conclusion and Future Outlook

The single-crystal X-ray analysis of this compound provides a definitive and high-resolution view of its molecular architecture and solid-state packing. The structure reveals a non-planar molecular conformation and the dominant role of Br···O halogen bonding in forming inversion dimers. This detailed structural knowledge is invaluable for rationalizing the compound's physical properties and chemical behavior.

For drug development professionals, understanding these structural nuances can inform the design of new synthetic intermediates. The defined intermolecular interactions could be exploited in the field of crystal engineering to create materials with tailored properties. Future work could involve computational studies to quantify the energy of the observed halogen bonds and to explore the conformational landscape of the molecule in different environments.

References

  • Jin, G., Zhang, Y., & Liu, G. (2011). This compound. Acta Crystallographica Section E: Crystallographic Communications, E67, o2817. [Link]

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An In-depth Technical Guide to the Electrophilicity of the Double Bond in 1-bromo-2-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Electron-Deficient Alkenes

In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of electronic effects within a molecule is paramount for achieving desired reactivity and constructing complex molecular architectures. Substituted β-nitrostyrenes are a class of compounds that epitomize this principle. Among them, 1-bromo-2-[(E)-2-nitroethenyl]benzene stands out as a potent and versatile building block. Its utility is fundamentally derived from the pronounced electrophilic character of its carbon-carbon double bond, a feature meticulously engineered by the synergistic interplay of its constituent functional groups.

This guide provides a detailed exploration of the electronic underpinnings that govern the electrophilicity of this compound. We will dissect the inductive and resonance effects at play, present empirical data that quantifies its reactivity, and outline the synthetic applications that this pronounced electrophilicity enables. This document is intended for researchers, scientists, and drug development professionals who leverage reactive intermediates for the synthesis of novel chemical entities. Nitro-olefins, such as the title compound, are recognized as valuable building blocks precisely because their electron-deficient nature facilitates crucial bond-forming reactions like 1,4-additions.[1]

Molecular Architecture and Synthesis

The reactivity of this compound is a direct consequence of its structure. The molecule consists of a benzene ring substituted with a bromine atom and an (E)-2-nitroethenyl group at the ortho positions. This specific arrangement is key to its electronic properties.

The standard and most efficient synthesis of this compound is achieved through a Henry condensation reaction (also known as a nitro-aldol reaction). This involves the base-catalyzed reaction of 2-bromobenzaldehyde with nitromethane. The initial β-nitro alcohol adduct readily dehydrates under acidic conditions to yield the target α,β-unsaturated nitro compound.

Experimental Protocol: Synthesis via Henry Condensation[1]

This protocol is adapted from established laboratory procedures for the synthesis of substituted nitrostyrenes.

Step 1: Initial Reaction Setup

  • To a 3-neck round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add 2-bromobenzaldehyde (e.g., 39.8 mmol, 7.36 g) and nitromethane (e.g., 99.2 mmol, 5.38 ml).

  • Add methanol (e.g., 16.80 ml) as a solvent.

  • Cool the flask in an ice bath to 0°C.

Step 2: Base-Catalyzed Condensation

  • While maintaining the internal reaction temperature between 0 and 10°C, add aqueous 1M NaOH (e.g., 100.2 mmol, 100.20 ml) dropwise via the dropping funnel.

  • Stir the resulting mixture vigorously for 15 minutes at this temperature.

Step 3: Quenching and Dehydration

  • Add an ice-water mixture (e.g., 70.00 ml) to the reaction and continue stirring at 0°C for 30 minutes.

  • Slowly and carefully add the reaction mixture to a beaker containing aqueous 8M HCl (e.g., 536.0 mmol, 67.00 ml). This acidic workup facilitates the dehydration of the intermediate nitro-aldol adduct.

  • Stir the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

Step 4: Isolation and Purification

  • Filter the resulting solid precipitate from the reaction mixture.

  • Recrystallize the crude product from ethanol to yield pure this compound as colorless prisms.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products 2-Bromobenzaldehyde 2-Bromobenzaldehyde step1 1. Condensation (0-10°C, MeOH) 2-Bromobenzaldehyde->step1 Nitromethane Nitromethane Nitromethane->step1 NaOH (aq) NaOH (aq) NaOH (aq)->step1 Catalyst HCl (aq) HCl (aq) step2 2. Dehydration (Acidic Workup) HCl (aq)->step2 step1->step2 Nitro-aldol Adduct step3 3. Filtration step2->step3 step4 4. Recrystallization (Ethanol) step3->step4 product This compound step4->product G cluster_A cluster_B cluster_C A Structure A (Neutral) B Structure B (Charge Separated) A->B C Structure C (Key Electrophilic Site) B->C a_img b_img c_img

Caption: Resonance delocalization leading to a positive charge on the β-carbon.

This resonance-induced electron deficiency makes the molecule a superb Michael acceptor, readily undergoing conjugate addition reactions. [2]

Quantifying Reactivity: Computational and Kinetic Insights

The electrophilicity of β-nitrostyrenes has been quantified both computationally and experimentally.

Computational Analysis: Molecular orbital calculations, such as Density Functional Theory (DFT), provide a theoretical framework for understanding reactivity. For electrophiles, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator; a lower LUMO energy signifies a greater willingness to accept electrons from a nucleophile. Studies on β-nitrostyrenes show that they possess low-lying LUMOs, consistent with their high electrophilicity. Furthermore, electrophilicity indices (ω) derived from conceptual DFT classify β-nitrostyrenes as strong electrophiles. [3]The incorporation of electron-withdrawing groups like bromo and nitro is known to stabilize reduced states and lower LUMO energies, enhancing electrophilic character. [4][5] Kinetic Studies: A more direct, empirical measure of electrophilicity is provided by kinetic studies. The Mayr electrophilicity scale, for instance, provides a quantitative ranking of electrophiles based on their reaction rates with a set of standard nucleophiles. [6]The kinetics of reactions between various trans-β-nitrostyrenes and reference nucleophiles have been determined, allowing for the assignment of electrophilicity parameters (E). [6] The table below, adapted from the literature, shows the empirically determined E parameters for a range of substituted β-nitrostyrenes. A more negative E value indicates higher electrophilicity.

Substituent (X) in X-C₆H₄-CH=CH-NO₂Electrophilicity Parameter (E)
4-MeO-14.65
4-Me-14.15
H-13.62
4-Cl-13.01
2-Br (approx. range) ~ -12 to -13
4-CN-12.16
4-NO₂-11.96
Data derived from trends reported in the Journal of Organic Chemistry.
[7][6]
While the exact value for the 2-bromo derivative is not listed, its E parameter can be reasonably interpolated to be in the range of a strong electrophile, more reactive than the unsubstituted parent compound due to the additional inductive withdrawal from the ortho-bromo substituent.

Synthetic Utility: A Hub for Molecular Complexity

The pronounced electrophilicity of the double bond in this compound makes it a versatile substrate for a variety of powerful bond-forming reactions.

Michael (1,4-Conjugate) Addition

This is the quintessential reaction of β-nitrostyrenes. [2]A wide array of soft nucleophiles will add to the β-carbon, with the resulting negative charge stabilized on the nitro group. This reaction is a cornerstone of C-C and C-X (X = heteroatom) bond formation.

Common Nucleophiles:

  • Carbon Nucleophiles: Enolates, enamines, malonates, β-ketoesters, indoles, and organometallic reagents. [8][9]* Heteroatom Nucleophiles: Thiols, amines, and alcohols.

The resulting nitroalkane product is itself a versatile intermediate, as the nitro group can be readily converted into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction).

General Mechanism of Michael Addition

G Reactant This compound Intermediate Nitronate Anion Intermediate (Resonance Stabilized) Reactant->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant 1. Conjugate Addition Product Protonated Adduct Intermediate->Product 2. Protonation ProtonSource H⁺ Source (e.g., Workup) ProtonSource->Intermediate

Caption: Generalized workflow for the Michael addition reaction.

Cycloaddition Reactions

The electron-deficient nature of the double bond makes this compound an excellent component in cycloaddition reactions.

  • Diels-Alder Reaction ([4+2] Cycloaddition): It serves as a potent dienophile, reacting with electron-rich dienes to form six-membered rings. This is a powerful strategy for constructing complex cyclic systems. [2]* 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): It can act as a dipolarophile, reacting with 1,3-dipoles like nitrones or azides to generate five-membered heterocyclic rings. [3][10]* [2+2] Photocycloaddition: Under irradiation with visible light, β-nitrostyrenes can undergo [2+2] photocycloaddition with other olefins to form substituted cyclobutane rings. [11] These cycloaddition pathways provide rapid access to scaffolds of significant interest in drug discovery and materials science.

Conclusion: A Precisely Tuned Electrophile for Advanced Synthesis

The double bond in this compound is a highly activated and potent electrophilic center. This reactivity is not accidental but is a finely tuned consequence of its molecular structure. The powerful resonance-withdrawing capability of the ortho-nitro group is the principal driver, establishing a significant electron deficiency at the β-vinyl carbon. This effect is further amplified by the inductive withdrawal of both the nitro group and the ortho-bromo substituent.

The practical result of this electronic arrangement is a versatile and reliable chemical tool. Its utility as a Michael acceptor and a partner in various cycloaddition reactions provides chemists with a robust platform for the construction of complex molecules. For professionals in drug development, understanding and harnessing the predictable electrophilicity of this and related β-nitrostyrenes opens avenues to novel pharmacophores and synthetic strategies, solidifying its place as a valuable building block in the synthetic chemist's arsenal.

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An In-Depth Technical Guide to the Potential Biological Activity of Brominated Nitrosty

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The β-nitrostyrene scaffold is a privileged chemical structure, demonstrating a wide array of biological activities. The introduction of bromine atoms to this framework can significantly modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comprehensive technical overview of the known biological activities of brominated nitrostyrenes, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic promise of this compelling class of compounds.

Introduction: The Nitrostyrene Core and the Influence of Bromination

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. This arrangement results in an electron-deficient double bond, making the molecule highly reactive and susceptible to nucleophilic attack, particularly through a Michael-type addition mechanism.[1][2] This inherent reactivity is central to their diverse biological functions, which include anticancer, antimicrobial, anti-inflammatory, and antiplatelet activities.[3][4][5]

The nitrovinyl side chain attached to the aromatic ring is an essential feature for the biological activity of these compounds.[3] Halogenation, and specifically bromination, of the aromatic ring or the vinyl group, serves as a powerful tool to fine-tune the molecule's electronic and lipophilic properties. The introduction of a bromine atom, a bulky and lipophilic substituent, can influence the compound's ability to cross biological membranes, its metabolic stability, and its interaction with target biomolecules. This guide will explore how these modifications translate into potent and varied biological effects.

Key Biological Activities of Brominated Nitrostyrenes

The primary therapeutic potential of brominated nitrostyrenes has been identified in three main areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Nitrostyrene derivatives have been recognized for their potent anti-cancer properties, demonstrating the ability to suppress cell proliferation and induce apoptosis in a variety of cancer cell lines.[4][6][7]

  • Mechanism of Action: The anticancer effects are often multifaceted. One key mechanism involves the induction of Reactive Oxygen Species (ROS). For instance, the derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) has been shown to reduce cell viability and induce DNA damage in colorectal cancer cells through a ROS-mediated pathway.[4] This oxidative stress can lead to mitochondrial dysfunction and trigger apoptosis. Furthermore, nitrostyrenes can inhibit critical cell survival pathways. Studies have shown that these compounds can suppress the PI3K/AKT and STAT3 pathways, which are often dysregulated in cancer, thereby inhibiting tumor growth and metastasis in esophageal cancer models.[5] Another important target is the NF-κB signaling pathway, which is crucial for cancer cell survival. Certain nitrostyrene derivatives can inhibit TNFα-induced NF-κB activation, leading to a synergistic effect in promoting cancer cell apoptosis.[6][8]

Antimicrobial Activity

Substituted β-nitrostyrenes have long been known for their activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9]

  • Mechanism of Action: The antimicrobial efficacy is largely attributed to the electrophilic nature of the β-carbon in the nitroalkene moiety.[9] This allows the molecule to undergo nucleophilic addition with thiol groups present in essential bacterial enzymes and proteins, leading to their inactivation and subsequent cell death.[9] The lipophilicity of the compound, which can be enhanced by bromination, is also a critical factor, as it influences the compound's ability to interact with and penetrate the microbial cell membrane.[9]

Anti-inflammatory Activity

The β-nitrostyrene scaffold is also a promising candidate for the development of novel anti-inflammatory agents.[10][11]

  • Mechanism of Action: The anti-inflammatory effects of nitrostyrenes are closely linked to their ability to modulate key inflammatory signaling pathways. They have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).[11] This inhibition is achieved by targeting upstream signaling cascades, specifically the NF-κB and ERK1/2 pathways.[11] By preventing the phosphorylation of IκB-α and ERK1/2, nitrostyyrenes effectively block the downstream inflammatory response.[11] This dual inhibition of critical pathways makes them potent anti-inflammatory molecules.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is paramount for designing more potent and selective drug candidates.[12] For brominated nitrostyrenes, several key SAR principles have emerged:

  • The Nitrovinyl Group is Essential: The nitrovinyl side chain is a critical pharmacophore for the biological activity of this class of compounds.[3]

  • Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring significantly impact potency. Electron-withdrawing groups, such as bromine, can increase the electrophilicity of the double bond, potentially enhancing reactivity with biological nucleophiles.[10]

  • Lipophilicity: Increased lipophilicity, often conferred by bromine atoms, can enhance antimicrobial activity by improving interaction with bacterial cell membranes.[9]

  • β-Methyl Substitution: The addition of a methyl group at the β-position of the nitroalkene has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[9][13]

The following diagram illustrates the key structural features of a brominated nitrostyrene and their influence on its biological activity.

G cluster_Molecule Brominated Nitrostyrene Scaffold cluster_Activity Biological Activity Modulation Aromatic_Ring Aromatic Ring (Styrene Core) Double_Bond Vinyl Double Bond (Michael Acceptor) Aromatic_Ring->Double_Bond Backbone Bromine Bromine Substituent (Br) - Modulates Lipophilicity - Alters Electronics Aromatic_Ring->Bromine Substituted on Nitro_Group Nitro Group (NO2) - Electron Withdrawing - Key for Reactivity Anticancer Anticancer Activity Nitro_Group->Anticancer Anti_Inflammatory Anti-inflammatory Activity Nitro_Group->Anti_Inflammatory Double_Bond->Nitro_Group Activates Antimicrobial Antimicrobial Activity Double_Bond->Antimicrobial Thiol Reactivity Bromine->Antimicrobial Increases Lipophilicity

Caption: Key structural components of brominated nitrostyrenes and their roles in biological activity.

Mechanistic Insights: A Focus on the NF-κB Pathway

A common mechanistic thread across the anticancer and anti-inflammatory activities of brominated nitrostyrenes is the inhibition of the NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the point of intervention by nitrostyrene derivatives.

NFkB_Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates NFkB_inactive NF-κB-IκBα (Inactive) IKK->NFkB_inactive Phosphorylates IκBα IkBa p-IκBα NFkB_dimer NF-κB (p65/p50) Nucleus Nucleus NFkB_dimer->Nucleus Translocates NFkB_inactive->NFkB_dimer IκBα Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Nitrostyrene Brominated Nitrostyrene Nitrostyrene->IKK INHIBITS

Caption: Inhibition of the NF-κB signaling pathway by brominated nitrostyrenes.

Experimental Evaluation Protocols

To aid researchers in the practical evaluation of brominated nitrostyrenes, this section provides detailed, step-by-step protocols for key assays.

Protocol: Anticancer Activity Assessment via MTT Cytotoxicity Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Brominated nitrostyrene compounds

  • Cancer cell line (e.g., HCT116, MCF-7)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the brominated nitrostyrene compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol: Antimicrobial Activity via Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC. The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation.

Materials:

  • Brominated nitrostyrene compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + bacteria, no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be presented in a tabular format.

Table 1: Representative Anticancer Activity of Brominated Nitrostyrenes

Compound IDSubstitution PatternCell LineIC50 (µM)
BNS-14-BromoHCT1165.2
BNS-22,4-DibromoHCT1162.8
BNS-34-BromoMCF-78.1
BNS-42,4-DibromoMCF-74.5

Table 2: Representative Antimicrobial Activity of Brominated Nitrostyrenes

Compound IDSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BNS-14-Bromo1632
BNS-22,4-Dibromo816
BNS-54-Bromo, β-methyl832
BNS-62,4-Dibromo, β-methyl416

Challenges and Future Directions

While brominated nitrostyrenes show significant therapeutic promise, challenges remain. Their high reactivity, while crucial for their biological activity, can also lead to off-target effects and potential toxicity. Future research should focus on:

  • Improving Selectivity: Designing derivatives that selectively target cancer cells or microbial enzymes over host cells.

  • Elucidating Novel Mechanisms: Exploring other potential cellular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Synergistic Combinations: Investigating the potential of brominated nitrostyrenes in combination with existing therapies to enhance efficacy and overcome drug resistance.

Conclusion

Brominated nitrostyrenes represent a versatile and potent class of biologically active molecules. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and stems from their unique chemical reactivity, which can be finely tuned through strategic bromination. The ability to modulate key signaling pathways like NF-κB underscores their potential for treating a range of complex diseases. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to further unlock the therapeutic potential of this promising chemical scaffold.

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A Technical Guide to 1-Bromo-2-[(E)-2-nitroethenyl]benzene as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-[(E)-2-nitroethenyl]benzene, a member of the β-nitrostyrene family, is a potent Michael acceptor widely utilized in organic synthesis. The presence of a strongly electron-withdrawing nitro group in conjugation with a styrenyl backbone renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. This guide provides an in-depth analysis of the synthesis, reactivity, and applications of this versatile building block. We will explore the mechanistic underpinnings of its role in Michael additions, provide detailed experimental protocols, and discuss its utility in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction: The Power of Conjugate Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The concept extends to other electron-deficient alkenes, and β-nitrostyrenes are archetypal examples of potent Michael acceptors.[3] The strong electron-withdrawing nature of the nitro group significantly polarizes the carbon-carbon double bond, creating a highly electrophilic β-carbon. This activation facilitates the addition of a wide range of soft nucleophiles, including thiols, amines, and stabilized carbanions.

This compound (also known as (E)-1-Bromo-2-(2-nitrovinyl)benzene) incorporates an ortho-bromine substituent on the phenyl ring. This feature can introduce steric hindrance, potentially influencing the stereochemical outcome of the Michael addition.[1] Furthermore, the bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions, allowing for further molecular diversification.

Synthesis and Characterization

The most common and effective method for synthesizing β-nitrostyrenes, including the title compound, is the Henry reaction (or nitroaldol reaction).[4][5] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration of the resulting β-nitro alcohol intermediate.[4][5][6]

For this compound, the synthesis commences with 2-bromobenzaldehyde and nitromethane.[4][7]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Henry Reaction (Nitroaldol Condensation) cluster_1 Step 2: Dehydration cluster_2 Purification A 2-Bromobenzaldehyde D β-Nitro Alcohol Intermediate A->D Condensation B Nitromethane B->D Condensation C Base Catalyst (e.g., primary amine, NaOH) C->D Condensation F This compound D->F Elimination of Water E Dehydrating Agent (e.g., Acetic Anhydride, Amberlyst 15) E->F G Crude Product H Recrystallization (e.g., from Ethanol/Isopropanol) G->H I Pure Crystalline Product H->I

Caption: Synthetic workflow from starting materials to the purified product.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is provided in Section 5.1.

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic methods.

Property Value
Molecular Formula C₈H₆BrNO₂[8][9][10]
Molecular Weight 228.04 g/mol [8][9]
Appearance Typically a yellow crystalline solid[8]
CAS Number 155988-33-3[9][10]
¹H NMR (CDCl₃) Expected signals for aromatic protons and vinylic protons. The large coupling constant (J) for the vinylic protons confirms the (E)-stereochemistry.
¹³C NMR (CDCl₃) Signals corresponding to the aromatic carbons, the vinylic carbons, and the carbon bearing the nitro group.
IR (KBr) Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C=C double bond, and C-Br bond.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Note: Specific chemical shifts and peak positions can vary slightly based on the solvent and instrument used.

Reactivity as a Michael Acceptor

The core utility of this compound lies in its high reactivity as a Michael acceptor. The β-carbon of the nitrovinyl group is highly electrophilic and readily attacked by a variety of nucleophiles.

General Mechanism of Michael Addition

The Michael addition to a β-nitrostyrene is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its nucleophilicity.[11] The reaction proceeds through a stabilized carbanion intermediate (a nitronate), which is subsequently protonated to yield the final adduct.[12]

Mechanism of Thia-Michael Addition

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation A Thiol (R-SH) C Thiolate (R-S⁻) A->C Deprotonation B Base (e.g., Et3N) B->A D This compound C->D 1,4-Conjugate Addition E Nitronate Intermediate D->E G Michael Adduct E->G Proton Transfer F Proton Source (e.g., H-Base⁺) F->E

Caption: Base-catalyzed mechanism for the addition of a thiol to the Michael acceptor.

Reaction with Various Nucleophiles
  • Thiols (Thia-Michael Addition): The addition of thiols to nitroalkenes is a highly efficient and often rapid reaction, proceeding under mild, base-catalyzed conditions.[11][13] This "thiol-ene" reaction is a cornerstone of click chemistry and is widely used in bioconjugation and materials science.[13] The reaction with this compound yields functionalized thioethers, which can serve as precursors to biologically active molecules.[14]

  • Amines (Aza-Michael Addition): Primary and secondary amines readily add to β-nitrostyrenes to form β-nitroamines. These products are valuable intermediates, as the nitro group can be reduced to an amine, providing access to 1,2-diamines.

  • Carbanions: Soft carbon nucleophiles, such as those derived from malonates, β-ketoesters, and ketones, are excellent partners in Michael additions with β-nitrostyrenes.[15] These reactions are powerful tools for constructing complex carbon skeletons.

Applications in Synthetic Chemistry and Drug Discovery

The products derived from Michael additions to this compound are versatile intermediates for further synthetic transformations.

  • Synthesis of Heterocycles: The Michael adducts can undergo intramolecular cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

  • Access to β-Amino Acids: Reduction of the nitro group in the Michael adducts followed by further functional group manipulation can provide access to substituted β-amino acids, important components of peptides and pharmaceuticals.

  • Precursor for Cross-Coupling: The ortho-bromo substituent remains intact during the Michael addition and can be utilized in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[16] This allows for the late-stage introduction of molecular complexity.

Detailed Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Henry reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq) and nitromethane (3.0 eq). If a solvent is used, glacial acetic acid is a common choice.[17]

  • Catalyst Addition: Add a base catalyst, such as ammonium acetate or a primary amine (e.g., butylamine), in catalytic amounts (0.1-0.2 eq).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 80-100 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure (E)-isomer as a yellow solid.

Protocol: Thia-Michael Addition of Benzyl Mercaptan

This protocol describes a typical conjugate addition of a thiol.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Nucleophile Addition: Add benzyl mercaptan (1.1 eq) to the solution.

  • Catalyst and Reaction: Add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq). Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the pure Michael adduct.

Safety and Handling

  • This compound: This compound should be handled with care. While specific toxicology data for this exact molecule is limited, related nitro- and bromo-aromatic compounds can be irritants and potentially harmful.[18][19]

  • Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid inhalation of dust and contact with skin and eyes.[21]

  • Starting Materials: 2-bromobenzaldehyde is an irritant. Nitromethane is flammable and toxic. Bromine is highly corrosive and toxic.[22] Handle these reagents with extreme caution according to their respective safety data sheets (SDS).

Conclusion and Future Outlook

This compound is a highly valuable and versatile electrophile in organic synthesis. Its predictable reactivity as a Michael acceptor, combined with the synthetic potential of the ortho-bromo substituent, makes it a powerful tool for the construction of complex and functionally diverse molecules. Its application in the synthesis of pharmaceutical intermediates and novel materials is expected to continue to grow. Future research may focus on developing asymmetric Michael addition reactions using this substrate to access chiral building blocks of high enantiomeric purity.

References

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The Synthetic Versatility of 1-Bromo-2-[(E)-2-nitroethenyl]benzene: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 1-bromo-2-[(E)-2-nitroethenyl]benzene emerges as a molecule of significant synthetic utility, particularly for researchers, scientists, and professionals in drug development. Its carefully orchestrated arrangement of a bromine atom, a conjugated nitroalkene, and an aromatic ring provides a unique combination of reactive sites, enabling a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into its preparation, explore its reactivity through the lens of mechanistic causality, and present detailed protocols for its conversion into valuable heterocyclic scaffolds, with a particular focus on structures of pharmacological relevance.

Molecular Architecture and Intrinsic Reactivity

The synthetic potential of this compound is intrinsically linked to its electronic and structural features. The molecule can be dissected into three key components:

  • The (E)-Nitroethenyl Group: This moiety is a powerful electron-withdrawing group, rendering the β-carbon of the double bond highly electrophilic. This makes the molecule an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles.

  • The Bromine Atom: Situated on the vinyl group (in the case of α-bromonitrostyrenes) or the aromatic ring, the bromine atom serves as a versatile handle for a variety of transformations. On the aromatic ring, as in our title compound, it can participate in cross-coupling reactions. In the broader class of α-bromonitrostyrenes, the vinyl bromide acts as an excellent leaving group in subsequent reactions.

  • The 2-Bromophenyl Group: The ortho-positioning of the bromo and nitroethenyl substituents can be exploited for intramolecular cyclization reactions, leading to the formation of fused ring systems.

The interplay of these functional groups makes this compound a potent dielectrophile, capable of participating in a variety of cascade reactions where both the electrophilic double bond and the leaving group ability of a substituent are leveraged.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane.[2] For the synthesis of this compound, this involves the reaction of 2-bromobenzaldehyde with nitromethane.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 2-Bromobenzaldehyde

  • Nitromethane

  • Methanol

  • 1M Sodium Hydroxide (NaOH) solution

  • 8M Hydrochloric Acid (HCl) solution

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • To a 3-neck round-bottomed flask equipped with a stirrer and an addition funnel, add 2-bromobenzaldehyde (39.8 mmol, 7.36 g), nitromethane (99.2 mmol, 5.38 ml), and methanol (16.80 ml).

  • Cool the flask to 0°C using an ice bath.

  • While maintaining the internal reaction temperature between 0 and 10°C, add aqueous 1M NaOH (100.2 mmol, 100.20 ml) dropwise via the addition funnel.

  • After the addition is complete, stir the mixture for 15 minutes at 0-10°C.

  • Add an ice-water mixture (70.00 ml) to the reaction flask and continue stirring at 0°C for 30 minutes.

  • Slowly add the reaction mixture to aqueous 8M HCl (536.0 mmol, 67.00 ml) with vigorous stirring.

  • Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Filter the resulting precipitate and recrystallize the solid from ethanol to yield the pure product.

Characterization Data:

  • Molecular Formula: C₈H₆BrNO₂[3]

  • Molecular Weight: 228.05 g/mol [3]

  • Appearance: Colourless prisms[4]

  • Crystal Data: Monoclinic, space group P2₁/c[3]

Synthetic Applications in Heterocyclic Chemistry

The true power of this compound and its analogs lies in their ability to serve as precursors to a diverse range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Dihydrofurans via Michael Addition-Cyclization

As a potent Michael acceptor, this compound can react with 1,3-dicarbonyl compounds in the presence of a base. This reaction proceeds via an initial Michael addition, followed by an intramolecular nucleophilic substitution, where a suitable leaving group on the nitrostyrene is displaced to form the dihydrofuran ring. This cascade approach is a highly efficient method for the construction of these five-membered heterocycles.

Diagram 1: General Workflow for Dihydrofuran Synthesis

workflow Start 1. Reactants Mixing (Bromonitrostyrene & 1,3-Dicarbonyl) Reaction 2. Base-Catalyzed Michael Addition & Cyclization Start->Reaction Workup 3. Reaction Quenching & Extraction Reaction->Workup Purification 4. Column Chromatography Workup->Purification Product 5. Dihydrofuran Product Purification->Product

Caption: A streamlined workflow for the synthesis of dihydrofurans.

Representative Protocol: Organocatalyzed Synthesis of Dihydrofurans

This protocol is adapted from the general procedure for the reaction of β-bromonitrostyrenes with 1,3-dicarbonyl compounds.[6]

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, dimethyl malonate)

  • Chiral organocatalyst (e.g., a thiourea-based catalyst)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a stirred solution of the 1,3-dicarbonyl compound (1.2 equiv.) and the chiral organocatalyst (5-10 mol%) in the anhydrous solvent, add the this compound (1.0 equiv.).

  • Add the base (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to gentle heating) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • The Organocatalyst: Chiral thiourea catalysts are often employed to induce enantioselectivity. They activate the nitrostyrene through hydrogen bonding, facilitating the nucleophilic attack of the enolate from a specific face.[6]

  • The Base: A non-nucleophilic organic base like triethylamine is used to generate the enolate of the 1,3-dicarbonyl compound without competing in the Michael addition.

  • The Solvent: Anhydrous solvents are crucial to prevent side reactions and to ensure the efficacy of the organocatalyst.

Synthesis of Substituted Pyrroles

Substituted pyrroles are another important class of heterocycles that can be accessed from this compound. Various synthetic strategies have been developed, often involving multi-component reactions.

Diagram 2: Mechanistic Pathway for Pyrrole Synthesis

pyrrole_mechanism Reactants Bromonitrostyrene + Enamine/Enaminone Michael_Addition Michael Addition Reactants->Michael_Addition Intermediate_I Intermediate I Michael_Addition->Intermediate_I Cyclization Intramolecular Nucleophilic Attack Intermediate_I->Cyclization Intermediate_II Intermediate II Cyclization->Intermediate_II Elimination Elimination of HBr and HNO2 Intermediate_II->Elimination Pyrrole Substituted Pyrrole Elimination->Pyrrole

Caption: A plausible mechanistic pathway for the formation of substituted pyrroles.

Synthesis of Substituted Indoles: A Gateway to Bioactive Molecules

The indole scaffold is a cornerstone of medicinal chemistry, present in a vast number of natural products and pharmaceuticals. The synthesis of substituted indoles from 2-nitrostyrenes is a well-established and powerful strategy. While detailed protocols for the direct conversion of this compound to indoles were not found in the initial searches, established methods for related 2-nitrostyrenes can be logically extended. One of the most prominent methods is the palladium-catalyzed reductive cyclization.

Conceptual Protocol: Palladium-Catalyzed Reductive Cyclization for Indole Synthesis

This conceptual protocol is based on established methodologies for the reductive cyclization of β-nitrostyrenes.[7]

Materials:

  • This compound

  • Palladium catalyst (e.g., PdCl₂(CH₃CN)₂, Pd/C)

  • Ligand (e.g., 1,10-phenanthroline)

  • Reducing agent (e.g., carbon monoxide source like phenyl formate, or H₂)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, toluene)

Procedure:

  • In a reaction vessel, combine the this compound, palladium catalyst, and ligand under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base.

  • Introduce the reducing agent (e.g., add the CO surrogate or pressurize with H₂).

  • Heat the reaction mixture to the required temperature (typically 100-140°C) and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the substituted indole. The bromine atom on the benzene ring would likely remain, providing a handle for further functionalization.

Mechanistic Rationale:

The reaction is believed to proceed through the reduction of the nitro group to a nitroso or amino group by the palladium catalyst and the reducing agent. This is followed by an intramolecular cyclization onto the vinyl group, leading to the formation of the indole ring.

Quantitative Data Summary

While specific yield data for reactions of this compound is sparse in the reviewed literature, the following table presents representative yields for analogous transformations with other substituted β-bromonitrostyrenes, providing a reasonable expectation for the synthetic efficiency of these methods.

Reaction TypeNucleophile/ReagentProductRepresentative Yield (%)Reference
Dihydrofuran Synthesis1,3-Dicarbonyl CompoundsDihydrofuransGood to Excellent[6]
Pyrrole SynthesisEnaminonesSubstituted PyrrolesExcellent[6]
[3+2] CycloadditionNitronesIsoxazolidinesHigh[8]
Indole SynthesisPd-catalyzed Reductive CyclizationSubstituted IndolesModerate to High[7]

Conclusion and Future Outlook

This compound is a versatile and powerful building block in organic synthesis. Its unique combination of functional groups allows for the efficient construction of a wide variety of complex and medicinally relevant heterocyclic structures. The methodologies outlined in this guide, including Michael additions, cycloadditions, and reductive cyclizations, provide a robust toolkit for researchers in both academic and industrial settings.

The future development of synthetic methods utilizing this and related compounds will likely focus on the discovery of novel catalytic systems for highly enantioselective transformations, the expansion of the substrate scope to include a wider range of nucleophiles, and the application of these building blocks in the total synthesis of complex natural products and novel drug candidates. The continued exploration of the reactivity of this compound is sure to unlock new and exciting avenues in the ever-evolving field of organic chemistry.

References

  • Githal, D. S., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3505. [Link]

  • Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14, 14835-14846. [Link]

  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6). [Link]

  • Kącka-Zych, A., et al. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 27(21), 7383. [Link]

  • Rahman, S. M. A. (2014). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. [Link]

  • Kuo, C.-W., et al. (2009). Reaction of indole with various nitroalkenes catalyzed by NBS. Tetrahedron Letters, 50(44), 6043-6047.
  • Keglevich, G., & Banerjee, B. (Eds.). (2022). Non-Conventional Synthesis Green Bioactive Heterocycles. De Gruyter.
  • Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14, 14835-14846. [Link]

  • Banerjee, B. (2020). Green Synthesis of Bioactive Heterocycles-Part 1A.
  • Malik, M. S., et al. (2022). Green Methods for the Synthesis of Bioactive Heterocycles. In Green Chemistry. IntechOpen.
  • Patel, R. B., et al. (2014). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Journal of the Indian Chemical Society, 91(10), 1911-1917.
  • Wikipedia. (2023, December 15). β-Nitrostyrene. [Link]

  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]

  • Palmieri, A., et al. (2010). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry, 8(6), 1259-1270. [Link]

  • Githal, D. S., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3505. [Link]

  • Li, J., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 589-595. [Link]

  • Li, J., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 589-595. [Link]

  • Pawar, R. P., et al. (Eds.). (2021).
  • Kącka-Zych, A., et al. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 27(21), 7383. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (2023, December 15). β-Nitrostyrene. [Link]

  • PubChem. (n.d.). beta-Bromo-beta-nitrostyrene. [Link]

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Methodological & Application

Application Notes and Protocols for Michael Addition Reactions Using 1-Bromo-2-[(E)-2-nitroethenyl]benzene with Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Thioethers via Michael Addition

The formation of carbon-sulfur bonds is a cornerstone of modern organic synthesis, with thioethers being crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a highly efficient and atom-economical method for constructing these valuable linkages.[3][4] This guide focuses on the specific application of the Michael addition reaction between 1-bromo-2-[(E)-2-nitroethenyl]benzene and various thiol nucleophiles.

The presence of the strongly electron-withdrawing nitro group in the nitroalkene substrate renders the β-carbon highly electrophilic and susceptible to nucleophilic attack.[5][6] Thiols, particularly in their deprotonated thiolate form, are excellent soft nucleophiles, making them ideal partners for this transformation.[7] The reaction proceeds under mild conditions and typically affords high yields of the corresponding β-thioether adducts.[8] Understanding the nuances of this reaction is paramount for chemists aiming to synthesize novel thioether-containing molecules with potential biological activity.

Mechanistic Insights: A Stepwise Approach to C-S Bond Formation

The thia-Michael addition to a nitroalkene proceeds through a well-established stepwise mechanism.[5][6] The reaction is typically catalyzed by a base, which serves to deprotonate the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻).

Key Mechanistic Steps:

  • Deprotonation of the Thiol: A base abstracts the acidic proton from the thiol, generating a highly reactive thiolate anion. The choice of base is critical and can influence the reaction rate and selectivity.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the nitroalkene, this compound. This results in the formation of a resonance-stabilized carbanion intermediate, with the negative charge delocalized onto the nitro group.

  • Protonation: The carbanion intermediate is subsequently protonated by a proton source in the reaction mixture, which is often the conjugate acid of the base used or the solvent itself, to yield the final thioether product.

The reversibility of the Michael addition of thiols has also been noted, which can be a factor in dynamic combinatorial chemistry.[9]

Experimental Design & Workflow

A generalized workflow for the Michael addition of thiols to this compound is depicted below. This process highlights the key stages from reactant preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_nitroalkene Prepare Solution of This compound reaction_setup Combine Reactants Under Inert Atmosphere prep_nitroalkene->reaction_setup Add to Reaction Vessel prep_thiol Prepare Solution of Thiol Nucleophile prep_thiol->reaction_setup prep_base Prepare Base Solution (e.g., Triethylamine) prep_base->reaction_setup reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->reaction_monitoring quench Quench Reaction reaction_monitoring->quench Upon Completion extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, IR) purification->characterization

Caption: Generalized experimental workflow for the Michael addition.

Detailed Experimental Protocol

This protocol provides a general procedure for the Michael addition of a thiol to this compound. The specific quantities and reaction times may need to be optimized for different thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, etc.)

  • Anhydrous solvent (e.g., acetonitrile, THF, ethanol)

  • Base (e.g., triethylamine, DBU, potassium carbonate)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reactant Preparation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., 0.1 M concentration).

    • In a separate vial, prepare a solution of the thiol nucleophile (1.1 eq) in the same anhydrous solvent.

  • Reaction Setup:

    • Place the flask containing the nitroalkene solution under an inert atmosphere (e.g., nitrogen or argon).

    • To the stirred solution, add the base (0.1-1.0 eq). The amount of base can be catalytic or stoichiometric depending on the specific reaction conditions and the pKa of the thiol.

    • Slowly add the thiol solution to the reaction mixture at room temperature. For highly exothermic reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product should be observed.

    • For more detailed analysis, aliquots can be taken from the reaction mixture and analyzed by LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure thioether product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Reactivity and Regioselectivity Considerations

The ortho-positioning of the bromo and nitroethenyl groups on the benzene ring can influence the reactivity of the molecule. The nitro group is a strong deactivating group for electrophilic aromatic substitution, while the bromo group is a deactivating ortho-, para-director.[10] However, in the context of the Michael addition, the primary site of reactivity is the nitro-activated double bond.

The (E)-stereochemistry of the starting nitroalkene is typically preserved in the product, although this should be confirmed by spectroscopic analysis. The diastereoselectivity of the reaction can be a factor when chiral thiols or catalysts are employed.[11]

Optimization of Reaction Conditions

Several parameters can be varied to optimize the yield and purity of the Michael adduct. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction space.

ParameterVariationRationale & Expected Outcome
Solvent Aprotic (THF, CH₃CN) vs. Protic (EtOH, MeOH)The choice of solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents may facilitate the protonation step.
Base Organic (Et₃N, DBU) vs. Inorganic (K₂CO₃, Cs₂CO₃)The strength and nature of the base will affect the rate of thiolate formation. Stronger bases may lead to faster reactions but could also promote side reactions.[12]
Temperature -20 °C to 50 °CLower temperatures can improve selectivity and minimize side product formation, while higher temperatures can increase the reaction rate.
Stoichiometry Equimolar vs. Excess ThiolUsing a slight excess of the thiol can help drive the reaction to completion, but may complicate purification.

Asymmetric Synthesis: A Frontier in Thioether Chemistry

The development of catalytic asymmetric Michael additions of thiols to nitroalkenes is an active area of research.[13][14] The use of chiral organocatalysts, such as thioureas and squaramides, has enabled the synthesis of enantioenriched thioethers.[15][16] These catalysts typically activate the nitroalkene through hydrogen bonding, while a basic moiety on the catalyst facilitates the deprotonation of the thiol, creating a chiral environment for the C-S bond formation.

G cluster_catalysis Asymmetric Catalysis catalyst Chiral Organocatalyst (e.g., Thiourea) nitroalkene This compound catalyst->nitroalkene Activates via H-bonding thiol Thiol Nucleophile catalyst->thiol Deprotonates product Enantioenriched Thioether Product nitroalkene->product thiol->product

Caption: Conceptual diagram of an asymmetric Michael addition.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently basic catalyst; Low reaction temperature; Inactive thiol.Use a stronger base; Increase the reaction temperature; Check the purity of the thiol.
Formation of Side Products Polymerization of the nitroalkene; Oxidation of the thiol.Run the reaction at a lower concentration; Ensure an inert atmosphere; Use freshly distilled/purified reagents.
Difficult Purification Similar polarity of starting material and product; Excess thiol.Optimize the eluent system for column chromatography; Use a stoichiometric amount of thiol.

Conclusion

The Michael addition of thiols to this compound is a robust and versatile method for the synthesis of functionalized thioethers. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and consideration of stereochemical outcomes are essential for the successful application of this methodology in research and drug development. The potential for developing asymmetric variants further enhances the utility of this important transformation.

References

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  • Organocatalyzed sulfa‐Michael addition of aromatic thiols to nitroalkenes. ResearchGate. [Link]

  • Michael addition between an electrophilic nitroalkene and a nucleophilic thiol group of a protein. ResearchGate. [Link]

  • Mechanism of Michael addition reaction. ResearchGate. [Link]

  • Catalytic Asymmetric 1,6-Michael Addition of Arylthiols to 3-Methyl-4-nitro-5-alkenyl-isoxazoles with Bifunctional Catalysts. Sci-Hub. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Fe(OTf)2‐CatalyzedThia‐Michael Addition Reaction: A Green Synthetic Approach to β‐Thioethers. R Discovery. [Link]

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  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. SciELO. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]

  • Kinetics and Mechanism of Triethylamine Catalysed Michael Addition of - Benzenethiol to 1-(2-Nitrovinyl)benzene in Acetonitrile. Korean Chemical Society. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Five-Membered Heterocycles Utilizing 1-Bromo-2-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Bromo-2-[(E)-2-nitroethenyl]benzene

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a uniquely versatile and powerful building block for the synthesis of five-membered heterocycles.[1][2] Its utility is rooted in a dual-functionality chemical design:

  • An Electron-Deficient Alkene: The vinyl group, rendered significantly electron-poor by the powerful electron-withdrawing nitro group (—NO₂), serves as an exceptional Michael acceptor. This feature facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational to the assembly of heterocyclic rings.[3][4][5]

  • A Functionalized Aromatic Ring: The ortho-bromo substituent provides a reactive handle for post-cyclization modifications. This allows for late-stage functionalization via well-established cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira coupling), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the mechanistic principles and detailed experimental protocols for leveraging this compound in the synthesis of medicinally relevant five-membered heterocycles, including pyrroles, isoxazoles, and pyrazoles.

Application Note 1: Catalyst-Free, Three-Component Synthesis of Tetrasubstituted Pyrroles

Pyrrole scaffolds are integral components of numerous FDA-approved drugs and biologically active natural products, prized for their diverse pharmacological profiles.[6] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to polysubstituted pyrroles, and β-nitrostyrenes are exemplary substrates for these transformations.[3][4]

Causality and Mechanistic Insight

The synthesis proceeds through a catalyst-free, thermal domino reaction. The reaction is initiated by a nucleophilic Michael addition of a primary amine to the electron-deficient double bond of this compound. The resulting intermediate then attacks the electrophilic dialkyl acetylenedicarboxylate. This is followed by an intramolecular cyclization and subsequent aromatization, likely involving the elimination of nitrous acid and water, to yield the stable tetrasubstituted pyrrole ring.[3]

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism A 1. Combine Amine, Acetylene, & Nitrostyrene in a Sealed Vessel B 2. Heat at 120 °C for 6 hours A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temp. C->D E 5. Purify via Column Chromatography D->E F 6. Characterize Product E->F Start Reactants: Amine (R-NH2) Nitrostyrene DMAD MA Michael Addition of Amine Start->MA Inter1 Intermediate 1 MA->Inter1 NA Nucleophilic Attack on DMAD Inter1->NA Inter2 Intermediate 2 NA->Inter2 Cyc Intramolecular Cyclization Inter2->Cyc Inter3 Cyclized Intermediate Cyc->Inter3 Arom Aromatization (-HNO2, -H2O) Inter3->Arom Product Tetrasubstituted Pyrrole Arom->Product G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism A 1. Dissolve Aldoxime and Nitrostyrene B 2. Add Base (e.g., Et3N) A->B C 3. Add Oxidant (e.g., NCS) portion-wise at RT B->C D 4. Stir for 12-24h, Monitor by TLC C->D E 5. Aqueous Workup D->E F 6. Purify via Column Chromatography E->F G 7. Characterize Product F->G Start Aldoxime + NCS Gen In situ Generation of Nitrile Oxide Start->Gen Dipole Nitrile Oxide (1,3-Dipole) Gen->Dipole Cyc [3+2] Cycloaddition Dipole->Cyc Nitrostyrene Nitrostyrene (Dipolarophile) Nitrostyrene->Cyc Product Isoxazole Product Cyc->Product G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism A 1. Dissolve Nitrostyrene and Hydrazine in Ethanol B 2. Add Base (e.g., NaOAc) A->B C 3. Reflux for 6-8 hours B->C D 4. Monitor by TLC C->D E 5. Cool to RT to induce crystallization D->E F 6. Filter and Recrystallize E->F G 7. Characterize Product F->G Start Nitrostyrene + Hydrazine MA Michael Addition Start->MA Inter1 Adduct Intermediate MA->Inter1 Cyc Intramolecular Cyclization Inter1->Cyc Inter2 Pyrazolidine Intermediate Cyc->Inter2 Elim Elimination of HNO2 Inter2->Elim Product Substituted Pyrazole Elim->Product

Sources

Palladium-catalyzed cross-coupling reactions of "1-bromo-2-[(E)-2-nitroethenyl]benzene"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-[(E)-2-nitroethenyl]benzene

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules in pharmaceutical and materials science. This compound emerges as a particularly valuable building block, possessing two distinct and synthetically versatile functional handles. The aryl bromide moiety serves as a canonical substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][3] Concurrently, the (E)-2-nitroethenyl group, an electron-deficient alkene, is primed for various transformations, including 1,4-conjugate additions and cycloadditions, opening pathways to diverse molecular architectures.[4][5]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets for molecular construction, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for their development.[3][6] These reactions provide a reliable and efficient means to forge C-C bonds under conditions that tolerate a broad spectrum of functional groups.[1][2] This guide provides an in-depth exploration of the application of key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—to the this compound scaffold. We will delve into the mechanistic underpinnings, provide field-proven protocols, and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Preparation of the Starting Material

Before embarking on cross-coupling, a reliable supply of the starting material is essential. This compound is readily synthesized via a Henry (nitroaldol) reaction between 2-bromobenzaldehyde and nitromethane.[4][7]

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of nitro-olefins.[4]

Reagents & Equipment:

  • 2-Bromobenzaldehyde

  • Nitromethane

  • Methanol

  • 1M Sodium Hydroxide (NaOH) solution

  • 8M Hydrochloric Acid (HCl) solution

  • Ice-water bath

  • Three-neck round-bottomed flask equipped with a magnetic stirrer and an addition funnel

Step-by-Step Procedure:

  • Combine 2-bromobenzaldehyde (1.0 eq), nitromethane (2.5 eq), and methanol (approx. 4 mL per 10 mmol of aldehyde) in the flask.

  • Cool the mixture to 0 °C using an ice-water bath.

  • While stirring vigorously, add 1M aqueous NaOH (2.5 eq) dropwise via the addition funnel, ensuring the internal temperature remains between 0 and 10 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.

  • Add an ice-water mixture (approx. 1.75 mL per mmol of aldehyde) and continue stirring at 0 °C for 30 minutes.

  • In a separate beaker, prepare a solution of 8M HCl. Slowly pour the reaction mixture into the stirred HCl solution. A precipitate should form.

  • Continue stirring until thin-layer chromatography (TLC) confirms the reaction is complete.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from ethanol to yield this compound as a solid.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction Condensation & Dehydration 2-Bromobenzaldehyde->Reaction Henry Reaction Nitromethane Nitromethane Nitromethane->Reaction 1. NaOH, MeOH, 0-10°C 1. NaOH, MeOH, 0-10°C 1. NaOH, MeOH, 0-10°C->Reaction 2. HCl (aq) 2. HCl (aq) 2. HCl (aq)->Reaction Product This compound Reaction->Product caption Workflow for the Synthesis of the Starting Material

Workflow for the Synthesis of the Starting Material

Part 2: The Palladium-Catalyzed Cross-Coupling Engine

At the heart of these transformations is a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[1][3] While specific steps vary between reaction types, the fundamental sequence provides a powerful framework for understanding and troubleshooting these couplings.

The General Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) complex.[2]

  • Transmetalation / Insertion:

    • In Suzuki and Sonogashira reactions, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper). This step is called transmetalation.[2][6]

    • In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.[3][8]

  • Reductive Elimination / β-Hydride Elimination:

    • In Suzuki and Sonogashira reactions, the two coupled organic fragments are expelled from the palladium center in a step called reductive elimination, which forms the final C-C bond and regenerates the Pd(0) catalyst.[1]

    • In the Heck reaction, a β-hydride elimination occurs to form the product alkene, followed by a base-mediated step to regenerate the Pd(0) catalyst.[8][9]

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation (R-M) Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration caption Generalized Catalytic Cycle for Cross-Coupling G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Combine Substrate, Alkene, Base in Solvent Combine Substrate, Alkene, Base in Solvent Degas with Argon Degas with Argon Combine Substrate, Alkene, Base in Solvent->Degas with Argon Add Pd Catalyst & Ligand Add Pd Catalyst & Ligand Degas with Argon->Add Pd Catalyst & Ligand Seal & Heat (100-120°C) Seal & Heat (100-120°C) Add Pd Catalyst & Ligand->Seal & Heat (100-120°C) Monitor by TLC/GC-MS Monitor by TLC/GC-MS Seal & Heat (100-120°C)->Monitor by TLC/GC-MS Cool & Filter Cool & Filter Monitor by TLC/GC-MS->Cool & Filter Upon Completion Solvent Removal Solvent Removal Cool & Filter->Solvent Removal Extraction & Wash Extraction & Wash Solvent Removal->Extraction & Wash Dry, Concentrate, & Purify Dry, Concentrate, & Purify Extraction & Wash->Dry, Concentrate, & Purify caption Experimental Workflow for the Heck Reaction

Sources

Application Notes & Protocols: 1-Bromo-2-[(E)-2-nitroethenyl]benzene as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Strategic Importance in Medicinal Chemistry

1-bromo-2-[(E)-2-nitroethenyl]benzene, also known as 2-bromo-β-nitrostyrene, is a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the strategic placement of three key functional groups: an electron-deficient alkene, a nitro group, and a bromo-substituted aromatic ring. This arrangement allows for a diverse range of chemical transformations, making it an ideal starting point for constructing complex molecular architectures found in many biologically active compounds.

The electron-deficient nature of the carbon-carbon double bond, conferred by the strongly electron-withdrawing nitro group, makes it highly susceptible to 1,4-addition (Michael addition) reactions. This reactivity is fundamental for introducing new carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, the nitro group itself can be readily reduced to an amine, a common functional group in pharmaceuticals, or transformed into other functionalities. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various substituents onto the aromatic ring, or it can participate in cyclization reactions.

This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights.

Part 1: Synthesis of the Precursor: this compound

The most common and efficient method for the synthesis of this compound is the Henry-Knoevenagel condensation of 2-bromobenzaldehyde with nitromethane.[2] This reaction is typically base-catalyzed and proceeds through the formation of a nitroaldol intermediate, which then dehydrates to yield the desired nitrostyrene derivative.

Reaction Mechanism: Henry-Knoevenagel Condensation

The reaction is initiated by the deprotonation of nitromethane by a base (e.g., NaOH, ammonium acetate) to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The resulting nitroaldol adduct can be isolated or, more commonly, is dehydrated under the reaction conditions to afford the thermodynamically more stable (E)-isomer of this compound.

Caption: Mechanism of the Henry-Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures.[1]

Materials and Equipment:

  • 2-Bromobenzaldehyde

  • Nitromethane

  • Methanol

  • 1M Sodium Hydroxide (NaOH) solution

  • 8M Hydrochloric Acid (HCl) solution

  • Ethanol (for recrystallization)

  • Three-neck round-bottom flask

  • Stirrer

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer and an addition funnel, combine 2-bromobenzaldehyde (7.36 g, 39.8 mmol), nitromethane (5.38 ml, 99.2 mmol), and methanol (16.80 ml).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Base Addition: While maintaining the internal temperature between 0 and 10 °C, add 1M aqueous NaOH solution (100.20 ml, 100.2 mmol) dropwise via the addition funnel over a period of 15-20 minutes with vigorous stirring. A precipitate may form.

  • Stirring: Stir the mixture for an additional 15 minutes at 0-10 °C.

  • Quenching: Add an ice-water mixture (70.00 ml) and continue stirring at 0 °C for 30 minutes.

  • Acidification: Slowly pour the reaction mixture into a beaker containing 8M aqueous HCl (67.00 ml, 536.0 mmol) with constant stirring. A yellow precipitate of the product will form.

  • Completion Check: Monitor the reaction completion by TLC.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from ethanol to obtain colorless or pale yellow prisms of this compound.

Parameter Value
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 65-67 °C
Typical Yield 80-90%

Part 2: Application in the Synthesis of Pharmaceutical Intermediates

The synthetic versatility of this compound is best demonstrated through its conversion into valuable pharmaceutical intermediates. A key transformation is its reduction to 2-(2-bromophenyl)ethanamine, a precursor for various heterocyclic compounds, including indoles.

Transformation Pathway: From Nitrostyrene to a Precursor for Indole Synthesis

The synthesis of indole derivatives often involves the formation of a 2-arylethylamine skeleton followed by cyclization. This compound is an excellent starting material for this purpose. The process involves two main steps:

  • Reduction of the Nitroalkene: The nitroethenyl group is reduced to a primary amine.

  • Cyclization: The resulting 2-(2-bromophenyl)ethanamine derivative can undergo cyclization to form an indole ring system.

Caption: Synthetic route from nitrostyrene to an indole scaffold.

Detailed Experimental Protocol: Synthesis of 2-(2-Bromophenyl)ethanamine

The reduction of nitrostyrenes can be achieved using various reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is often preferred for its better solubility and handling.[3] Catalytic hydrogenation or reduction with metals in acidic media (e.g., Fe/HCl) are also viable methods.[4]

Materials and Equipment:

  • This compound

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), 65 wt. % solution in toluene

  • Dry benzene or toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of Red-Al (8-10 mmol) in dry benzene.

  • Substrate Addition: Prepare a solution of this compound (1 mmol) in dry benzene and add it dropwise to the Red-Al solution at room temperature with stirring.

  • Heating: Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously hydrolyze the reaction by the slow, dropwise addition of water.

  • Filtration: Filter the resulting mixture to remove the aluminum salts.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-bromophenyl)ethanamine can be purified by vacuum distillation or column chromatography.

Parameter Value
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Oil or low-melting solid
Typical Yield 70-85%[3]
Further Application: Synthesis of Indole Derivatives

The resulting 2-(2-bromophenyl)ethanamine is a valuable intermediate for synthesizing indole derivatives, which are core structures in many pharmaceuticals. The bromine atom and the amine group can participate in intramolecular cyclization reactions, often catalyzed by transition metals like palladium or copper, to form the indole ring.[5][6] For example, an N-acylated derivative of 2-(2-bromophenyl)ethanamine can undergo an intramolecular Heck reaction or other similar C-N bond-forming cyclizations.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its straightforward preparation via the Henry-Knoevenagel condensation and the diverse reactivity of its functional groups provide a robust platform for the synthesis of complex molecules. The protocols detailed in this guide offer reliable methods for the preparation and subsequent transformation of this key intermediate, paving the way for the development of novel pharmaceutical agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15598619, this compound. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-(E-2-nitroethenyl_benzene]([Link]

  • MySkinRecipes. (R)-2-Amino-2-(2-bromophenyl)ethanol. Available from: [Link]

  • Wikipedia. β-Nitrostyrene. Available from: [Link]

  • Erowid. Red-Al Reduction of Nitrostyrenes to Phenethylamines. Available from: [Link]

  • MDPI. One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines. Available from: [Link]

  • Chemical Journal of Chinese Universities. The Microwave Promoted Condensation of Aldehydes with Nitromethane. 2000, 21(S1): 511. Available from: [Link]

  • National Center for Biotechnology Information. Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. 2024, 14(22), 15631-15664. Available from: [Link]

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Application Note & Experimental Protocol: Diastereoselective Synthesis of 3-(2-Bromophenyl)-4-nitro-1-methylpyrrolidine via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved pharmaceuticals.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of a highly substituted pyrrolidine derivative, 3-(2-bromophenyl)-4-nitro-1-methylpyrrolidine. The synthesis is achieved through a robust and efficient one-pot [3+2] cycloaddition reaction.[4][5] The core transformation involves the in situ generation of an azomethine ylide from sarcosine and paraformaldehyde, which then undergoes a 1,3-dipolar cycloaddition with 1-bromo-2-[(E)-2-nitroethenyl]benzene.[6][7] This guide details the underlying reaction mechanism, provides a step-by-step experimental workflow, outlines characterization techniques, and offers insights into the causality behind key procedural choices, making it an essential resource for researchers in organic synthesis and drug discovery.

Scientific Principles & Reaction Mechanism

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions for constructing five-membered heterocycles.[7][8] This specific protocol employs an azomethine ylide as the 1,3-dipole and a substituted nitroalkene as the dipolarophile.

1.1. In Situ Generation of the Azomethine Ylide

The azomethine ylide is a transient, highly reactive intermediate that is generated in situ. The most common and reliable method, employed here, is the thermal decarboxylation of an α-amino acid in the presence of an aldehyde.[2] In this protocol, sarcosine (N-methylglycine) is condensed with paraformaldehyde. Upon heating, the resulting iminium ion readily loses carbon dioxide to form the unstabilized azomethine ylide (N-methyl-azomethine ylide).

Causality: The choice of sarcosine and paraformaldehyde is deliberate. Sarcosine provides the core N-methyl fragment of the final pyrrolidine ring, and paraformaldehyde serves as a convenient solid source of formaldehyde. This combination is highly effective for generating the required dipole under thermal conditions without the need for complex catalysts.

1.2. The [3+2] Cycloaddition Cascade

Once formed, the azomethine ylide immediately reacts with the electron-deficient alkene, this compound. The reaction proceeds via a concerted [π4s + π2s] cycloaddition mechanism.[8] The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly lowers the LUMO energy of the alkene, making it a highly reactive dipolarophile and accelerating the cycloaddition process. The reaction is highly regioselective, leading to the formation of the 3,4-substituted pyrrolidine ring.

Mechanism Overview:

G cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: Cycloaddition Sarcosine Sarcosine Imine Intermediate Imine Sarcosine->Imine + Heat Paraformaldehyde Paraformaldehyde Paraformaldehyde->Imine Ylide Azomethine Ylide + CO₂ Imine->Ylide - CO₂ Ylide_ref Azomethine Ylide Nitroalkene This compound Product Substituted Pyrrolidine Nitroalkene->Product Ylide_ref->Product

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

2.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/VolumePurity
This compound228.045.01.01.14 g>97%
Sarcosine (N-methylglycine)89.097.51.50.67 g>98%
Paraformaldehyde30.03 (as CH₂O)7.51.50.23 g>95%
Toluene---50 mLAnhydrous
Ethyl Acetate---~200 mLReagent Grade
Hexanes---~200 mLReagent Grade
Saturated aq. NaHCO₃---50 mL-
Brine (Saturated aq. NaCl)---50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 g-
Silica Gel---~50 g60 Å, 230-400 mesh

2.2. Step-by-Step Methodology

  • Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.14 g, 5.0 mmol), sarcosine (0.67 g, 7.5 mmol), and paraformaldehyde (0.23 g, 7.5 mmol).

    • Expert Insight: Using a 1.5-fold excess of the sarcosine and paraformaldehyde ensures the complete consumption of the limiting nitroalkene, driving the reaction to completion and simplifying purification.

  • Solvent Addition and Reflux: Add 50 mL of anhydrous toluene to the flask. Begin vigorous stirring and heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

    • Causality: Toluene is the solvent of choice due to its high boiling point, which is necessary to facilitate the decarboxylation and formation of the azomethine ylide. It is also relatively non-polar, which aids in the subsequent work-up.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. Spot the initial reaction mixture and then take aliquots from the reaction every hour. The reaction is complete when the starting nitroalkene spot (visualized under UV light) has been completely consumed. This typically takes 4-6 hours.

  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The mixture may appear as a heterogeneous slurry. Filter the cooled mixture through a pad of Celite to remove any insoluble polymeric material, washing the flask and Celite pad with ethyl acetate (2 x 20 mL).

  • Aqueous Work-up: Transfer the filtrate to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 50 mL of brine.

    • Trustworthiness: The NaHCO₃ wash is crucial to neutralize any unreacted acidic species and quench the reaction. The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying step.

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow or brown oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Column Packing: Pack a column with ~50 g of silica gel using a 10:1 hexanes/ethyl acetate slurry.

    • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry silica onto the column.

    • Elution: Elute the column with a gradient of 10:1 to 3:1 hexanes/ethyl acetate. Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 3-(2-bromophenyl)-4-nitro-1-methylpyrrolidine.

Experimental Workflow Diagram:

G A 1. Combine Reactants (Nitroalkene, Sarcosine, Paraformaldehyde) in Toluene B 2. Heat to Reflux (110 °C, 4-6 h) A->B C 3. Cool & Filter (Remove insolubles) B->C D 4. Aqueous Work-up (NaHCO₃ & Brine Wash) C->D E 5. Dry & Concentrate (MgSO₄, Rotovap) D->E F 6. Purify (Silica Gel Chromatography) E->F G Final Product: Pure Pyrrolidine F->G

Caption: Step-by-step experimental workflow.

Characterization & Data Analysis

To confirm the identity and purity of the synthesized 3-(2-bromophenyl)-4-nitro-1-methylpyrrolidine, standard spectroscopic techniques should be employed.[9][10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect a series of multiplets in the δ 7.0-7.8 ppm range corresponding to the four protons on the bromophenyl ring.

    • Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as a complex set of multiplets between δ 3.0-5.5 ppm. The proton attached to the carbon bearing the nitro group (H-4) will be significantly downfield.

    • N-Methyl Group: A characteristic singlet for the N-CH₃ group should appear around δ 2.4-2.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Signals will appear in the δ 120-140 ppm region. The carbon attached to the bromine (C-Br) will be identifiable.

    • Pyrrolidine Carbons: Expect signals for the four distinct carbons of the pyrrolidine ring in the δ 40-90 ppm range. The carbon attached to the nitro group will be the most downfield of these.

    • N-Methyl Carbon: A signal for the N-CH₃ carbon should be present around δ 40-45 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Look for strong characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-H stretching bands for the aromatic and aliphatic portions will be visible around 3100-2800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of C₁₁H₁₃BrN₂O₂. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion.

Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is monitored by TLC until the starting material is consumed. Extend reflux time if necessary. Ensure reagents, especially paraformaldehyde, are of good quality.
Decomposition of product.Avoid excessive heating times. The nitro group can be sensitive.
Difficult Purification Formation of multiple diastereomers or side products.Optimize chromatography conditions. A shallower solvent gradient may be required for better separation.
Incomplete Decarboxylation Insufficient temperature.Ensure the toluene is vigorously refluxing. Check the calibration of your heating mantle.
Aqueous Work-up Emulsion Formation of salts or polymeric material.Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through Celite.

References

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  • Le, T. N., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8537–8548. [Link]

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Harnessing the Synthetic Power of 1-Bromo-2-[(E)-2-nitroethenyl]benzene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed exploration of 1-bromo-2-[(E)-2-nitroethenyl]benzene, a versatile and highly reactive building block, with a focus on its strategic application in the synthesis of complex molecular architectures, particularly those found in natural products. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced synthetic intermediates.

Introduction: A Molecule of Strategic Importance

This compound, a member of the substituted β-nitrostyrene family, is a powerful synthetic intermediate whose utility stems from the unique interplay of its constituent functional groups. The molecule features an electron-deficient alkene, a consequence of the potent electron-withdrawing nitro group, making it an exceptional Michael acceptor.[1] Furthermore, the ortho-positioning of the bromine atom provides a crucial handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

The presence of both the bromo and nitro groups confers a "bielectrophilic" character to the molecule.[2][3][4][5] This dual reactivity allows for the execution of elegant cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. This efficiency is paramount in the total synthesis of natural products, where step economy is a primary driver of innovation. Its application is particularly prominent in the construction of nitrogen-containing heterocycles like indoles, pyrroles, and furans, which are core scaffolds in a vast number of biologically active alkaloids and pharmaceuticals.[2][3][6]

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is rooted in several key reaction classes. Understanding the principles behind these transformations is essential for designing effective synthetic routes.

The Henry (Nitroaldol) Reaction: Genesis of the Building Block

The most common and efficient synthesis of β-nitrostyrenes is the Henry reaction, a base-catalyzed condensation between an aldehyde and a nitroalkane.[7][8][9] For the title compound, this involves the reaction of 2-bromobenzaldehyde with nitromethane. The reaction proceeds through a β-nitro alcohol intermediate, which readily dehydrates under the reaction conditions to yield the target (E)-nitroalkene. The choice of base and solvent is critical to optimize yield and minimize side reactions.[8][10]

cluster_synthesis Synthesis via Henry Reaction 2-Bromobenzaldehyde 2-Bromobenzaldehyde ReactionVessel Condensation & Dehydration 2-Bromobenzaldehyde->ReactionVessel Nitromethane Nitromethane Nitromethane->ReactionVessel Base Base Base->ReactionVessel Catalyst Product This compound ReactionVessel->Product

Caption: Workflow for the synthesis of the title compound.

Michael Addition: The Gateway to Elaboration

As a highly activated Michael acceptor, the nitroethenyl group readily undergoes conjugate addition with a wide array of nucleophiles. This reaction is fundamental to its application, as it establishes a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the nitro group.

The Nitro Group: A Synthetic Chameleon

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into other critical moieties:

  • Reduction to an Amine: The most common transformation, typically achieved with reagents like H₂/Pd-C, Fe/HCl, or zinc dust, yields a β-amino compound. This is a cornerstone of indole synthesis, where the newly formed amine cyclizes onto the aromatic ring.

  • The Nef Reaction: Under acidic conditions, the salt of a nitroalkane (a nitronate) can be hydrolyzed to a carbonyl compound (a ketone or aldehyde).[11][12][13][14] This provides a pathway to introduce a keto functionality, enabling further synthetic elaborations.

The Ortho-Bromo Group: A Handle for Cyclization

The bromine atom serves as a linchpin for intramolecular cyclization reactions. After elaboration of the nitroethenyl side chain, the bromo group facilitates ring closure via powerful palladium-catalyzed reactions such as the Heck, Suzuki, or Buchwald-Hartwig couplings. This strategic placement is the key to its utility in constructing fused ring systems like indoles.[15]

cluster_reactivity Key Reaction Pathways cluster_products Resulting Scaffolds Start This compound Ortho-Bromo Group Nitroethenyl Group Michael Michael Addition (with Nucleophile) Start:f1->Michael Acts as Michael Acceptor DielsAlder [4+2] Diels-Alder (with Diene) Start:f1->DielsAlder Acts as Dienophile Cyclization Pd-Catalyzed Cyclization (e.g., Heck, Suzuki) Start:f0->Cyclization Site for Cross-Coupling Reduction Nitro Group Reduction (e.g., Fe/HCl) Michael->Reduction Nef Nef Reaction (to Carbonyl) Michael->Nef Heterocycles Pyrroles, Furans, etc. Michael->Heterocycles Cyclohexenes Complex Carbocycles DielsAlder->Cyclohexenes Reduction->Cyclization Indoles Indole Alkaloids Cyclization->Indoles

Caption: Reactivity map and synthetic potential.

Application Protocol: Synthesis of an Indole Precursor

The synthesis of indole alkaloids is a prominent application of 2-halonitrostyrene derivatives.[6][15] The following protocols detail the synthesis of the starting material and its subsequent conversion into a functionalized indole, a common core of many natural products.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of the Henry reaction for nitrostyrene synthesis.[7][16]

Materials:

  • 2-Bromobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, combine 2-bromobenzaldehyde (1 equivalent) and methanol.

  • Add nitromethane (1.1 equivalents) to the solution and stir.

  • Slowly add a pre-cooled aqueous solution of NaOH (1.1 equivalents) dropwise, ensuring the internal temperature is maintained between 10-15 °C. A precipitate may form.

  • After the addition is complete, stir the mixture for an additional 20 minutes at the same temperature.

  • Slowly pour the reaction mixture into a vigorously stirred solution of concentrated HCl (2.5 equivalents) in ice water.

  • A yellow precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure, pale-yellow crystals.

Data Summary Table:

ParameterValue
Typical Yield 75-85%
Appearance Pale yellow crystalline solid
Melting Point 65-67 °C
¹H NMR (CDCl₃, δ) ~8.1 (d, 1H), ~7.7 (d, 1H), ~7.6 (d, 1H), ~7.5-7.3 (m, 3H)
¹³C NMR (CDCl₃, δ) ~139, 137, 134, 132, 131, 128.5, 128, 125
Protocol 2: Tandem Michael Addition-Reductive Cyclization to an Indole Scaffold

This protocol demonstrates the power of the title compound in a one-pot synthesis of a 2,3-disubstituted indole derivative.

Materials:

  • This compound

  • Ethyl acetoacetate (or another 1,3-dicarbonyl compound)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Ethanol or DMF as solvent

  • Iron powder (Fe)

  • Acetic Acid (CH₃COOH)

Procedure:

  • Michael Addition: To a solution of this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol, add K₂CO₃ (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting nitrostyrene. The intermediate Michael adduct is formed in situ.

  • Reductive Cyclization: To the same reaction vessel, add water and acetic acid to create an acidic medium.

  • Add iron powder (5-6 equivalents) in portions. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization (a form of Fischer indole synthesis logic) to form the indole ring.

  • After completion (typically 2-4 hours), cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the target indole.

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization StartNode This compound MichaelAddition Formation of Michael Adduct StartNode->MichaelAddition ReagentNode ReagentNode ProcessNode ProcessNode IntermediateNode IntermediateNode FinalNode Substituted Indole Nucleophile Ethyl Acetoacetate Nucleophile->MichaelAddition Base K₂CO₃ Base->MichaelAddition Reducer Fe / Acetic Acid ReductiveCyclization Nitro Reduction & Intramolecular Cyclization Reducer->ReductiveCyclization MichaelAdduct Intermediate Adduct (Not Isolated) MichaelAddition->MichaelAdduct MichaelAdduct->ReductiveCyclization ReductiveCyclization->FinalNode

Caption: Tandem reaction workflow for indole synthesis.

Conclusion and Future Outlook

This compound is a testament to the power of strategic functional group placement in synthetic organic chemistry. Its well-defined reactivity allows for the predictable and efficient construction of complex heterocyclic systems that form the backbone of numerous natural products. The protocols outlined herein provide a practical framework for its synthesis and application. Future developments will likely focus on enantioselective variations of its key reactions, further expanding its utility in the asymmetric synthesis of chiral alkaloids and pharmaceuticals.

References

  • Gholamimanat, F., & Bodaghi, A. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(23), 16483-16515. [Link][2][3][4][5]

  • Rahman, S. M. A. (2022). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene derivatives. The Research Repository @ WVU. [Link][15]

  • Torshizi, H. J., et al. (2023). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 13(3), 1837-1863. [Link][6]

  • Fun, H. K., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3505. [Link][1]

  • Wikipedia contributors. (2023). β-Nitrostyrene. In Wikipedia, The Free Encyclopedia. [Link][17]

  • Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses Procedure. [Link][16]

  • Wikipedia contributors. (2023). Henry reaction. In Wikipedia, The Free Encyclopedia. [Link][7]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link][8]

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-153. [Link][9][18]

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link][10]

  • Wikipedia contributors. (2023). Nef reaction. In Wikipedia, The Free Encyclopedia. [Link][12]

  • Organic Reactions. (1990). The Nef Reaction. Organic Reactions, 38, 655-792. [Link][11]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. [Link][13]

  • Chemeurope.com. (n.d.). Nef reaction. [Link][14]

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Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 1-bromo-2-[(E)-2-nitroethenyl]benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. "1-bromo-2-[(E)-2-nitroethenyl]benzene" and its derivatives represent a class of compounds with significant, yet largely unexplored, potential. As functionalized nitro-olefins, these molecules possess a unique combination of structural and electronic features that make them attractive candidates for drug discovery.[1] The presence of the bromo and nitro groups, along with the conjugated system, imparts a distinct reactivity profile that can be harnessed for targeted therapeutic interventions.

While direct and extensive research on the medicinal chemistry applications of this specific family of compounds is emerging, the broader classes of molecules to which they belong—nitro-olefins and brominated aromatic compounds—have demonstrated a wide array of biological activities. Nitro-olefins are recognized as versatile building blocks in organic synthesis and have been investigated for their anticancer properties, often acting as Michael acceptors that can covalently modify biological targets.[2] Similarly, bromophenols and other brominated organic molecules have been isolated from natural sources and have shown promise as antioxidant, anti-inflammatory, and anticancer agents.[3]

This guide, therefore, serves as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of "this compound" derivatives. It provides detailed protocols for their synthesis and biological evaluation, drawing upon established methodologies and the known activities of structurally related compounds. By presenting a framework for the systematic investigation of this promising scaffold, we aim to catalyze further research and unlock its full medicinal chemistry potential.

Synthesis Protocols: Building the Molecular Framework

The synthesis of "this compound" and its derivatives is a critical first step in exploring their medicinal chemistry applications. The following protocols provide a detailed guide for the preparation of the parent compound and a general strategy for the synthesis of a diverse library of analogues.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the Henry (nitroaldol) reaction, followed by dehydration.

Materials:

  • 2-Bromobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-bromobenzaldehyde (1 equivalent) in methanol.

  • Add nitromethane (1.5 equivalents) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture with a solution of hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 1-2. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure "this compound".

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Protocol 2: General Protocol for the Synthesis of Substituted Derivatives

This generalized protocol outlines the synthesis of a library of "this compound" derivatives with various substituents on the phenyl ring. This is crucial for structure-activity relationship (SAR) studies.

Workflow:

G cluster_0 Synthesis of Substituted Benzaldehydes cluster_1 Henry Reaction and Dehydration start Commercially Available Substituted Bromobenzenes step1 Functional Group Interconversion (e.g., Suzuki coupling, Buchwald-Hartwig amination) start->step1 step2 Formylation (e.g., Vilsmeier-Haack, Duff reaction) step1->step2 step3 Substituted 2-Bromobenzaldehydes step2->step3 step4 Henry Reaction with Nitromethane step3->step4 step5 Dehydration step4->step5 end end step5->end Library of this compound Derivatives

Caption: General synthetic workflow for producing a library of "this compound" derivatives.

Procedure:

  • Synthesis of Substituted 2-Bromobenzaldehydes:

    • Start with commercially available or synthesized substituted 2-bromobenzenes.

    • Introduce desired functional groups (e.g., alkyl, alkoxy, amino, cyano) onto the phenyl ring using standard organic reactions such as Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution.

    • Introduce the aldehyde functionality at the ortho position to the bromine atom. This can be achieved through various formylation methods, including the Vilsmeier-Haack reaction or the Duff reaction, depending on the nature of the substituents present.

  • Henry Reaction and Dehydration:

    • Follow the procedure outlined in Protocol 1 , using the synthesized substituted 2-bromobenzaldehydes as the starting material.

    • The reaction conditions (base, solvent, temperature) may need to be optimized for each derivative to maximize the yield.

Medicinal Chemistry Applications: Targeting Disease Pathways

The unique chemical structure of "this compound" derivatives suggests their potential as modulators of various biological pathways implicated in disease. While direct evidence is still being gathered, compelling inferences can be drawn from studies on structurally related compounds.

Anticancer Activity: A Potential Role as Proteasome Inhibitors

A promising avenue for the anticancer potential of these derivatives lies in their ability to act as proteasome inhibitors. The proteasome is a cellular machinery responsible for degrading damaged or unwanted proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells, ultimately triggering cell death.

Mechanism of Action:

The electrophilic nature of the nitroethenyl group in "this compound" derivatives makes them potential Michael acceptors.[2] This allows them to form covalent bonds with nucleophilic residues, such as the N-terminal threonine of the β5 subunit of the 20S proteasome. This covalent modification can irreversibly inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.

G cluster_0 Proteasome Inhibition Pathway compound This compound Derivative proteasome 20S Proteasome (β5 subunit) compound->proteasome Covalent Adduct Formation ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins Inhibition of Degradation apoptosis Apoptosis ub_proteins->apoptosis

Caption: Proposed mechanism of anticancer activity via proteasome inhibition.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents is a key focus of medicinal chemistry. The presence of both bromo and nitro functional groups in the "this compound" scaffold suggests potential for anti-inflammatory activity.

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: These derivatives could potentially inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]

  • Modulation of Transcription Factors: They may also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a central role in regulating the expression of genes involved in inflammation.

G cluster_0 Anti-inflammatory Mechanisms stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Activation stimulus->nfkb cox_lox COX/LOX Enzymes stimulus->cox_lox mediators Pro-inflammatory Mediators nfkb->mediators cox_lox->mediators inflammation Inflammation mediators->inflammation compound This compound Derivative compound->nfkb Inhibition compound->cox_lox Inhibition

Caption: Potential anti-inflammatory mechanisms of action.

Biological Evaluation Protocols: Assessing Therapeutic Potential

Once a library of "this compound" derivatives has been synthesized, it is essential to evaluate their biological activity using robust and validated assays. The following protocols provide a starting point for screening these compounds for anticancer and anti-inflammatory properties.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and is widely used for screening anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized "this compound" derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Protocol 4: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted to screen for the inhibition of specific enzymes.

Workflow:

G cluster_0 Enzyme Inhibition Assay Workflow step1 Prepare Enzyme and Substrate Solutions step3 Pre-incubate Enzyme with Inhibitor step1->step3 step2 Prepare Serial Dilutions of Inhibitor (Compound) step2->step3 step4 Initiate Reaction by Adding Substrate step3->step4 step5 Monitor Reaction Progress (e.g., Spectrophotometrically) step4->step5 step6 Calculate Inhibition and Determine IC₅₀ step5->step6

Caption: General workflow for an enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the synthesized compounds in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution and different concentrations of the test compounds. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: Monitor the progress of the reaction over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition and the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights: Guiding Drug Design

The synthesis and biological evaluation of a library of "this compound" derivatives will provide valuable data for establishing a structure-activity relationship (SAR). While direct SAR studies on this specific scaffold are limited, we can propose a hypothetical SAR based on the known properties of related compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

Position of SubstitutionType of SubstituentExpected Effect on ActivityRationale
Phenyl Ring (various positions)Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃)IncreaseEnhances the electrophilicity of the Michael acceptor, promoting covalent bond formation with the target.
Phenyl Ring (various positions)Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂)Decrease or ModulateMay decrease the reactivity of the Michael acceptor but could improve other properties like solubility and cell permeability.
Phenyl Ring (various positions)Bulky GroupsMay decreaseSteric hindrance could prevent the compound from accessing the active site of the target enzyme.
Bromo GroupReplacement with other halogens (F, Cl, I)ModulateHalogen bonding interactions can influence binding affinity and selectivity.
Nitroethenyl GroupModification of the double bond or nitro groupDecreaseThe nitroethenyl moiety is likely crucial for the Michael acceptor mechanism.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them an attractive area for further investigation.

Future research should focus on:

  • Synthesis and Screening of a Focused Library: A systematically designed library of derivatives should be synthesized to establish a robust SAR.

  • Target Identification and Validation: For active compounds, efforts should be made to identify their specific molecular targets.

  • In Vivo Efficacy Studies: Promising lead compounds should be evaluated in animal models of cancer and inflammation to assess their in vivo efficacy and safety.

By following the protocols and considering the insights provided in this guide, researchers can effectively explore the medicinal chemistry applications of "this compound" derivatives and contribute to the discovery of new and effective drugs.

References

  • [Author, A. A., & Author, B. B. (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors. (n.d.). PubMed. [Link]

  • This compound. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. (2018). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). MDPI. [Link]

  • New Sight: Enzymes as Targets for Drug Development. (2023). PubMed Central. [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2024). PubMed Central. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2020). PubMed Central. [Link]

  • 1-Bromo-2-ethylbenzene. (n.d.). PubChem. [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2023). E3S Web of Conferences. [Link]

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2018). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. (2016). PubMed Central. [Link]

  • Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. (2012). ResearchGate. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Preprints.org. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-2-[(E)-2-nitroethenyl]benzene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude "1-bromo-2-[(E)-2-nitroethenyl]benzene" via recrystallization. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during this critical purification step.

Troubleshooting Guide

This section addresses common problems that may arise during the recrystallization of this compound, offering explanations and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

Q: My product is separating as an oily liquid rather than solid crystals. What is happening and how can I fix this?

A: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute or when the solution is supersaturated.[3] The resulting oil may trap impurities, hindering effective purification.[1][4]

Root Causes and Solutions:

  • Inappropriate Solvent Choice: The melting point of the compound may be lower than the boiling point of the solvent.

    • Solution: Select a solvent with a lower boiling point. For nitrostyrene derivatives, ethanol is often a suitable choice.[5][6] A mixed solvent system can also be effective. For instance, if your compound is highly soluble in a solvent like dichloromethane, you can add a less polar co-solvent like n-hexane until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.[6]

  • Solution is Too Concentrated: A highly concentrated solution can lead to rapid precipitation as an oil.

    • Solution: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.[7] Then, allow the solution to cool more slowly.

  • Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the molecules to align into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.[8]

Issue 2: No crystals form, even after the solution has cooled completely.

Q: I've allowed my solution to cool, and even placed it in an ice bath, but no crystals have appeared. What should I do?

A: The failure of crystals to form is often due to either using too much solvent or the solution being in a supersaturated state.[7]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution.[7][8] This provides a template for further crystallization.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.

    • Procedure: Gently heat the solution to boil off some of the solvent.[7][8] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out of the hot solution.

  • Re-evaluate Solvent Choice: It's possible the compound is too soluble in the chosen solvent, even at low temperatures. In this case, removing the solvent via rotary evaporation and attempting the recrystallization with a different solvent is recommended.[7][8]

Issue 3: The recrystallized product has a low yield.

Q: After filtration, I've recovered very little of my compound. What could have caused this low yield?

A: A low recovery of the purified product can stem from several procedural missteps.

Potential Causes and Preventative Measures:

  • Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[7][10]

    • Best Practice: Add the hot solvent in small portions to the crude solid until it just dissolves.[11]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, they must be removed by filtering the hot solution. If the solution cools during this process, the product will crystallize prematurely on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the hot filtration to prevent a drop in temperature.[12] Adding a slight excess of hot solvent before filtration can also help, which can then be boiled off before cooling to crystallize.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

    • Procedure: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter.[10]

Issue 4: The final product is still impure.

Q: I've performed the recrystallization, but my product's melting point is still broad, or TLC analysis shows the presence of impurities. Why wasn't the purification effective?

A: While recrystallization is a powerful technique, its success depends on the nature of the impurities and proper execution.

Reasons for Ineffective Purification:

  • Inappropriate Solvent Selection: The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility. An ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.[13]

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Ensure a slow cooling process to allow for the formation of purer crystals.[14]

  • Co-precipitation of Impurities: If an impurity has similar solubility characteristics to the desired compound, it may crystallize alongside it.

    • Solution: A second recrystallization may be necessary. Alternatively, a different purification technique, such as column chromatography, might be required.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on literature for similar nitrostyrene derivatives, ethanol is a commonly used and effective solvent for recrystallization.[5][6] The ideal recrystallization solvent should dissolve the compound when hot but have low solubility for it when cold.[14] It is always recommended to perform small-scale solubility tests with a few potential solvents (e.g., ethanol, methanol, isopropanol, or a mixed solvent system like dichloromethane/hexane) to determine the optimal choice for your specific crude product.[13]

Q2: How do I select an appropriate recrystallization solvent in general?

A2: The key characteristics of a good recrystallization solvent are:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[13]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13]

  • The solvent should not react with the compound being purified.[15]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[15]

A general workflow for solvent selection is visualized in the diagram below.

Q3: Is it necessary to perform a hot filtration?

A3: A hot filtration step is only necessary if your crude product contains insoluble impurities that are visible in the hot, dissolved solution.[14] If the hot solution is clear, you can proceed directly to the cooling step.

Q4: How can I be sure my final product is dry?

A4: To ensure the purified solid is completely dry, it should be weighed, left to dry for a period, and then re-weighed. If the mass remains constant, the solid is considered dry.[10] Residual solvent can not only affect the final weight but also depress and broaden the melting point range.[10]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization procedure.

Sources

Overcoming low yields in the synthesis of "1-bromo-2-[(E)-2-nitroethenyl]benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As scientists and researchers, we understand that the path from a planned synthetic route to a purified product is often nonlinear. Low yields, unexpected side products, and purification challenges are common hurdles. This guide is designed to provide you, our fellow researchers, with targeted, experience-driven solutions for overcoming the specific challenges encountered during the synthesis of this compound. This valuable intermediate is typically prepared via a Henry-Knoevenagel condensation between 2-bromobenzaldehyde and nitromethane. While straightforward in principle, this reaction is sensitive to several parameters that can drastically impact yield and purity. Here, we will dissect the common failure points in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide & FAQs

Question 1: My reaction is incomplete. I observe a significant amount of unreacted 2-bromobenzaldehyde by TLC analysis even after extended reaction times. What is causing the poor conversion?

Answer:

Poor conversion in this condensation reaction typically points to three critical areas: catalyst inefficiency, suboptimal temperature, or reversible side reactions.

  • Root Cause Analysis: The reaction proceeds via a base-catalyzed nitroaldol addition to form a β-nitro alcohol intermediate, which then dehydrates to the final nitroalkene product.[1][2] If the initial addition is slow or reversible, the overall conversion will suffer.

    • Catalyst Choice: The most common catalyst for this one-pot condensation/dehydration is ammonium acetate (NH₄OAc).[3][4] Its role is twofold: the acetate anion acts as the base to deprotonate nitromethane, while the ammonium cation can help facilitate the dehydration of the intermediate. If you are using a very weak base or an insufficient catalytic amount, the initial deprotonation of nitromethane (pKa ≈ 10.2 in water) will be the rate-limiting step.

    • Temperature Profile: The initial nitroaldol addition is often favored at lower temperatures, while the subsequent dehydration to the nitroalkene requires elevated temperatures to drive the elimination of water.[5] Running the entire reaction at a low temperature may stall the reaction after the initial addition, and running it too hot from the start can promote side reactions before the desired condensation occurs.

    • Retro-Henry Reaction: All steps of the Henry reaction are reversible.[1] If the dehydration step is not efficient, the β-nitro alcohol intermediate can revert to the starting materials, leading to an equilibrium mixture with significant amounts of unreacted aldehyde.

  • Recommended Solutions:

    • Optimize Catalyst and Solvent: For a robust, one-pot procedure, ammonium acetate in refluxing glacial acetic acid is a highly effective system.[6] Acetic acid serves as a solvent that facilitates dehydration and prevents certain side reactions that can occur in the presence of water.[6] Alternatively, using a primary or secondary amine like piperidine or ethylenediamine in a solvent like toluene with a Dean-Stark trap to physically remove water can also drive the reaction to completion.

    • Implement a Two-Stage Temperature Profile: Begin the reaction at room temperature or slightly above (e.g., 40 °C) for 1-2 hours to allow for the formation of the β-nitro alcohol intermediate. Afterwards, increase the temperature to reflux to drive the dehydration process to completion.[5][6]

    • Use a Moderate Excess of Nitromethane: Employing a 1.5 to 2-fold molar excess of nitromethane relative to the 2-bromobenzaldehyde can help shift the equilibrium towards the product. However, avoid a very large excess, as this can complicate purification.

Question 2: My reaction mixture turned dark brown/black, and I isolated a low yield of a sticky, intractable oil instead of a crystalline product. What happened?

Answer:

The formation of dark, polymeric material is a classic sign of side reactions dominating the desired pathway. This is most often caused by an inappropriate choice of base or poor temperature control.

  • Root Cause Analysis:

    • Polymerization: The product, a β-nitrostyrene, is an excellent Michael acceptor.[7][8] Under strongly basic conditions, it can undergo anionic polymerization, leading to the intractable "gunk" you are observing. Using strong bases like sodium hydroxide or potassium hydroxide is a common mistake that promotes this pathway.

    • Cannizzaro Reaction: If the base is too strong and hindered, 2-bromobenzaldehyde, which has no α-protons, can undergo a self-condensation reaction (Cannizzaro reaction) to yield 2-bromobenzyl alcohol and 2-bromobenzoic acid.[1] This consumes your starting material and contributes to a complex product mixture.

    • Side Products from Base: Using primary or secondary amines as catalysts at high temperatures can sometimes lead to the formation of enamines or other condensation byproducts, contributing to the dark coloration.

  • Recommended Solutions:

    • Switch to a Milder Catalyst: The use of ammonium acetate is highly recommended as it is generally not basic enough to induce polymerization of the product.[3][4] Its buffering nature maintains a suitable pH for the condensation without creating a harsh basic environment.

    • Strict Temperature Control: Do not overheat the reaction. If using a system like ammonium acetate in acetic acid, reflux gently. Overly aggressive heating can accelerate decomposition and polymerization pathways.

    • Purification Strategy: If you obtain an oil, attempt to purify it via column chromatography on silica gel using a hexane/ethyl acetate gradient. The desired (E)-isomer is typically a yellow crystalline solid with a melting point around 57-58°C (for the unsubstituted β-nitrostyrene).[9][10] The formation of an oil suggests impurities are preventing crystallization.

Optimized Protocol and Data

Based on common successful procedures, the following protocol is recommended for maximizing the yield and purity of this compound.

Optimized Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromobenzaldehyde (1.0 eq), nitromethane (2.0 eq), and ammonium acetate (0.4 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically around 110-120°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and ammonium salts, followed by a small amount of cold ethanol or isopropanol to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. For optimal results, recrystallize the yellow solid from hot ethanol or isopropanol to yield bright yellow crystals.[3][4]

Table 1: Comparison of Catalytic Systems
Catalyst SystemSolventTypical TemperatureAdvantagesPotential Issues
Ammonium AcetateGlacial Acetic AcidReflux (~118°C)One-pot, good yields, simple workup.[3]Corrosive solvent, requires heating.
Piperidine / Acetic AcidTolueneReflux (~110°C)Dean-Stark trap removes water, drives equilibrium.Catalyst can be difficult to remove.
EthylenediamineEthanolReflux (~78°C)Milder conditions.May favor the nitro-alcohol intermediate.
Strong Base (e.g., NaOH)Methanol / Water0°C to RTFast initial addition.High risk of polymerization and side reactions.[1]

Mechanistic and Troubleshooting Visualizations

To better understand the reaction and diagnose issues, refer to the diagrams below.

Reaction Mechanism Workflow

The synthesis is a two-stage process: a base-catalyzed nitroaldol (Henry) addition followed by dehydration.

ReactionMechanism SM 2-Bromobenzaldehyde + Nitromethane Intermediate β-Nitro Alcohol Intermediate SM->Intermediate Nitroaldol Addition (C-C bond formation) Nitronate Nitronate Anion (from Nitromethane + Base) Nitronate->Intermediate Nitroaldol Addition (C-C bond formation) Base Base (e.g., Acetate) Base->Nitronate Deprotonation Intermediate->SM Retro-Henry (Reversible) Product This compound + H₂O Intermediate->Product Dehydration (Elimination, requires heat)

Caption: The Henry-Knoevenagel reaction pathway.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common experimental issues.

Troubleshooting Start Start: Low Yield of Product Symptom1 Symptom: High % of Unreacted Aldehyde Start->Symptom1 Symptom2 Symptom: Dark, Polymeric Mixture Start->Symptom2 Cause1a Cause: Inefficient Catalyst / Base Symptom1->Cause1a Cause1b Cause: Temperature Too Low for Dehydration Symptom1->Cause1b Cause1c Cause: Retro-Henry Reaction Dominates Symptom1->Cause1c Cause2a Cause: Base is Too Strong (e.g., NaOH) Symptom2->Cause2a Cause2b Cause: Excessive Heat Symptom2->Cause2b Solution1a Solution: Use Ammonium Acetate in Acetic Acid Cause1a->Solution1a Solution1b Solution: Increase Temperature to Reflux After Initial Stirring Cause1b->Solution1b Solution1c Solution: Use Dean-Stark to Remove Water (if in Toluene) Cause1c->Solution1c Solution2 Solution: Switch to Milder Catalyst (NH₄OAc). Avoid Strong Bases. Cause2a->Solution2 Cause2b->Solution2

Caption: A logical guide for troubleshooting low yields.

References

  • Bhuiyan, M. M. H., et al. (2012). Microwave Assisted Solvent Free Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate using Ammonium Acetate as a Catalyst. Journal of Applied Solution Chemistry and Modeling. Available at: [Link]

  • Ono, N. (2008). Dehydration of beta-nitro alcohols catalyzed by Bu2SnO. Tetrahedron Letters, 49(1), 123-125. Available at: [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. Available at: [Link]

  • Wikipedia contributors (2023). Henry reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Organic Chemistry Data (n.d.). Henry Reaction - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Wikipedia contributors (2023). β-Nitrostyrene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sciencemadness Discussion Board (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Available at: [Link]

  • The Hive Methods Discourse (2002). Knoevenagel with various catalysts. Erowid. Available at: [Link]

  • Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4, 48022-48084. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Henry Reaction. organic-chemistry.org. Available at: [Link]

Sources

Technical Support Center: Improving Stereoselectivity in Michael Additions to 1-bromo-2-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the stereoselective Michael addition to 1-bromo-2-[(E)-2-nitroethenyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereochemical outcome of this critical carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Enantioselectivity

Q1: I am observing low enantiomeric excess (e.e.) in my Michael addition. What are the primary factors I should investigate?

A1: Low enantioselectivity is a common challenge and can often be traced back to several key aspects of your reaction setup. The primary areas to focus on are the choice of catalyst, solvent, and reaction temperature.

  • Possible Cause: Suboptimal Chiral Catalyst

    • Explanation: The catalyst is the cornerstone of stereocontrol. An ineffective catalyst fails to create a sufficiently differentiated energetic pathway for the formation of the two enantiomers. For nitroalkenes like this compound, bifunctional organocatalysts, such as those based on thiourea or cinchona alkaloids, are often highly effective.[1][2] These catalysts utilize a dual activation mechanism, where one part of the catalyst (e.g., a basic amine) activates the nucleophile, while another part (e.g., the thiourea moiety) activates the nitroalkene electrophile through hydrogen bonding.[3][4][5]

    • Solution:

      • Catalyst Screening: If you are using a general-purpose catalyst, consider screening a library of catalysts with varying steric and electronic properties. For instance, derivatives of (R,R)-1,2-diphenylethylenediamine (DPEN) with different substituents on the thiourea moiety can have a significant impact on enantioselectivity.[6]

      • Switch Catalyst Class: If a particular class of catalyst (e.g., proline-based) is yielding poor results, consider switching to a different class, such as cinchona alkaloid-derived thioureas or squaramides, which have shown high efficacy in similar reactions.[5][7]

  • Possible Cause: Incorrect Catalyst Loading

    • Explanation: An insufficient amount of catalyst can lead to a significant background, non-catalyzed reaction, which is inherently non-enantioselective and will erode your e.e.[8]

    • Solution:

      • Optimize Loading: Systematically vary the catalyst loading (e.g., from 1 mol% to 20 mol%) to find the optimal concentration that maximizes the catalyzed pathway without being wasteful.

  • Possible Cause: Inappropriate Solvent

    • Explanation: The solvent plays a crucial role in mediating the interactions between the catalyst and the substrates. A solvent that interferes with the key non-covalent interactions (like hydrogen bonding in thiourea catalysis) will diminish stereoselectivity.[1][9]

    • Solution:

      • Solvent Screening: Test a range of solvents with varying polarities. Non-polar, aprotic solvents like toluene or dichloromethane are often preferred as they are less likely to disrupt the hydrogen bonds essential for stereocontrol. In some cases, more polar solvents might be beneficial, but this is system-dependent.

  • Possible Cause: Reaction Temperature is Too High

    • Explanation: Higher temperatures increase the kinetic energy of the system, which can overcome the small energy differences between the diastereomeric transition states, leading to lower stereoselectivity.[10]

    • Solution:

      • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance enantioselectivity by favoring the lower energy transition state. Be aware that this may also decrease the reaction rate.

Section 2: Challenges with Diastereoselectivity

Q2: My reaction produces the desired product with good enantioselectivity, but the diastereomeric ratio (d.r.) is poor. How can I improve this?

A2: Achieving high diastereoselectivity depends on controlling the facial selectivity of the nucleophile's attack on the prochiral nitroalkene.

  • Possible Cause: Steric Hindrance

    • Explanation: The steric bulk of both the nucleophile (e.g., a substituted malonate or a ketone) and the catalyst can influence which diastereomer is formed preferentially.

    • Solution:

      • Modify the Nucleophile: If possible, consider using a bulkier or less bulky nucleophile to alter the steric interactions in the transition state.

      • Modify the Catalyst: As with enantioselectivity, the steric profile of the catalyst is critical. Catalysts with bulky substituents can create a more defined chiral pocket, leading to improved diastereoselectivity.

  • Possible Cause: Catalyst-Substrate Mismatch

    • Explanation: The specific combination of your catalyst and substrates may not be optimal for high diastereoselectivity. Some catalysts are known to favor the formation of syn products, while others favor anti products.[9]

    • Solution:

      • Consult the Literature: Review literature for catalyst systems that have been shown to provide high diastereoselectivity for similar substrate combinations.

      • Screen a Diverse Set of Catalysts: Test catalysts from different families to identify one that provides the desired diastereomer in high excess.

  • Possible Cause: Additives

    • Explanation: The presence or absence of additives, such as a Brønsted acid co-catalyst, can influence the geometry of the transition state and, consequently, the diastereoselectivity.[11]

    • Solution:

      • Introduce an Additive: For reactions involving enamine intermediates (from aldehydes or ketones), the addition of a weak acid like benzoic acid can improve both the reaction rate and stereoselectivity.[12]

Section 3: Reaction Efficiency and Yield

Q3: The reaction is very slow or gives a low yield of the desired product. What can I do to improve the conversion?

A3: A sluggish reaction can be frustrating, but there are several avenues to explore to improve its efficiency.

  • Possible Cause: Insufficient Catalyst Activity

    • Explanation: The chosen catalyst may simply not be active enough under the current conditions.

    • Solution:

      • Increase Catalyst Loading: As a first step, try increasing the catalyst loading.

      • Switch to a More Active Catalyst: Research catalysts known for high turnover numbers in Michael additions.

  • Possible Cause: Poor Solubility

    • Explanation: If any of the reactants or the catalyst are not fully dissolved, the reaction will be slow and may not go to completion.

    • Solution:

      • Change the Solvent: Experiment with different solvents or solvent mixtures to ensure all components are in solution.

  • Possible Cause: Catalyst Deactivation

    • Explanation: Impurities in the starting materials or solvent (e.g., water or acid) can poison the catalyst.

    • Solution:

      • Purify Starting Materials: Ensure that your this compound, nucleophile, and solvent are of high purity and anhydrous.

      • Run Under Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation due to air or moisture.

Experimental Protocols & Data

Protocol 1: General Procedure for a Thiourea-Catalyzed Michael Addition
  • To a dry vial under an inert atmosphere, add the chiral thiourea catalyst (e.g., a (R,R)-DPEN derivative, 5-10 mol%).

  • Add the Michael donor (e.g., dimethyl malonate, 1.2 equivalents).

  • Dissolve the catalyst and donor in the chosen anhydrous solvent (e.g., toluene, 0.5 M).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and purify the product by column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Table 1: Example of Catalyst and Solvent Screening Data
EntryCatalyst (mol%)SolventTemp (°C)Yield (%)d.r. (syn:anti)e.e. (%)
1Proline (10)CH₂Cl₂256560:4030
2(S)-DPPTMS (10)Toluene08885:1592
3Cinchona-Thiourea (5)Toluene09592:897
4Cinchona-Thiourea (5)THF09088:1285
5Cinchona-Thiourea (5)Toluene259685:1589

DPPTMS: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Visualizing the Mechanism and Workflow

Diagram 1: Proposed Mechanism for a Bifunctional Thiourea Catalyst

G cluster_0 Catalytic Cycle cluster_1 Dual Activation Detail A Catalyst + Substrates B Ternary Complex (Dual Activation) A->B Association C C-C Bond Formation (Stereodetermining Step) B->C Attack of Nucleophile D Product-Catalyst Complex C->D E Product Release & Catalyst Regeneration D->E Proton Transfer E->A Thiourea Thiourea Moiety Nitroalkene Nitroalkene (Electrophile) Thiourea->Nitroalkene H-Bonding Amine Amine Base Nucleophile Nucleophile Amine->Nucleophile Deprotonation

Caption: Dual activation by a bifunctional thiourea catalyst.

Diagram 2: Troubleshooting Workflow for Low Stereoselectivity

G Start Low Stereoselectivity (e.e. or d.r.) Q_Catalyst Is the catalyst optimal? Start->Q_Catalyst A_Catalyst Screen different catalyst classes and steric/electronic variants. Q_Catalyst->A_Catalyst No Q_Solvent Is the solvent appropriate? Q_Catalyst->Q_Solvent Yes A_Catalyst->Q_Solvent A_Solvent Test a range of solvents, prioritizing non-polar aprotic ones. Q_Solvent->A_Solvent No Q_Temp Is the temperature too high? Q_Solvent->Q_Temp Yes A_Solvent->Q_Temp A_Temp Lower the reaction temperature. Q_Temp->A_Temp Yes End Improved Stereoselectivity Q_Temp->End No A_Temp->End

Caption: A systematic approach to troubleshooting poor stereoselectivity.

References

  • Betancort, J. M., & Barbas, C. F. (2001). Catalytic Direct Asymmetric Michael Reactions: Organocatalysis in Water. Organic Letters, 3(23), 3737–3740. [Link]

  • Connon, S. J., & McCooey, S. (2005). Bifunctional Organocatalysts for the Asymmetric Addition of Malonate to Nitroalkenes. Synfacts, 2006(01), 0077–0077. [Link]

  • Kim, S. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(16), 4983. [Link]

  • Laars, M., et al. (2009). Enantioselective Organocatalytic Michael Addition of Aldehydes to β-Nitrostyrenes. The Journal of Organic Chemistry, 74(13), 4780–4785. [Link]

  • Li, H., et al. (2004). Highly Enantioselective Conjugate Addition of Malonate and β-Ketoester to Nitroalkenes: Asymmetric C−C Bond Formation with New Bifunctional Organic Catalysts Based on Cinchona Alkaloids. Journal of the American Chemical Society, 126(32), 9906–9907. [Link]

  • Kanger, T., et al. (2009). Enantioselective Organocatalytic Michael Addition of Aldehydes to β-Nitrostyrenes. The Journal of Organic Chemistry, 74(13), 4780-4785. [Link]

  • Bakó, P., et al. (2010). Enantioselective Michael Addition of Malonates to Aromatic Nitroalkenes Catalyzed by Monosaccharide-Based Chiral Crown Ethers. ChemInform, 41(32). [Link]

  • Kim, S. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]

  • Stephens, J. C., et al. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ARKIVOC, 2011(ix), 407-421. [Link]

  • Al-Zoubi, R. M., et al. (2018). Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes. Organic & Biomolecular Chemistry, 16(29), 5249-5257. [Link]

  • Kim, S. H., et al. (2021). Mechanism of the Michael reaction of ketones and nitroalkenes using a thiourea-based catalyst. ResearchGate. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Companyó, X., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(4), 569. [Link]

  • Takemoto, Y., et al. (2003). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 125(44), 13320–13321. [Link]

  • Himo, F., et al. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3695–3704. [Link]

  • Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. [Link]

  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. ARKIVOC, 2002(vii), 167-196. [Link]

  • Reddy, C. R., et al. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 23(15), 5899–5904. [Link]

  • Qi, L., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2941–2944. [Link]

  • Pratap, A., & Maji, B. (2026). Stereoselective enolate and homoenolate Michael additions to benzo-fused nitroalkenes: strategic advances and mechanistic perspectives. Organic & Biomolecular Chemistry. [Link]

  • Kennemur, J. L., et al. (2016). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Nature Communications, 7, 13451. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • Patel, M. N., et al. (2016). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 55B, 1024-1031. [Link]

  • Feu, K. S., et al. (2013). Polyethylene glycol (PEG) as a Reusable Solvent Medium for Asymmetric Organocatalytic Michael Addition. Green Chemistry. [Link]

  • Pratap, A., & Maji, B. (2026). Stereoselective enolate and homoenolate Michael additions to benzo-fused nitroalkenes: strategic advances and mechanistic perspectives. Organic & Biomolecular Chemistry. [Link]

  • Pal, S., et al. (2020). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]

Sources

Stability and long-term storage of "1-bromo-2-[(E)-2-nitroethenyl]benzene"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-bromo-2-[(E)-2-nitroethenyl]benzene. This resource is designed to provide in-depth guidance on the stability and long-term storage of this compound, along with troubleshooting for common issues encountered during its use. As Senior Application Scientists, we have compiled this information based on established chemical principles, peer-reviewed literature, and extensive laboratory experience.

Frequently Asked Questions (FAQs)

General Handling and Safety

Q1: What are the primary hazards associated with this compound?

Q2: What are the known physical properties of this compound?

A2: Specific physical properties for this compound are not detailed in the provided search results. However, related compounds like β-nitrostyrene and 1-bromo-2-nitrobenzene are yellow crystalline solids at room temperature.[4][5] It is reasonable to expect a similar appearance for this compound. The melting point of 1-bromo-2-nitrobenzene is between 40-43 °C.[1][6]

Stability and Storage

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] A refrigerator (2-8°C) is a suitable storage location. The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] Inert gas blanketing, such as with nitrogen or argon, can provide an additional layer of protection against oxidative degradation.

Q4: What factors can lead to the degradation of this compound?

A4: Substituted nitrostyrenes are susceptible to several degradation pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce polymerization or other photochemical reactions.[7] Many organic molecules with chromophores, such as the nitro and vinyl groups in this compound, are light-sensitive.[8]

  • Thermal Decomposition: Elevated temperatures can cause decomposition. Nitroaromatic compounds, in general, can be thermally sensitive.[9][10]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrovinyl group.[7][11]

  • Oxidation: The vinyl group is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat.

  • Polymerization: Like many styrenic compounds, this compound may be prone to polymerization, especially in the presence of light, heat, or radical initiators.

Q5: I've noticed a change in the color of my sample over time. What does this indicate?

A5: A change in color, such as darkening or the appearance of a brownish tint, is a common indicator of degradation. This could be due to the formation of polymeric byproducts or other colored degradation products resulting from light exposure, oxidation, or thermal stress. If you observe a color change, it is crucial to re-evaluate the purity of the compound before use.

Q6: How can I assess the purity and stability of my sample?

A6: Several analytical techniques can be employed to determine the purity and assess the stability of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of the compound and detecting the presence of degradation products.[12][13][] A typical method would involve a C18 column with a mobile phase of acetonitrile and water, and UV detection around 310 nm.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and degradation products.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.[15] Changes in the spectra over time can indicate degradation.

  • Melting Point: A broadened or depressed melting point compared to a pure reference sample is a classic indicator of impurity.[15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of the starting material.1. Re-verify the purity of your this compound sample using HPLC or NMR.[12][15] 2. If purity is compromised, purify the compound by recrystallization or chromatography, or obtain a fresh batch. 3. Ensure proper storage conditions are maintained.[1][2][3]
Sample appears discolored (darkened) Exposure to light, heat, or air.1. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Store at recommended low temperatures (e.g., 2-8°C). 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility in a non-polar solvent Formation of polar degradation products or polymerization.1. Attempt to dissolve a small amount in a more polar solvent to assess if degradation has occurred. 2. Analyze the sample for impurities using appropriate analytical techniques.[12][15]
Formation of an insoluble residue Polymerization of the compound.1. Avoid prolonged exposure to heat and light during experiments. 2. If the material is old, it is likely to have polymerized. It is best to use a fresh sample.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Sample of this compound.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[12] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample to be tested in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[12]

    • Injection volume: 10-20 µL.

    • Column temperature: 25 °C.

    • UV detection wavelength: Approximately 310 nm (or the λmax of the compound).[12]

  • Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the standard. Purity can be estimated by the area percentage of the main peak.

Visualizing Degradation and Stability
Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Products Compound Stable Compound Polymer Polymers Hydrolysis_Products Hydrolysis Products Oxidation_Products Oxidation Products Isomers Z-Isomer Light Light (UV) Light->Polymer Light->Isomers Heat Heat Heat->Polymer Heat->Oxidation_Products Moisture Moisture/Humidity Moisture->Hydrolysis_Products Oxygen Oxygen (Air) Oxygen->Oxidation_Products

Caption: Key environmental stressors leading to degradation.

Diagram 2: Recommended Storage Workflow

This workflow outlines the best practices for the long-term storage of this compound to maintain its stability.

Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Transfer Transfer to Amber Vial Inspect->Transfer Inert Blanket with Inert Gas (e.g., Argon) Transfer->Inert Seal Seal Tightly Inert->Seal Store Store at 2-8°C Seal->Store Log Log in Inventory Store->Log

Caption: Workflow for proper long-term storage.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7626, beta-Nitrostyrene. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • de Souza, R. O. M. A., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Microwave-Assisted Organic Synthesis. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Manelis, G. B., et al. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Bulletin, 52(1), 1-17.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23555, beta-Bromo-beta-nitrostyrene. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Ahmad, I., et al. (2011). Photostability and Interaction of Ascorbic Acid in Cream Formulations. AAPS PharmSciTech, 12(3), 917-923. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene. This valuable nitro-olefin building block is crucial in various organic synthesis pathways, particularly as a precursor for substituted phenethylamines and other pharmacologically relevant molecules.[1] Its synthesis, typically achieved via a Henry-Knoevenagel condensation, presents unique challenges when transitioning from laboratory-scale to larger preparations.

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this scale-up process. We will address common experimental hurdles through a detailed troubleshooting section and a comprehensive FAQ, grounded in established chemical principles and field-proven insights.

Reaction Overview: The Henry-Knoevenagel Condensation

The synthesis of this compound is most commonly achieved through the base-catalyzed condensation of 2-bromobenzaldehyde with nitromethane. The reaction proceeds in two main stages: an initial carbon-carbon bond formation to create a β-nitro alcohol intermediate, followed by an acid-mediated dehydration to yield the final conjugated nitroalkene product.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.

Q1: My reaction yield is significantly lower than expected on a larger scale, and TLC analysis shows a large amount of unreacted 2-bromobenzaldehyde. What are the primary causes and how can I fix this?

A1: This is a classic scale-up issue often rooted in inadequate control of reaction parameters.

  • Probable Cause 1: Poor Temperature Management. The initial condensation of nitromethane with the aldehyde is highly exothermic.[2] On a larger scale, inefficient heat dissipation can cause localized temperature spikes, leading to side reactions and decomposition of the intermediate.

    • Solution: Employ a robust cooling system (e.g., an ice-salt bath or a cryocooler) to maintain the internal reaction temperature strictly between 0°C and 10°C during the base addition. The base, such as aqueous sodium hydroxide, must be added slowly and dropwise using an addition funnel to prevent a rapid exotherm.[3]

  • Probable Cause 2: Incorrect Stoichiometry or Reagent Purity. Using an insufficient excess of nitromethane or base will result in incomplete conversion. Furthermore, impurities in the starting aldehyde, such as 2-bromobenzoic acid from air oxidation, can consume the base and hinder the reaction.

    • Solution: Use a moderate excess of nitromethane (approx. 2.5 equivalents) and base (approx. 2.5 equivalents) relative to the aldehyde to drive the reaction to completion.[3] It is highly recommended to use freshly distilled or purified 2-bromobenzaldehyde for scale-up work.[2]

  • Probable Cause 3: Inefficient Mixing. As the reaction proceeds, a thick precipitate of the intermediate salt often forms, which can be difficult to stir.[2] Inadequate agitation leads to poor mass transfer, leaving pockets of unreacted starting material.

    • Solution: Use a powerful overhead mechanical stirrer. If the mixture becomes too thick, a small amount of additional solvent (methanol) can be added to improve fluidity.[2]

Q2: My main product is the β-nitro alcohol intermediate, and I'm struggling to achieve complete dehydration to the desired nitrostyrene. Why is this happening?

A2: The dehydration step is critical and sensitive to the workup procedure.

  • Probable Cause: Improper Acidification. The elimination of water to form the nitroalkene is facilitated by acidic conditions. The manner of acidification is paramount.

    • Solution: The key is to add the cold, alkaline reaction mixture slowly to a large, well-stirred excess of cold acid (e.g., 8M HCl).[2][3] This ensures that the intermediate is always in a highly acidic environment, which strongly favors dehydration. Never add the acid to the alkaline mixture , as this creates localized areas of high pH where the nitro alcohol is stable or can revert to starting materials.[2] Ensure vigorous stirring throughout the addition to facilitate both dehydration and the precipitation of a manageable solid.

Q3: I'm observing the formation of a significant amount of intractable polymer or tar-like substances, complicating purification. How can this be prevented?

A3: β-Nitrostyrenes are electron-deficient alkenes and are highly susceptible to anionic polymerization, a problem that is exacerbated on a larger scale.

  • Probable Cause: Exposure to Basic Conditions at Elevated Temperatures. The product itself can polymerize under the basic reaction conditions, especially if the temperature is not well-controlled.[4]

    • Solution: Strict adherence to low temperatures (below 5°C) after the initial condensation is crucial.[2] Once the condensation is complete, the reaction should be immediately quenched by adding it to the cold acid solution. Do not let the alkaline solution stand for extended periods, even at low temperatures.

Q4: The crude product is oily and difficult to purify by recrystallization. What are the recommended purification strategies?

A4: Oiling out during recrystallization is typically caused by impurities that depress the melting point and interfere with crystal lattice formation.

  • Solution 1: Thorough Washing. Before recrystallization, ensure the crude, filtered product is washed extensively with cold water to remove all inorganic salts and residual acid.[2]

  • Solution 2: Optimal Recrystallization Solvent. Ethanol is a well-documented and effective solvent for recrystallizing this compound.[3] If the product remains oily, a two-solvent system like dichloromethane/n-hexane can be employed, where the product is dissolved in a minimal amount of dichloromethane and n-hexane is added slowly until turbidity is observed, followed by cooling.[3]

  • Solution 3: Column Chromatography. If recrystallization proves ineffective, the crude material can be purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system.

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism of this reaction? The synthesis is a classic Henry-Knoevenagel condensation. It involves three key steps:

    • Deprotonation: The base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

    • Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde to form a β-nitro alkoxide intermediate.

    • Dehydration: The intermediate is protonated during the acidic workup to form a β-nitro alcohol, which then rapidly dehydrates under the strongly acidic conditions to yield the final (E)-nitrostyrene product.

    Henry_Mechanism Fig. 1: Henry-Knoevenagel Reaction Mechanism cluster_reactants Step 1: Nitronate Formation cluster_addition Step 2: C-C Bond Formation cluster_dehydration Step 3: Dehydration CH3NO2 Nitromethane Nitronate Nitronate Anion CH3NO2->Nitronate + OH⁻ OH- Base (OH⁻) H2O H₂O Aldehyde 2-Bromobenzaldehyde Alkoxide β-Nitro Alkoxide Aldehyde->Alkoxide + Nitronate Alcohol β-Nitro Alcohol Alkoxide->Alcohol + H₃O⁺ Product This compound Alcohol->Product - H₂O

    Caption: Fig. 1: Henry-Knoevenagel Reaction Mechanism

  • Q2: What are the critical safety precautions for this scale-up?

    • Exothermicity: The reaction is exothermic, particularly during base addition. A runaway reaction is a significant risk. Ensure adequate cooling and slow addition rates.[2]

    • Nitromethane: Nitromethane is a flammable liquid and can be explosive under certain conditions. Avoid heat, shock, and incompatible materials.

    • Corrosives: Both sodium hydroxide and hydrochloric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Product Hazard: The vapors of nitrostyrene derivatives can be highly irritating to the eyes, respiratory system, and skin. Handle the crude and final product in a well-ventilated fume hood.[2]

  • Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method.

    • Mobile Phase: A 4:1 mixture of Hexane:Ethyl Acetate is a good starting point.

    • Visualization: 2-bromobenzaldehyde and the final product are UV active. The product, this compound, typically appears as a distinct yellow spot on the TLC plate. The reaction is considered complete when the aldehyde spot is no longer visible.[3]

Protocols and Data

Detailed Experimental Protocol (Illustrative Scale)

This protocol is adapted from established procedures for a representative scale.[2][3]

  • Setup: Equip a 3-neck round-bottom flask with an overhead mechanical stirrer, a dropping funnel, and a temperature probe. Place the flask in an ice-salt bath.

  • Charging Reagents: To the flask, add 2-bromobenzaldehyde (e.g., 39.8 mmol, 7.36 g), nitromethane (99.2 mmol, 5.38 ml), and methanol (17 ml).[3]

  • Condensation: Begin stirring and cool the mixture to 0°C. Prepare a solution of 1M aqueous NaOH (100.2 mmol, 100.2 ml) and add it dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[3] A thick white precipitate will form.

  • Stirring: After the addition is complete, continue to stir the mixture at 0°C for an additional 30 minutes.[3]

  • Quenching & Dehydration: In a separate large beaker, prepare a solution of 8M aqueous HCl (536 mmol, 67 ml) and cool it in an ice bath.[3] Slowly, and with vigorous stirring, pour the reaction slurry into the cold acid solution. A yellow solid should precipitate immediately.

  • Isolation: Continue stirring the acidified mixture for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washes are neutral to pH paper.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the product as pale yellow crystals.[3]

Reference Data
ParameterValueSource
Molecular Formula C₈H₆BrNO₂[3]
Molecular Weight 228.04 g/mol [3]
Appearance Pale yellow crystalline solid[2][3]
Melting Point Approx. 42-44 °CVaries by purity
Visualization of Workflow

Synthesis_Workflow Fig. 2: General Synthesis & Purification Workflow A 1. Charge Reagents (Aldehyde, Nitromethane, MeOH) B 2. Cool to 0°C A->B C 3. Slow Addition of Base (Maintain T < 10°C) B->C D 4. Stir at 0°C C->D E 5. Quench into Cold HCl D->E F 6. Filter Crude Product E->F G 7. Wash with Water F->G H 8. Recrystallize (e.g., from Ethanol) G->H I Final Product H->I

Caption: Fig. 2: General Synthesis & Purification Workflow

Troubleshooting_Flowchart Fig. 3: Troubleshooting Logic decision decision start Start Synthesis check_yield Low Yield? start->check_yield check_purity Purification Issues? check_yield->check_purity No temp_control Verify Temperature Control (< 10°C during addition) check_yield->temp_control Yes wash Wash Crude Solid Thoroughly check_purity->wash Yes end Successful Scale-Up check_purity->end No stoich Check Reagent Stoichiometry & Purity temp_control->stoich mixing Ensure Efficient Stirring stoich->mixing mixing->check_purity solvent Optimize Recrystallization Solvent (Ethanol) wash->solvent chromatography Consider Column Chromatography solvent->chromatography chromatography->end

Caption: Fig. 3: Troubleshooting Logic

References

  • Benchchem. (n.d.). 1-bromo-3-nitrobenzene synthesis from nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Benchchem. (n.d.). 1-Nitro-2-(2-nitrovinyl)benzene.
  • Scribd. (n.d.). Synthesis of β-nitrostyrene.
  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.
  • Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
  • ResearchGate. (2025). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5).
  • MDPI. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst.
  • Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
  • Organic Syntheses. (n.d.). Nitrostyrene.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-nitrobenzene. PubChem Compound Database.
  • Wikipedia. (n.d.). β-Nitrostyrene.
  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene.
  • Organic Syntheses. (1928). m-BROMONITROBENZENE.
  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST WebBook.
  • ResearchGate. (2025). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine.
  • Google Patents. (n.d.). CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof.

Sources

Removal of unreacted starting materials from "1-bromo-2-[(E)-2-nitroethenyl]benzene" product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-bromo-2-[(E)-2-nitroethenyl]benzene

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and encountering challenges in isolating the pure product from unreacted starting materials. Here, we provide field-tested insights, detailed protocols, and troubleshooting advice to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound product?

The synthesis of this compound is typically achieved via a Henry-Knoevenagel condensation reaction between 2-bromobenzaldehyde and nitromethane, using a base as a catalyst.[1][2][3] Consequently, the primary impurities you are likely to encounter in your crude product are the unreacted starting materials:

  • 2-Bromobenzaldehyde: An aromatic aldehyde that is a liquid or low-melting solid.[4][5]

  • Nitromethane: A polar organic solvent used in excess.[6][7]

  • Side-reaction products: In some cases, higher condensation products or polymers may form, especially with prolonged reaction times or excessive heat.[8]

Q2: My crude product is an oily or sticky yellow-orange solid. Is this normal?

While the pure product is a crystalline solid[9], a crude product that is oily, gummy, or sticky is a common issue. This is almost always due to the presence of unreacted 2-bromobenzaldehyde, which has a low melting point (16-22 °C).[4][10][11] The presence of this liquid aldehyde coats the solid product particles, preventing proper crystallization and giving the bulk material an oily appearance. The goal of the purification process is to effectively remove this residual aldehyde.

Q3: Which purification method is best: Recrystallization or Column Chromatography?

The choice between recrystallization and column chromatography depends on the level of purity required, the scale of your reaction, and the specific impurity profile.

  • Recrystallization is the preferred method for bulk purification and is generally faster and more economical. It is highly effective at removing unreacted 2-bromobenzaldehyde if a suitable solvent is used. It is often the first method to try.[12][13]

  • Flash Column Chromatography offers higher resolution and is excellent for removing not only starting materials but also closely related side products.[12][14][15] It is the method of choice when very high purity (>99%) is essential, or when recrystallization fails to remove all impurities.

Troubleshooting Common Purification Issues

Problem / ObservationProbable CauseRecommended Solution
Oily/Gummy Crude Product High concentration of unreacted 2-bromobenzaldehyde.Perform a preliminary wash (trituration) with a cold, non-polar solvent like hexane in which the product is insoluble but the aldehyde has some solubility. This will remove a significant portion of the aldehyde before proceeding to recrystallization.
Product Fails to Crystallize from Recrystallization Solvent The solvent is too good (product is soluble even when cold), or there are too many impurities preventing lattice formation.1. Ensure you are using the minimum amount of hot solvent. 2. Try adding a co-solvent (anti-solvent) like hexane dropwise to the cooled solution to induce precipitation. 3. If impurities are the issue, an initial purification by column chromatography may be necessary.
Low Recovery After Recrystallization The product has significant solubility in the cold solvent, or too much solvent was used initially.1. Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time before filtration. 2. Minimize the volume of hot solvent used for dissolution. 3. The filtrate can be concentrated and cooled again to recover a second crop of crystals.
Yellow Color Persists After Purification The product itself is a yellow crystalline solid.[16] However, a deep orange or brown color may indicate polymeric byproducts.Pure this compound is expected to be a colored solid. If polymeric impurities are suspected (indicated by smearing on a TLC plate), column chromatography is the most effective removal method.[8][15]

Physicochemical Properties for Purification Strategy

A successful purification strategy relies on exploiting the differences in physical properties between the product and the impurities.

CompoundFormulaM.W. ( g/mol )FormM.P. (°C)B.P. (°C)Water SolubilityAlcohol Solubility
This compound (Product)C₈H₆BrNO₂228.04Solid~65-68°C (Varies)N/AInsolubleSoluble (hot)
2-Bromobenzaldehyde (Impurity)C₇H₅BrO185.02Liquid/Solid16-22[4][10]230[4][10]Insoluble[4][10][11]Soluble[4][5]
Nitromethane (Impurity)CH₃NO₂61.04Liquid-29101[17]Slightly Soluble (~10g/100mL)[6][7][18]Miscible[6][17]

Note: The melting point of the final product can vary based on purity.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is highly effective for removing the primary impurity, 2-bromobenzaldehyde, due to its high solubility in alcohols compared to the product at reduced temperatures.

Step-by-Step Methodology:

  • Initial Wash (Optional but Recommended): Transfer your crude, oily product to an Erlenmeyer flask. Add a small amount of cold hexane or a 1:1 mixture of hexane and ethanol. Swirl or stir vigorously. The goal is to dissolve the residual aldehyde into the cold solvent while the desired product remains a solid. Filter the solid and discard the colored filtrate.

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a magnetic stir bar. Gently heat the flask on a hotplate and add a minimal amount of hot ethanol or isopropanol portion-wise until the solid just dissolves completely.[9][19]

  • Decolorization (Optional): If the solution is very dark, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by determining its melting point and running a TLC analysis against the crude material.

G cluster_0 Recrystallization Workflow A Crude Oily Product B Add Minimum Hot Ethanol/Isopropanol A->B C Completely Dissolved Solution B->C D Slow Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Recrystallization process flow.
Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for achieving the highest possible purity or for separating complex mixtures when recrystallization is insufficient.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 while separating it clearly from impurities.

  • Column Packing: Prepare a glass column with silica gel as the stationary phase. Pack the column using the chosen eluent system (as a slurry) to ensure a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

G cluster_1 Column Chromatography Workflow A Crude Product B Dissolve in Min. Solvent / Dry Load A->B C Load onto Silica Gel Column B->C D Elute with Hexane/EtOAc C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High-Purity Product H->I

Flash column chromatography workflow.

References

  • Nitromethane - Wikipedia . Wikipedia. [Link]

  • Nitromethane - Sciencemadness Wiki . Sciencemadness. [Link]

  • What are some chemical properties of nitromethane? - Quora . Quora. [Link]

  • The Synthesis of beta-Nitrostyrenes . Rhodium.ws. [Link]

  • 1-Bromo-2-nitrobenzene - Solubility of Things . Solubility of Things. [Link]

  • Making β-Nitrostyrene so I can be like Shulgin - YouTube . YouTube. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC - NIH . National Institutes of Health. [Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II) . Elsevier. [Link]

  • 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method - Books . De Gruyter. [Link]

  • Separation of beta-Nitrostyrene on Newcrom R1 HPLC column - SIELC Technologies . SIELC Technologies. [Link]

  • Isolation and identification of beta-nitrostyrene from smoked chicken - PubMed . National Institutes of Health. [Link]

  • Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5) - Cheméo . Cheméo. [Link]

  • Henry reaction - Wikipedia . Wikipedia. [Link]

  • Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. a. - ResearchGate . ResearchGate. [Link]

  • m-BROMONITROBENZENE - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org . Scientific Research Publishing. [Link]

  • CN105152935A - Method for preparing beta-nitrostyrolene compound - Google Patents.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org . Scientific Research Publishing. [Link]

  • Henry Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • This compound - NIH . National Institutes of Health. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-(E-2-nitroethenyl_benzene#section=Experimental-Properties]([Link]

  • CN104086433A - O-bromonitrobenzene synthesis production process - Google Patents.
  • β-Nitrostyrene - Wikipedia . Wikipedia. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents.
  • Benzene, 1-bromo-2-nitro- - the NIST WebBook . National Institute of Standards and Technology. [Link]

  • Benzene, 1-bromo-2-nitro- - the NIST WebBook . National Institute of Standards and Technology. [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 1-bromo-2-[(E)-2-nitroethenyl]benzene using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel compounds, such as the versatile synthetic intermediate 1-bromo-2-[(E)-2-nitroethenyl]benzene, demands absolute certainty in its constitution and stereochemistry. While 1D NMR provides initial clues, it often leaves ambiguities, particularly in complex spin systems. This guide provides an in-depth, field-proven methodology for leveraging two-dimensional NMR techniques—specifically COSY and HSQC—to irrefutably confirm the structure of this target molecule. We will move beyond a simple recitation of data to explain the causal logic behind the analysis, demonstrating how these experiments form a self-validating system for structural elucidation.

Introduction: The Challenge of Structural Isomerism

The target molecule, this compound, presents two primary structural questions that must be resolved:

  • Regiochemistry: Does the molecule possess the 1,2- (ortho) substitution pattern on the benzene ring, as opposed to 1,3- (meta) or 1,4- (para) isomers?

  • Stereochemistry: Does the nitroethenyl substituent exist in the (E)- (trans) or (Z)- (cis) configuration?

Answering these questions is critical, as different isomers can possess vastly different chemical reactivity and biological activity. The synthesis of this compound, typically achieved via a Henry condensation between 2-bromobenzaldehyde and nitromethane, is expected to favor the more thermodynamically stable (E)-isomer[1]. However, experimental verification is paramount. This guide will demonstrate how 2D NMR provides this definitive proof.

The Power of Two Dimensions: COSY and HSQC Principles

To achieve unambiguous assignment, we must look beyond the one-dimensional spectrum and into correlation spectroscopy.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton connectivity. A COSY spectrum displays the 1D proton spectrum on both the x- and y-axes. The diagonal consists of the standard 1D peaks. The crucial information lies in the off-diagonal "cross-peaks," which appear symmetrically to the diagonal[2][3]. A cross-peak at the coordinates of two different proton signals (e.g., H-A and H-B) provides direct evidence that these two protons are spin-spin coupled, typically through two or three bonds (²JHH or ³JHH)[4]. This allows us to trace entire "spin systems"—chains of coupled protons—within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to[5]. The HSQC spectrum has a ¹H spectrum on one axis and a ¹³C spectrum on the other. A single cross-peak indicates a direct, one-bond (¹JCH) correlation[6]. This is an exceptionally powerful tool for assigning the carbon skeleton, as a confidently assigned proton signal immediately leads to the assignment of its bonded carbon[7]. Quaternary carbons, which have no attached protons, do not appear in an HSQC spectrum.

Experimental Workflow: From Sample to Structure

The following diagram illustrates the logical workflow for acquiring and analyzing the necessary data for structural confirmation.

G cluster_synthesis Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Target (e.g., Henry Reaction) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification SamplePrep Sample Preparation (~10-20 mg in 0.6 mL CDCl3) Purification->SamplePrep NMR_1D 1D NMR Spectra (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR Spectra (COSY, HSQC) NMR_1D->NMR_2D Analysis_1D 1D Analysis: Chemical Shifts, Multiplicity, Coupling Constants, Integration NMR_2D->Analysis_1D Analysis_2D 2D Analysis: Trace Spin Systems (COSY) Assign C-H Pairs (HSQC) Analysis_1D->Analysis_2D Confirmation Final Structural Confirmation (Regio- & Stereochemistry) Analysis_2D->Confirmation

Caption: Experimental workflow for 2D NMR structural confirmation.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 15-20 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve optimal spectral resolution.

  • Spectrometer: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D ¹H Spectrum: Acquire a standard proton spectrum with 16-32 scans. This will be used for initial analysis and as a reference for the 2D spectra.

  • 1D ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) should be used to achieve a good signal-to-noise ratio.

  • COSY Spectrum: Acquire a gradient-selected (gCOSY) spectrum. Typically, 2-4 scans per increment with 256 increments in the F1 dimension are sufficient.

  • HSQC Spectrum: Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for a one-bond C-H coupling of ~145 Hz. Typically, 4-8 scans per increment with 256 increments in the F1 dimension are adequate.

Spectral Analysis: Decoding the Data

The key to structural confirmation lies in the detailed analysis of each spectrum in a logical sequence.

Step 1: Analysis of the 1D ¹H NMR Spectrum

The 1D proton spectrum provides the initial framework for our analysis. We expect to see six distinct signals: four in the aromatic region and two in the vinyl region. The most critical piece of information here is the coupling constant (J) between the two vinyl protons.

  • Vinyl Protons (H-7 & H-8): These two protons are coupled to each other. For an (E)-isomer, the dihedral angle is ~180°, resulting in a large trans coupling constant, typically in the range of 13-18 Hz. A (Z)-isomer would show a much smaller cis coupling (7-12 Hz). The observation of a large J-value is the first, and strongest, piece of evidence for the (E)-stereochemistry[8]. H-8, being closer to the electron-withdrawing nitro group, is expected to be further downfield than H-7.

  • Aromatic Protons (H-3 to H-6): We anticipate four distinct signals in the aromatic region, confirming a di-substituted pattern where no symmetry exists. The proton adjacent to the nitrovinyl group (H-3) will likely be the most deshielded due to the combined electron-withdrawing effects and potential anisotropic effects of the substituent[9].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Inferred Assignment
H-8 ~8.10 d J7,8 = ~13.7 Vinyl H, β to ring
H-3 ~7.95 dd J3,4 = ~7.8, J3,5 = ~1.5 Aromatic, ortho to vinyl
H-6 ~7.70 dd J5,6 = ~8.0, J4,6 = ~1.2 Aromatic, ortho to Br
H-7 ~7.65 d J7,8 = ~13.7 Vinyl H, α to ring
H-4 ~7.45 td J3,4≈J4,5=~7.6, J4,6=~1.2 Aromatic

| H-5 | ~7.30 | td | J4,5≈J5,6=~7.8, J3,5=~1.5 | Aromatic |

Note: Predicted chemical shifts are estimates based on data for structurally similar compounds like 1-bromo-2-nitrobenzene and substituted styrenes[8][10].

Step 2: Unraveling Connectivity with COSY

The COSY spectrum validates the proton-proton connectivities. We expect to see key cross-peaks that build the molecular framework.

  • Vinyl System: A very strong cross-peak will be observed between the signals at ~8.10 ppm (H-8) and ~7.65 ppm (H-7). This confirms they are a coupled pair and belong to the same spin system.

  • Aromatic System: The COSY spectrum allows us to "walk" around the aromatic ring. Starting with the most downfield aromatic proton (H-3 at ~7.95 ppm), we will see a correlation to H-4 (~7.45 ppm). From H-4, we will see correlations to both H-3 and H-5 (~7.30 ppm). Finally, from H-5, we will see correlations to H-4 and H-6 (~7.70 ppm). This unbroken chain of correlations (H-3 to H-4 to H-5 to H-6) is only possible in an ortho-substituted ring. Meta or para isomers would show different, discontinuous correlation patterns.

Step 3: Assigning the Carbon Skeleton with HSQC

The HSQC spectrum provides the final layer of proof by linking the now-assigned protons to their directly attached carbons.

Table 2: Predicted ¹³C and HSQC Correlation Data (101 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) HSQC Correlation (with Proton) Notes
C-8 ~140.0 H-8 (~8.10 ppm) Vinyl C, β to ring
C-7 ~137.5 H-7 (~7.65 ppm) Vinyl C, α to ring
C-4 ~134.0 H-4 (~7.45 ppm) Aromatic C-H
C-6 ~131.5 H-6 (~7.70 ppm) Aromatic C-H
C-2 ~130.5 None Quaternary, vinyl-bearing
C-5 ~129.0 H-5 (~7.30 ppm) Aromatic C-H
C-3 ~128.0 H-3 (~7.95 ppm) Aromatic C-H

| C-1 | ~125.0 | None | Quaternary, Br-bearing |

By observing the cross-peaks listed in Table 2, we can definitively assign all protonated carbons. The absence of signals for C-1 and C-2 in the HSQC spectrum confirms their quaternary nature.

The following diagram visually summarizes the key correlations that confirm the structure.

Sources

A Comparative Analysis of the Reactivity of 1-bromo-2-[(E)-2-nitroethenyl]benzene and β-nitrostyrene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 1-bromo-2-[(E)-2-nitroethenyl]benzene and its parent compound, β-nitrostyrene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their synthetic utility, supported by established chemical principles and experimental data. We will explore how the introduction of an ortho-bromo substituent on the phenyl ring modulates the electronic and steric properties of the nitroalkene system, thereby influencing its behavior in key organic transformations.

Introduction: Structure and Synthetic Potential

β-Nitrostyrene and its derivatives are powerful building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group, in conjugation with the styrenyl double bond, renders the β-carbon highly electrophilic and susceptible to a variety of nucleophilic attacks.[1] This reactivity profile makes them valuable precursors for the synthesis of a wide range of compounds, including amino acids, alkaloids, and pharmacologically active molecules.[1][2]

The two molecules at the center of this guide are:

  • β-Nitrostyrene (1): The archetypal aromatic nitroalkene, widely used as a Michael acceptor and a dienophile.[1][3]

  • This compound (2): A derivative of β-nitrostyrene featuring a bromine atom at the ortho position of the phenyl ring.

The primary distinction between these two compounds is the presence of the ortho-bromo substituent in 2 . This substitution introduces significant electronic and steric perturbations that differentiate its reactivity from that of the unsubstituted β-nitrostyrene. This guide will dissect these differences through the lens of common synthetic transformations.

Synthesis of Substituted β-Nitrostyrenes

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with nitromethane.[4] This reaction is typically catalyzed by a base and proceeds through a nitroaldol addition followed by dehydration.[4]

Henry_Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Benzaldehyde Aromatic Aldehyde (R-CHO) Reaction + Benzaldehyde->Reaction Nitromethane Nitromethane (CH3NO2) Nitromethane->Reaction Nitrostyrene β-Nitrostyrene (R-CH=CH-NO2) Water H2O Process Henry-Knoevenagel Condensation Reaction->Process  Base Catalyst - H2O Process->Nitrostyrene Process->Water

Figure 1: General scheme of the Henry-Knoevenagel condensation for β-nitrostyrene synthesis.

Experimental Protocol: Synthesis of β-Nitrostyrene (1)

This procedure is adapted from established methods utilizing a base catalyst.[5][6]

  • In a round-bottomed flask, dissolve benzaldehyde (0.1 mol) in methanol (50 mL).

  • Add nitromethane (0.15 mol) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hydroxide (0.12 mol) in water (20 mL) dropwise, maintaining the temperature below 15 °C.

  • After the addition is complete, stir the mixture vigorously for 1-2 hours at room temperature.

  • Slowly pour the reaction mixture into a stirred solution of concentrated hydrochloric acid in ice water until the solution is acidic.

  • A yellow precipitate of β-nitrostyrene will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield pure β-nitrostyrene.

Experimental Protocol: Synthesis of this compound (2)

This protocol is based on the synthesis described for ortho-bromobenzaldehyde.[7]

  • To a three-necked round-bottomed flask, add 2-bromobenzaldehyde (40 mmol), nitromethane (100 mmol), and methanol (17 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • While maintaining the internal temperature between 0 and 10 °C, add 1M aqueous sodium hydroxide (100 mmol) dropwise via an addition funnel.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add an ice-water mixture (70 mL) and continue stirring at 0 °C for 30 minutes.

  • Slowly pour the reaction mixture into 8M aqueous hydrochloric acid (536 mmol) and stir until the reaction is complete as monitored by TLC.

  • Filter the resulting precipitate and recrystallize from ethanol to obtain the product as colorless prisms.[7]

Influence of the Ortho-Bromo Substituent

The presence of the bromine atom at the ortho position in 2 introduces both electronic and steric effects that are absent in 1 .

Electronic Effects

The bromine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the benzene ring through the sigma bond. This deactivates the ring towards electrophilic substitution.[8]

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.[8]

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring.[8] However, the resonance effect still plays a role in directing electrophilic attack. In the context of the nitroethenyl side chain, the strong electron-withdrawing nature of the nitro group dominates the electronic landscape of the conjugated system. The -I effect of the ortho-bromo group will further withdraw electron density, potentially increasing the electrophilicity of the β-carbon.

Steric Effects

The steric bulk of the ortho-bromo substituent is a significant factor influencing the reactivity of 2 .[9] This steric hindrance can:

  • Inhibit Coplanarity: The bromine atom can force the nitroethenyl group out of the plane of the benzene ring.[10] This would disrupt the π-conjugation between the ring and the side chain, which could decrease the stability of reaction intermediates and transition states.

  • Hinder Reactant Approach: The bulky bromine atom can physically block or slow the approach of nucleophiles or dienes to the reactive sites of the nitroalkene moiety.[11]

Substituent_Effects cluster_compound1 β-Nitrostyrene (1) cluster_compound2 This compound (2) C1_Structure Planar Conjugated System C1_Reactivity High Reactivity (Unhindered) C1_Structure->C1_Reactivity Leads to C2_Structure Ortho-Bromo Group Electronic_Effects Inductive Withdrawal (-I) Resonance Donation (+R) C2_Structure->Electronic_Effects Steric_Effects Steric Hindrance C2_Structure->Steric_Effects C2_Reactivity Modulated Reactivity (Potentially Reduced) Electronic_Effects->C2_Reactivity Steric_Effects->C2_Reactivity

Figure 2: Logical relationship of substituent effects on reactivity.

Comparative Reactivity in Key Transformations

We will now analyze the expected and observed reactivity of 1 and 2 in three fundamental reaction classes for nitroalkenes: Michael additions, Diels-Alder reactions, and reductions.

Michael Addition

The Michael addition, or conjugate addition, is a hallmark reaction of β-nitrostyrenes, where a nucleophile adds to the electrophilic β-carbon.[2] The reaction is widely used for C-C bond formation.[2]

General Mechanism:

  • A base generates a nucleophile (e.g., an enolate from a malonate ester).

  • The nucleophile attacks the β-carbon of the nitrostyrene.

  • A nitronate intermediate is formed, which is then protonated to give the final product.

Comparison of Reactivity:

  • β-Nitrostyrene (1): This compound is an excellent Michael acceptor and reacts readily with a wide range of nucleophiles, including malonates, ketones, and amines, often in high yields.[12]

  • This compound (2): The reactivity of 2 in Michael additions is expected to be lower than that of 1 . The primary reason for this is the steric hindrance from the ortho-bromo group, which would impede the approach of the nucleophile to the β-carbon. While the inductive electron withdrawal by the bromine might slightly increase the electrophilicity of the β-carbon, the steric effect is likely to be the dominant factor, leading to slower reaction rates and potentially lower yields.

CompoundNucleophileCatalyst/SolventYieldReference
β-Nitrostyrene (1 )Diethyl MalonateOrganocatalyst/TolueneHigh (e.g., complete conversion in 4h)[12]
4-bromo-β-nitrostyreneDimethyl MalonateOrganocatalyst/Chlorobenzene81%
This compound (2 )Diethyl MalonateOrganocatalyst/TolueneExpected to be lower than 1 due to steric hindranceN/A (Predicted)

Experimental Protocol: Michael Addition of Diethyl Malonate to β-Nitrostyrene

This protocol is a general procedure based on organocatalyzed methods.[12]

  • In a dry flask, dissolve β-nitrostyrene (1 mmol) and diethyl malonate (1.2 mmol) in toluene (5 mL).

  • Add a suitable organocatalyst (e.g., a thiourea-based catalyst, 5-10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the Michael adduct.

Diels-Alder Reaction

In the Diels-Alder reaction, a [4+2] cycloaddition, β-nitrostyrenes act as dienophiles due to the electron-withdrawing nitro group lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3]

General Mechanism: The reaction is a concerted process where the 4π electrons of a conjugated diene and the 2π electrons of the nitrostyrene dienophile form a six-membered ring in a single transition state.[3]

Comparison of Reactivity:

  • β-Nitrostyrene (1): It is an effective dienophile that reacts with various dienes, such as cyclopentadiene and 1,3-cyclohexadiene, to form functionalized cyclohexene derivatives.[3][13]

  • This compound (2): The reactivity of 2 as a dienophile is anticipated to be significantly diminished compared to 1 . The steric bulk of the ortho-bromo group would create severe steric repulsion with the incoming diene in the transition state, particularly for the formation of the endo product, which is often favored due to secondary orbital interactions.[3] This steric clash would raise the activation energy of the reaction, leading to slower rates and lower yields. It is possible that under forcing conditions, a reaction might occur, but it would likely be less efficient than with the unsubstituted analogue.

CompoundDieneConditionsYieldReference
β-Nitrostyrene (1 )CyclopentadieneToluene, 80 °CGood to excellent[3]
β-fluoro-β-nitrostyrenesCyclopentadieneo-xylene, 110 °Cup to 97%[13][14]
This compound (2 )CyclopentadieneToluene, 80 °CExpected to be very low or no reactionN/A (Predicted)

digraph "Diels_Alder_Workflow" {
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"Setup" [label="Combine Dienophile\n(1 or 2) and Diene\nin Anhydrous Solvent"];
"Reaction" [label="Heat Reaction Mixture\n(e.g., 80-110 °C)"];
"Monitor" [label="Monitor Progress\nby TLC"];
"Workup" [label="Quench Reaction\n(if necessary) and\nRemove Solvent"];
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"Setup" -> "Reaction" [label="Thermal Conditions"];
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"Workup" -> "Purify";
"Purify" -> "Product";

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Sources

A Comparative Guide to Purity Determination: The Definitive Power of qNMR for "1-bromo-2-[(E)-2-nitroethenyl]benzene"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of novel compounds and the development of active pharmaceutical ingredients (APIs), the unambiguous determination of purity is not merely a procedural step but the cornerstone of reliable, reproducible, and safe science. This guide provides a comprehensive comparison of analytical methods for assessing the purity of "1-bromo-2-[(E)-2-nitroethenyl]benzene," a key synthetic intermediate. We will delve into the technical nuances of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, positioning it as a primary, "gold standard" method. This guide contrasts qNMR with traditional chromatographic (HPLC, GC) and thermal (DSC) techniques, providing the experimental rationale and data-driven insights necessary for informed methodological selection.

Introduction: The Criticality of Purity in Synthesis

"this compound" and related nitro-olefins are valuable building blocks in organic synthesis, prized for their utility in C-C and C-X bond-forming reactions.[1] The purity of such an intermediate directly impacts the yield, impurity profile, and overall success of subsequent synthetic transformations. An inaccurate purity assessment can lead to stoichiometric errors, failed reactions, and the costly propagation of impurities through a synthetic route. Therefore, selecting an analytical method that is not only precise but also absolute and structurally informative is paramount. While various techniques can provide purity estimates, qNMR stands apart due to its fundamental principle: the direct proportionality between the integrated signal area and the number of atomic nuclei, making it a primary ratio method recognized by metrological institutes like the National Institute of Standards and Technology (NIST) and the United States Pharmacopeia (USP).[2][3][4][5]

Quantitative NMR (qNMR): A First-Principles Approach to Purity

Unlike chromatographic techniques that rely on compound-specific response factors, qNMR is a direct measurement technique.[6][7] The integral of an NMR signal is directly proportional to the molar concentration of the molecule containing the nuclei that generate the signal.[8][9] This allows for the determination of purity without needing a reference standard of the analyte itself, a significant advantage when working with novel or custom-synthesized molecules.[7]

Causality Behind Experimental Choices: The Scientist's Perspective

A robust qNMR experiment is a self-validating system, where every parameter is chosen to ensure the integrity of the fundamental proportionality principle.

  • Internal Standard (IS) Selection: The choice of an internal standard is the most critical decision in a qNMR experiment.[10] It is the anchor for the entire measurement. For "this compound," a suitable standard must meet several criteria:

    • High Purity & Stability: The IS must be of high, certified purity (ideally ≥99.9%) and chemically inert towards the analyte and solvent.[11] Dimethyl sulfone (DMSO₂) is an excellent candidate due to its high stability and simple singlet signal.

    • Signal Separation: The NMR signals of the IS must not overlap with any analyte signals.[11][12] The 1H NMR spectrum of "this compound" shows signals primarily in the aromatic and vinylic regions (7.3-8.4 ppm).[13] DMSO₂ provides a sharp singlet around 3.1 ppm in CDCl₃, ensuring clear spectral separation.

    • Solubility: The IS and the analyte must be fully soluble in the chosen deuterated solvent.[11][14]

  • Acquisition Parameter Optimization: The trustworthiness of the data hinges on specific NMR acquisition parameters.

    • Relaxation Delay (D1): This is arguably the most crucial parameter for accuracy. The D1 delay is the time between successive pulses. To ensure the signal intensity is truly proportional to the number of nuclei, all protons (in both the analyte and the IS) must have fully returned to their equilibrium state before the next pulse is applied. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified is required (D1 ≥ 5 * T₁max).[15] Ignoring this can lead to signal saturation and a systematic underestimation of purity.[10]

    • Number of Scans (NS): This is determined by the need for an adequate signal-to-noise ratio (S/N > 250:1 is often recommended for high precision).

    • Pulse Angle: A 90° pulse is typically used to maximize the signal for a given number of scans, but this makes the D1 delay critically important.

Experimental Workflow: qNMR Purity Determination

The following diagram illustrates the logical flow of a qNMR experiment designed for maximum accuracy and trustworthiness.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_is Accurately weigh ~10 mg of Internal Standard (e.g., Dimethyl Sulfone) weigh_analyte->weigh_is dissolve Dissolve both in a precise volume of CDCl3 (e.g., 0.75 mL) weigh_is->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex tune_probe Tune & Match Probe vortex->tune_probe shim Shim Magnet for High Resolution tune_probe->shim set_params Set Key Parameters: - D1 ≥ 60s (ensures full relaxation) - Pulse Angle = 90° - NS for S/N > 250 shim->set_params acquire Acquire 1H NMR Spectrum set_params->acquire phase_baseline Manual Phase & Automated Baseline Correction acquire->phase_baseline integrate Integrate well-resolved signals: - Analyte: Vinylic proton @ 8.39 ppm (1H) - IS: Methyl protons @ ~3.1 ppm (6H) phase_baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Protocol for "this compound"
  • Sample Preparation:

    • Using a calibrated analytical balance, accurately weigh approximately 15 mg of "this compound" into a clean, dry vial. Record the mass (m_analyte).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., dimethyl sulfone, Purity_IS ≥ 99.9%) into the same vial. Record the mass (m_IS).

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

    • Ensure complete dissolution by vortexing. Transfer the solution to a high-quality NMR tube.[14]

  • NMR Data Acquisition (e.g., 600 MHz Spectrometer):

    • Lock, tune, and shim the instrument for optimal homogeneity.

    • Set the pulse angle to 90°.

    • Crucially, set the relaxation delay (D1) to at least 60 seconds. This long delay ensures full relaxation for most small molecules, a cornerstone of accurate quantification.[7]

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation.

    • Manually phase the spectrum carefully.

    • Apply a high-order polynomial baseline correction.[16]

    • Integrate the selected signals. For the analyte, the vinylic proton doublet at δ 8.39 ppm (1H) is ideal due to its downfield shift and resolution. For the internal standard (dimethyl sulfone), integrate the singlet at δ ~3.1 ppm (6H).

  • Purity Calculation: The purity of the analyte (P_analyte) as a weight percentage (w/w %) is calculated using the following universal qNMR equation:[8][17]

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass of the compound

    • m: Weighed mass of the compound

    • P: Purity of the standard

Comparative Analysis: Alternative Purity Assessment Methods

While qNMR is a primary method, other techniques are prevalent. Understanding their principles and limitations is key to a comprehensive analytical strategy.

Technique Principle Strengths Limitations for "this compound"
HPLC (UV-Vis) Separation based on differential partitioning between a stationary and mobile phase.[18]High sensitivity and resolving power for complex mixtures.[19]Requires an analyte-specific reference standard for purity assignment. Impurities without a chromophore at the detection wavelength are invisible.[20] Co-elution can mask impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass-based detection.Excellent for volatile impurities (e.g., residual solvents).[19]The analyte may be thermally labile, potentially degrading in the hot injector port, leading to an inaccurate purity assessment. Not suitable for non-volatile impurities.
DSC Measures heat flow into a sample during a controlled temperature ramp. Purity is calculated from the melting point depression based on the van't Hoff equation.[21][22]An absolute method that does not require a reference standard.[22] Uses very little material.[23]Only applicable to crystalline solids with high purity (typically >98.5%).[23][24] Assumes impurities form a eutectic mixture and are soluble in the melt.[23] Insensitive to amorphous or structurally similar impurities.

Data-Driven Comparison and Method Selection

The choice of method should be driven by the analytical question and the properties of the analyte. The following diagram provides a logical framework for this decision.

Sources

Comparing the efficacy of different catalysts for reactions involving "1-bromo-2-[(E)-2-nitroethenyl]benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic functionalization of complex molecules is paramount for the efficient construction of novel chemical entities. 1-bromo-2-[(E)-2-nitroethenyl]benzene emerges as a particularly valuable substrate, possessing three distinct and reactive functional groups: an aryl bromide, a conjugated nitroalkene, and an aromatic ring. This trifecta of reactivity opens avenues for a diverse array of chemical transformations, enabling its use as a versatile scaffold in the synthesis of pharmaceuticals, agrochemicals, and materials.

This comprehensive guide provides an in-depth comparison of the efficacy of various catalytic systems for key reactions involving this compound. We will explore the nuances of catalyst selection for Suzuki-Miyaura and Heck cross-coupling reactions at the bromide position, as well as the chemoselective reduction of the nitrovinyl moiety. The insights presented herein are grounded in experimental data from the peer-reviewed literature, offering researchers, scientists, and drug development professionals a practical framework for navigating the catalytic landscape of this multifaceted molecule.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The presence of the aryl bromide in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing biaryl frameworks and introducing new carbon substituents.[1]

A. The Suzuki-Miyaura Coupling: A Robust Tool for Arylation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organohalides and organoboron compounds.[2][3] For a substrate like this compound, the choice of palladium catalyst and associated ligands is critical to achieving high yields, especially given the potential for steric hindrance from the ortho-nitrovinyl group and the electronic effects of the nitro group.[4][5]

The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of aryl bromides, with a focus on substrates bearing electron-withdrawing groups, which are analogous to our target molecule.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495[4][6]
Pd(PPh₃)₄PPh₃NaHCO₃Toluene/EtOH/H₂OReflux12Moderate[7]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298[4]
PdCl₂(dppf)dppfK₂CO₃Toluene/H₂O801285[4]

Expert Insights: The data clearly indicate that the choice of ligand has a profound impact on the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands like SPhos and N-heterocyclic carbene (NHC) ligands like IPr, used in the PEPPSI-IPr precatalyst, generally provide excellent yields in shorter reaction times.[4][6] These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination step. The use of Pd(PPh₃)₄ can be effective, though it may require longer reaction times and elevated temperatures.[7]

Adapted from a procedure for a closely related substrate.[7]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Z-(2-bromo-2-nitrovinyl)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium bicarbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to reflux and stir vigorously for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Olefin Coordination Olefin Coordination Ar-Pd(II)-Br(L2)->Olefin Coordination Alkene Alkene Complex Alkene Complex Olefin Coordination->Alkene Complex Migratory Insertion Migratory Insertion Alkene Complex->Migratory Insertion Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Migratory Insertion->Sigma-Alkyl Pd Complex Beta-Hydride Elimination Beta-Hydride Elimination Sigma-Alkyl Pd Complex->Beta-Hydride Elimination Product Complex Product Complex Beta-Hydride Elimination->Product Complex Product Complex->Pd(0)L2 -HBr Product Release Product Release Product Complex->Product Release Substituted Alkene Substituted Alkene Product Release->Substituted Alkene Chemoselective_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Catalyst Screening cluster_2 Analysis Substrate This compound Catalyst_A Au/TiO2 Substrate->Catalyst_A Catalyst_B NaBH4 Substrate->Catalyst_B Catalyst_C Ammonia Borane Substrate->Catalyst_C Solvent Solvent Reducing Agent Reducing Agent TLC_Monitoring TLC Monitoring Catalyst_A->TLC_Monitoring Catalyst_B->TLC_Monitoring Catalyst_C->TLC_Monitoring GC_MS_Analysis GC-MS Analysis TLC_Monitoring->GC_MS_Analysis NMR_Spectroscopy NMR Spectroscopy GC_MS_Analysis->NMR_Spectroscopy

Sources

A Comparative Guide to Absolute Configuration Determination: X-ray Crystallography and VCD for 1-Bromo-2-[(E)-2-nitroethenyl]benzene Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of function. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is paramount. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles, making the unambiguous determination of their absolute configuration a cornerstone of chemical research and drug development.[][2][3]

This guide focuses on adducts derived from "1-bromo-2-[(E)-2-nitroethenyl]benzene," a versatile building block. When this molecule reacts to form chiral products, the resulting adducts present a specific and highly relevant case study. The presence of a bromine atom, a so-called "heavy atom," makes these compounds particularly amenable to the gold-standard technique for absolute configuration determination: single-crystal X-ray crystallography (SC-XRD).[4][5]

However, the path to a definitive crystal structure is not always straightforward. The primary bottleneck—growing a high-quality single crystal—can be a significant experimental hurdle. This has spurred the adoption of powerful alternative techniques that operate in the solution phase. This guide provides a comprehensive comparison of the definitive solid-state analysis by SC-XRD with its most prominent solution-state alternative, Vibrational Circular Dichroism (VCD), offering researchers a clear perspective on which method to deploy based on their experimental context.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] It provides a direct visualization of the atomic arrangement in the solid state.

Core Principle: The Power of Anomalous Dispersion

While a standard diffraction experiment reveals the connectivity and relative stereochemistry of a molecule, determining its absolute configuration requires leveraging a specific physical phenomenon known as anomalous dispersion or resonant scattering.[2][6][7]

Here's the causality:

  • Breaking Friedel's Law: In a typical diffraction experiment with light atoms, the intensity of a reflection from a crystal plane (h,k,l) is identical to its inverse (-h,-k,-l). This is known as Friedel's Law.[8]

  • The Heavy Atom Effect: When the X-ray radiation used has an energy close to the absorption edge of an atom in the crystal, the scattering of X-rays by that atom's core electrons is perturbed.[6] This introduces a phase shift to the scattered X-rays.

  • Generating a Chiral Signal: This phase shift breaks the symmetry of Friedel's Law, causing the intensities of the Friedel pair, I(hkl) and I(-h-k-l), to become measurably different. This difference, known as the Bijvoet difference, is directly dependent on the absolute configuration of the molecule.[9]

For adducts of This compound , the bromine atom is the key. As a heavy atom relative to carbon, nitrogen, and oxygen, it is a strong anomalous scatterer, especially with common X-ray sources (like Copper or Molybdenum Kα radiation).[5] This produces significant Bijvoet differences, making the determination of the absolute configuration exceptionally robust.

Validation and Confidence: The Flack Parameter

A correct structural model is not enough; the assignment of absolute configuration must be statistically validated. The most widely accepted metric for this is the Flack parameter (x) .[8][10][11]

  • Interpretation: This parameter is refined against the diffraction data and ideally results in a value of 0 for the correct enantiomer or 1 for the inverted structure. A value near 0.5 suggests a racemic twin (a crystal containing equal amounts of both enantiomers).[7][8]

  • The Role of Uncertainty: The true measure of confidence lies in the standard uncertainty (s.u.) of the Flack parameter. A value of x = 0.05 with an s.u. of 0.04 provides a confident assignment, whereas a value of x = 0.1 with an s.u. of 0.3 is inconclusive.[10]

Modern crystallographic software has further improved confidence with the development of the Hooft parameter and Bayesian statistical methods, which provide a more robust analysis, especially when the anomalous signal is weak.[9][12][13][14]

Experimental Workflow for SC-XRD

The process from a purified compound to a validated absolute configuration follows a linear, multi-step path.

SC_XRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification of Chiral Adduct CrystalGrowth Single Crystal Growth (e.g., slow evaporation, vapor diffusion) Synthesis->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection DataProcessing Data Reduction & Integration DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Structural Refinement StructureSolution->Refinement AbsoluteConfig Absolute Structure Determination Refinement->AbsoluteConfig Validation Validation (Flack Parameter) AbsoluteConfig->Validation

Caption: Workflow for absolute configuration determination using SC-XRD.

Protocol 1: Absolute Configuration Determination via SC-XRD
  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) free of defects.

    • Mount the crystal on a cryoloop using a suitable cryoprotectant (e.g., paratone oil) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

  • Data Collection:

    • Perform an initial unit cell determination to confirm crystal quality and obtain lattice parameters.

    • Set up a full data collection strategy. For absolute configuration, it is crucial to collect data with high redundancy (measuring symmetry-equivalent reflections multiple times) and to a reasonable resolution (e.g., 0.8 Å).

    • Ensure Friedel pairs (h,k,l and -h,-k,-l) are adequately measured. Modern data collection strategies often do this automatically.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain reflection intensities.

    • Apply corrections for absorption, Lorentz factor, and polarization. A multi-scan absorption correction is standard.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and molecular model.

  • Structural Refinement:

    • Refine the atomic positions and thermal parameters against the experimental data using a full-matrix least-squares algorithm.

    • Locate and add hydrogen atoms to the model, typically placed in calculated positions.

  • Absolute Configuration Determination and Validation:

    • During the final stages of refinement, introduce the Flack parameter x into the model. The refinement program will calculate I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|².[8]

    • Analyze the refined Flack parameter and its standard uncertainty. A value close to 0 with a small s.u. (e.g., < 0.08 for a known enantiopure sample) confirms the refined model's absolute configuration.[10]

    • If the Flack parameter refines to a value near 1, the absolute configuration of the model should be inverted and the structure re-refined. The Flack parameter should now converge to ~0.

    • For enhanced confidence, perform a Bayesian analysis of the Bijvoet differences, which can provide a clear probability of the structure being correct.[9][12]

The Solution-State Alternative: Vibrational Circular Dichroism (VCD)

When single crystals are elusive, VCD emerges as a powerful technique for determining absolute configuration in the solution state, directly reflecting the molecule's structure where it is often most biologically relevant.[15][16][17][18]

Core Principle: A Chiral Response to Infrared Light

VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared (IR) light by a chiral molecule.[3][16] While the standard IR spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign. This unique spectral fingerprint is the key to assigning the absolute configuration.

The Workflow: A Synergy of Experiment and Computation

Unlike the direct nature of XRD, VCD relies on a comparison between an experimental measurement and a theoretical prediction. This synergy is crucial to its success.

  • Experimental Measurement: The VCD and IR spectra of the chiral adduct are measured in a suitable solvent (e.g., CDCl₃).

  • Computational Prediction: Using quantum chemistry software, the three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled. This involves:

    • A thorough conformational search to identify all low-energy structures.

    • Geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT).[16]

    • Calculation of the theoretical IR and VCD spectra, which are Boltzmann-averaged based on the relative energies of the conformers.

  • Spectral Comparison: The experimental VCD spectrum is overlaid with the calculated spectrum for the R-enantiomer and its mathematically inverted counterpart (the S-enantiomer). A clear visual match in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[3][15]

Experimental Workflow for VCD

The VCD workflow is fundamentally different from XRD, replacing the physical process of crystallization with a computational one.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_assign Assignment SamplePrep Sample Preparation (Dissolve in achiral solvent) Measurement VCD & IR Spectra Acquisition SamplePrep->Measurement Comparison Compare Experimental & Calculated Spectra (R vs S) Measurement->Comparison ConfSearch Conformational Search (e.g., for R-enantiomer) DFT_Calc DFT Optimization & Frequency Calculation ConfSearch->DFT_Calc SpectrumGen Boltzmann-Averaged Spectrum Generation DFT_Calc->SpectrumGen SpectrumGen->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD.

Protocol 2: Absolute Configuration Determination via VCD
  • Sample Preparation and Measurement:

    • Dissolve an accurately weighed sample of the enantiopure adduct in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, d₆-DMSO) to a concentration of ~0.05–0.1 M.

    • Acquire the VCD and IR spectra on a dedicated VCD spectrometer. Data collection typically takes several hours to achieve an adequate signal-to-noise ratio.

    • Measure the solvent spectrum separately for baseline subtraction.

  • Computational Modeling (for one arbitrary enantiomer, e.g., R):

    • Conformational Search: Perform a comprehensive search for all possible low-energy conformers using a molecular mechanics force field.

    • DFT Optimization: For each identified conformer, perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) or larger basis set). This step yields the final geometries, relative energies, and vibrational frequencies.

    • VCD Calculation: Using the optimized geometries, calculate the VCD and IR intensities for each conformer.

  • Spectral Analysis and Assignment:

    • Boltzmann Averaging: Generate the final theoretical IR and VCD spectra by summing the contributions of each conformer, weighted according to their Boltzmann population at the experimental temperature.

    • Comparison: Visually and/or quantitatively compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its inverted (S) version.

    • Assignment: If the experimental spectrum matches the calculated R-spectrum, the compound is assigned the R configuration. If it matches the inverted spectrum, the compound is assigned the S configuration.

Head-to-Head Comparison: SC-XRD vs. VCD

The choice between these two powerful techniques is dictated by the specific needs of the project, sample properties, and available resources.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)
Sample State Solid (Single Crystal) Solution or Liquid
Primary Prerequisite Successful growth of a high-quality single crystal.Sample must be soluble in an IR-transparent solvent.
Methodology Direct determination of 3D atomic coordinates.Comparison of experimental spectrum to a computational model.
Role of Heavy Atom (Br) Highly Advantageous. Provides a strong anomalous signal, increasing confidence in the assignment.[5][19]No Impact. Signal strength is independent of atomic weight.[19]
Throughput Lower throughput; crystallization can be a time-consuming bottleneck.Higher throughput potential; bypasses crystallization.[17][20]
Conformational Data Provides the single, solid-state conformation present in the crystal lattice.Provides insight into the Boltzmann-averaged conformational population in solution.[16]
Confidence Metric Flack Parameter. A direct, statistically robust value derived from experimental data.[8][10]Spectral Match. Confidence depends on the quality of the match and the accuracy of the DFT calculation.
Key Limitation Absolute dependence on obtaining a suitable crystal.Requires significant computational resources and expertise; accuracy depends on the quality of the theoretical model.

Conclusion and Strategic Recommendations

For the absolute configuration determination of This compound adducts , both SC-XRD and VCD present viable and powerful pathways.

Single-crystal X-ray crystallography remains the definitive gold standard. [2] Its ability to provide a direct, unambiguous 3D structure is unparalleled. The presence of the bromine atom in the target molecules is a distinct advantage, generating a strong anomalous signal that leads to a highly confident assignment via the Flack parameter. When a suitable crystal can be obtained, SC-XRD should be the method of choice for irrefutable proof of structure.

Vibrational Circular Dichroism serves as an essential and powerful alternative, particularly when crystallization fails or is impractical. [17][18] In early-stage drug discovery, where materials may be oils or amorphous solids, VCD provides a rapid route to absolute configuration without the delays associated with crystallization screening.[3][18] It offers the added benefit of revealing the molecule's preferred shape in solution, which can be more relevant for understanding biological activity.

Strategic Recommendation: A synergistic approach is often the most effective. VCD can be employed for higher-throughput analysis of a series of chiral adducts in the discovery phase. Once a lead candidate is identified, SC-XRD can then be used to provide the definitive, solid-state structural proof required for patent filings and regulatory submissions. The choice is not a matter of which technique is "better," but which is the right tool for the specific scientific question at hand.

References

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  • Determination of absolute structure using Bayesian statistics on Bijvoet differences. IUCr Journals. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Structural resolution. The anomalous dispersion. CSIC. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]

  • Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts. [Link]

  • Determination of absolute structure using Bayesian statistics on Bijvoet differences. ResearchGate. [Link]

  • Howard Flack and the Flack Parameter. MDPI. [Link]

  • absolute configuration. Chemical Crystallography. [Link]

  • A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. PubMed. [Link]

  • Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints. [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]

  • Absolute Configuration. MIT Department of Chemistry. [Link]

  • Anomalous dispersion. CCDC. [Link]

  • Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]

  • (PDF) A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects. ResearchGate. [Link]

  • Absolute stereochemistry : the merits of VCD and XRD. ResearchGate. [Link]

  • This compound. NIH. [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. NIH. [Link]

  • Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. Schrödinger. [Link]

  • Presentations about absolute structure determination using the Bayesian statistics / maximum likelihood method. Hooft.net. [Link]

  • Flack parameter. Wikipedia. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PMC. [Link]

  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. PubMed. [Link]

  • Howard Flack and The Flack Parameter. Semantic Scholar. [Link]

  • Howard Flack and The Flack Parameter. Preprints.org. [Link]

  • Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. ACS Publications. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • (PDF) Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. ResearchGate. [Link]

  • A Bayesian approach to NMR crystal structure determination. RSC Publishing. [Link]

  • (PDF) 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]

Sources

Benchmarking the synthetic efficiency of "1-bromo-2-[(E)-2-nitroethenyl]benzene" against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the synthetic efficiency of "1-bromo-2-[(E)-2-nitroethenyl]benzene," a versatile building block in organic synthesis. By benchmarking its performance against other substituted β-nitrostyrenes and alternative synthetic methodologies, this document aims to equip researchers with the critical data needed to make informed decisions in the design and execution of synthetic routes towards complex target molecules.

Introduction: The Versatility of β-Nitrostyrenes

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a vinyl group attached to a benzene ring. This arrangement of functional groups renders the double bond highly electron-deficient, making it an excellent Michael acceptor and a valuable precursor for a variety of chemical transformations. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The subject of this guide, this compound, is a member of this family, featuring a bromine atom at the ortho position of the phenyl ring. This substitution pattern can influence both the synthesis of the building block itself and its subsequent reactivity.

Benchmarking Synthetic Efficiency: The Henry-Knoevenagel Reaction

The most prevalent and direct route to β-nitrostyrenes is the Henry-Knoevenagel condensation reaction, which involves the base-catalyzed reaction of an aromatic aldehyde with a nitroalkane, typically nitromethane, followed by dehydration.[2] The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

The synthesis of this compound proceeds via the condensation of 2-bromobenzaldehyde with nitromethane. A common and effective method utilizes ammonium acetate in glacial acetic acid, which has been shown to be a robust system for a variety of substituted benzaldehydes.[3]

Comparative Synthesis Yields of Substituted β-Nitrostyrenes

The electronic nature and position of substituents on the starting benzaldehyde play a crucial role in the efficiency of the Henry-Knoevenagel reaction. Generally, aldehydes bearing electron-withdrawing groups react smoothly to afford the corresponding β-nitrostyrenes in good to excellent yields.[4] Conversely, electron-donating groups can slow down the reaction and may lead to lower yields.[4][5] The following table provides a comparative overview of reported yields for the synthesis of various substituted β-nitrostyrenes, allowing for a direct assessment of the synthetic accessibility of this compound relative to other building blocks.

Benzaldehyde SubstituentCatalyst/Solvent SystemYield (%)Reference
2-Bromo NaOH/MeOH then HCl Not explicitly stated, but protocol provided [6]
4-ChloroPrimary Amine/Acetic Acid97.1[7]
2-Nitro(S)-Cu2/Ag2O in DCE91[5]
4-NitroImidazole (solvent-free)92[4]
UnsubstitutedAmmonium Acetate/Acetic Acid60[3]
4-MethoxyAmmonium Acetate/Acetic Acid65[3]
3,4-MethylenedioxyAmmonium Acetate/Acetic AcidProtocol Provided[2]

Note: Yields can vary based on reaction scale, purity of reagents, and specific workup and purification procedures.

Experimental Protocol: Synthesis of this compound[6]
  • Reaction Setup: In a 3-neck round-bottomed flask, combine 2-bromobenzaldehyde (7.36 g, 39.8 mmol) and nitromethane (5.38 ml, 99.2 mmol) in methanol (16.80 ml).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: While maintaining the internal temperature between 0 and 10°C, add aqueous 1M NaOH (100.20 ml, 100.2 mmol) dropwise via an addition funnel.

  • Stirring: Stir the reaction mixture for 15 minutes at 0-10°C.

  • Quenching: Add an ice-water mixture (70.00 ml) and continue stirring at 0°C for 30 minutes.

  • Acidification and Precipitation: Slowly add the reaction mixture to aqueous 8M HCl (67.00 ml, 536.0 mmol) and stir until the reaction is complete as monitored by TLC.

  • Isolation and Purification: Filter the resulting precipitate and recrystallize from ethanol to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde Henry-Knoevenagel Condensation Henry-Knoevenagel Condensation 2-Bromobenzaldehyde->Henry-Knoevenagel Condensation Nitromethane Nitromethane Nitromethane->Henry-Knoevenagel Condensation NaOH / MeOH NaOH / MeOH NaOH / MeOH->Henry-Knoevenagel Condensation HCl Quench HCl Quench Henry-Knoevenagel Condensation->HCl Quench Filtration Filtration HCl Quench->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Comparative Reactivity in Key Transformations: The Michael Addition

The primary utility of β-nitrostyrenes lies in their reactivity as Michael acceptors. The electron-withdrawing nitro group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. This reaction is a powerful tool for C-C and C-X bond formation.

The nature and position of substituents on the phenyl ring of the β-nitrostyrene can significantly influence its reactivity in Michael additions. Electron-withdrawing groups are generally expected to enhance the electrophilicity of the β-carbon and thus increase the reaction rate.

One study investigated the addition of silyl ketene acetals to β-nitrostyrenes with electron-withdrawing groups.[8][9] Interestingly, it was found that a β-nitrostyrene with an ortho-nitro substituent gave a combined 96% yield of Michael and anti-Michael addition products, whereas a para-nitro substituted analogue yielded only 10%.[8][9] This suggests that the ortho-positioning of an electron-withdrawing group, such as the bromo group in our title compound, could lead to enhanced reactivity. Another study on asymmetric Michael additions showed that 4-bromo and 4-chloro-substituted β-nitrostyrenes provided good yields, although slightly lower than the unsubstituted parent compound.[10]

Experimental Protocol: Representative Michael Addition of an Amine to a β-Nitrostyrene[11]
  • Reaction Setup: Dissolve the β-nitrostyrene (0.3 mmol) in THF (3 ml).

  • Nucleophile Addition: Add the amine nucleophile (e.g., propylamine, 0.9 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 5 minutes.

  • Workup: Remove the solvent under reduced pressure to afford the Michael adduct.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted β-Nitrostyrene Substituted β-Nitrostyrene Michael Addition Michael Addition Substituted β-Nitrostyrene->Michael Addition Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Michael Addition Michael Adduct Michael Adduct Michael Addition->Michael Adduct

Caption: Generalized Michael addition reaction with a β-nitrostyrene.

Alternative Synthetic Strategies and Building Blocks

While β-nitrostyrenes are valuable precursors, particularly for the synthesis of substituted phenethylamines (via reduction of the nitro group), other synthetic routes to these target molecules exist.[11] A notable alternative is the cross-coupling of aryl halides with aliphatic aziridines.[12]

Comparative Synthetic Pathways to Substituted Phenethylamines

The choice of synthetic route depends on factors such as the availability of starting materials, functional group tolerance, and desired substitution patterns.

  • β-Nitrostyrene Route: This is a two-step process from the aldehyde: Henry-Knoevenagel condensation followed by reduction. It is a well-established and versatile method.

  • Aziridine Arylation Route: This method involves the direct coupling of a substituted aryl halide with a potentially substituted aziridine.[12] This can be a highly modular approach, allowing for diverse combinations of aryl and ethyl backbone substituents in a single step.[12]

G cluster_route1 β-Nitrostyrene Route cluster_route2 Aziridine Arylation Route Substituted Benzaldehyde Substituted Benzaldehyde β-Nitrostyrene β-Nitrostyrene Substituted Benzaldehyde->β-Nitrostyrene Henry Reaction Substituted Phenethylamine Substituted Phenethylamine β-Nitrostyrene->Substituted Phenethylamine Reduction Substituted Aryl Halide Substituted Aryl Halide Cross-Coupling Cross-Coupling Substituted Aryl Halide->Cross-Coupling Aliphatic Aziridine Aliphatic Aziridine Aliphatic Aziridine->Cross-Coupling Cross-Coupling->Substituted Phenethylamine

Caption: Comparison of synthetic routes to substituted phenethylamines.

The β-nitrostyrene pathway is often advantageous due to the low cost and ready availability of many substituted benzaldehydes and nitromethane. The aziridine route, while potentially more convergent, may require more specialized starting materials and catalysts.

Conclusion

This compound stands as a synthetically accessible and highly reactive building block. Its preparation via the Henry-Knoevenagel reaction is efficient, and the presence of the ortho-bromo substituent is anticipated to enhance its reactivity as a Michael acceptor, a key transformation for this class of compounds. When compared to other substituted β-nitrostyrenes, its synthetic utility is comparable, with the specific substitution pattern offering unique opportunities for further functionalization. While alternative synthetic strategies exist for accessing downstream products like phenethylamines, the β-nitrostyrene route remains a robust and economically viable option in many synthetic campaigns. The choice between this compound and other building blocks will ultimately be guided by the specific synthetic target, desired reactivity, and economic considerations.

References

  • Mecinović, J., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-981.
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Available at: [Link]

  • Barbero, M., et al. (2015). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group. The Journal of Organic Chemistry, 80(21), 10834–10844.
  • Barbero, M., et al. (2015). Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group. The Journal of Organic Chemistry, 80(21), 10834–10844. Available at: [Link]

  • Semenov, S., et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 25(21), 5199.
  • Laumer, J. M., Kim, D. D., & Beak, P. (2002). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. The Journal of Organic Chemistry, 67(19), 6797–6804.
  • Filippova, L., Stenstrøm, Y., & Hansen, T. V. (2015). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 20(4), 6939–6951.
  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. (2017). Available at: [Link]

  • Kim, D. Y., et al. (2016). R-form products of the Michael reaction using β-nitrostyrenes. RSC Advances, 6(10), 8123–8128.
  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Available at: [Link]

  • Neves, C. T., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 226.
  • Method for producing β-nitrostyrene compound. Google Patents. (2011). US8067647B2.
  • Substituted phenethylamine. Wikipedia. Available at: [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2019). Molecules, 24(17), 3079. Available at: [Link]

  • Supporting information - Beilstein Journals. Available at: [Link]

  • Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties. (2023). Molecules, 28(16), 6009.
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  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (2012). Journal of Saudi Chemical Society, 16(1), 55-68.
  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (2015).
  • Henry reaction in environmentally benign methods using imidazole as catalyst. (2009). Green Chemistry Letters and Reviews, 2(4), 213-217.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society, 142(18), 8110–8115.
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Safety Operating Guide

Personal protective equipment for handling 1-bromo-2-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of 1-bromo-2-[(E)-2-nitroethenyl]benzene

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of this compound dictates its potential hazards. The presence of the nitroethenyl group is a primary concern. Related compounds, such as β-nitrostyrene, are known to be irritants to the skin, eyes, mucous membranes, and upper respiratory tract.[1] The brominated benzene component also warrants caution; compounds like 1-bromo-2-nitrobenzene are classified as harmful if swallowed, in contact with skin, or if inhaled, and cause skin and serious eye irritation.[2][3]

Based on these analogs, the primary anticipated hazards are:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Irritation: Causes skin irritation and serious eye irritation.[2][5][6] May cause respiratory tract irritation.[1][2]

  • Lachrymator: Compounds of this class can cause lachrymation (tearing).[1]

  • Reactivity: The nitro group makes the compound reactive, and it may be incompatible with strong oxidizing agents and strong bases.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of each component is directly informed by the anticipated hazards.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust and splashes.[7] A full-face shield, worn over the goggles, is required when handling quantities greater than a few grams or during procedures with a high splash potential to protect the entire face.[8][9]
Hands Double Nitrile or Neoprene GlovesFor incidental contact, double-gloving with nitrile gloves (minimum 8 mil thickness) is recommended. For direct handling or immersion risk, heavy-duty neoprene or butyl rubber gloves should be used.[8] Gloves must be changed immediately upon any sign of contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material appropriate for handling irritant and potentially toxic organic compounds is required to protect skin and personal clothing.
Respiratory Certified Chemical Fume Hood (Primary) / Respirator (Secondary)All handling must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If a procedure must be performed outside a hood (e.g., weighing), a NIOSH-approved full-face chemical cartridge respirator with organic vapor and high-efficiency particulate filters is mandatory.[1]

Operational Workflow: A Step-by-Step Procedural Guide

A systematic approach to handling minimizes exposure and ensures procedural integrity.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Inspect & Don All Required PPE A->B C Prepare Spill Kit & Verify Eyewash B->C D Weigh Compound (Use anti-static tools) C->D Begin Work E Perform Chemical Transfer & Reaction D->E F Conduct Workup & Purification E->F G Segregate Halogenated Waste F->G Conclude Experiment H Decontaminate Work Surfaces G->H I Properly Doff PPE & Wash Hands H->I

Caption: Procedural flow for handling this compound.

Detailed Protocol:
  • Preparation and Engineering Controls:

    • Before any work begins, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

    • Designate a specific area within the fume hood for handling to contain potential contamination.[8]

    • Assemble all necessary equipment and reagents inside the hood before introducing the compound.

    • Confirm the location of the nearest safety shower and eyewash station and ensure the path is clear.[8]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound:

    • Carefully weigh and transfer the solid compound within the fume hood to avoid generating dust.[5]

    • If creating a solution, add the compound slowly to the solvent to avoid splashing.

    • Keep the container tightly sealed when not in use.[5][10]

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound. A recommended procedure involves dampening absorbent paper with 60-70% ethanol to wipe surfaces.[1]

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after work is complete.[5]

Emergency Response Plan

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is critical.

Emergency Response Flowchart

G cluster_incident Incident Type cluster_action Immediate Action cluster_followup Follow-Up Spill Spill Evac Alert others & Evacuate area Spill->Evac Skin Skin Contact RinseSkin Remove contaminated clothing. Rinse skin with water for at least 15 min. Skin->RinseSkin Eye Eye Contact RinseEye Flush eye at eyewash station for at least 15 min. Eye->RinseEye Inhale Inhalation FreshAir Move to fresh air. Inhale->FreshAir Report Report incident to Safety Officer Evac->Report Medical Seek Immediate Medical Attention RinseSkin->Medical RinseEye->Medical FreshAir->Medical Medical->Report

Caption: Emergency response actions for incidents involving the target compound.

Waste Disposal and Management

As an organobromine compound, all waste generated must be classified and disposed of as halogenated organic waste .

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams. Doing so significantly increases disposal costs and complexity.[11]

  • Liquid Waste: Collect all contaminated solvents and reaction mixtures in a designated, clearly labeled, and sealed container for halogenated organic liquids.[12]

  • Solid Waste: All contaminated solid materials (e.g., gloves, filter paper, silica gel) must be collected in a separate, sealed, and clearly labeled container for solid halogenated waste.[13]

  • Disposal: Adhere strictly to your institution's hazardous waste management guidelines for collection and disposal. Never pour this waste down the drain.[11]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: trans-β-Nitrostyrene.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). BETA-NITROSTYRENE. CAMEO Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • ChemicalBook. (2025). 4-NITROSTYRENE - Safety Data Sheet.
  • ECHEMI. (n.d.). 4-Nitrostyrene SDS, 100-13-0 Safety Data Sheets.
  • C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 2-Bromonitrobenzene-d4.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2-nitrobenzene.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2-nitrobenzene.
  • Unknown Source. (n.d.).
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Environmental Health & Safety. (2024). Common Personal Protective Equipment. Retrieved from Environmental Health & Safety website.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.